Product packaging for (R)-tropic acid(Cat. No.:CAS No. 17126-67-9)

(R)-tropic acid

Cat. No.: B095787
CAS No.: 17126-67-9
M. Wt: 166.17 g/mol
InChI Key: JACRWUWPXAESPB-QMMMGPOBSA-N
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Description

(R)-tropic acid is a tropic acid. It derives from a (S)-hydratropic acid. It is an enantiomer of a (S)-tropic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B095787 (R)-tropic acid CAS No. 17126-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRWUWPXAESPB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169052
Record name Tropic acid, (+)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17126-67-9
Record name Tropic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropic acid, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE0870Q3EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-tropic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tropic acid, a chiral monocarboxylic acid of significant interest in pharmaceutical and chemical research. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and resolution, and explores its biological significance, particularly as a crucial precursor in the biosynthesis of tropane alkaloids.

Core Chemical and Physical Data

This compound, systematically named (2R)-3-hydroxy-2-phenylpropanoic acid, is the (R)-enantiomer of tropic acid. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 17126-67-9[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
IUPAC Name (2R)-3-hydroxy-2-phenylpropanoic acid[1]
Melting Point 116-118 °C[2]
Appearance White to off-white crystalline solid

Experimental Protocols

The enantioselective synthesis and resolution of tropic acid are critical for the production of optically pure tropane alkaloids. Below are detailed methodologies for key experiments.

Enzymatic Kinetic Resolution of Racemic Tropic Acid Esters

This method utilizes the enantioselectivity of lipases to resolve racemic mixtures of tropic acid esters. Candida antarctica lipase B (CAL-B) is a commonly used enzyme for this purpose.

Objective: To obtain enantiomerically enriched this compound via enzymatic hydrolysis of a racemic tropic acid ester.

Materials:

  • Racemic tropic acid butyl ester

  • Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym 435)

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., toluene)

  • Reagents for work-up and purification (e.g., sodium bicarbonate, hydrochloric acid, ethyl acetate)

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic tropic acid butyl ester in a suitable organic solvent. Add the phosphate buffer to create a biphasic system.

  • Enzyme Addition: Add immobilized CAL-B to the reaction mixture. The enzyme loading is typically around 10% (w/w) relative to the substrate.

  • Reaction Conditions: Maintain the reaction at a constant temperature, typically between 30-40°C, with gentle agitation to ensure adequate mixing of the two phases.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing the enantiomeric excess (ee) of the remaining ester and the product acid using chiral HPLC.

  • Work-up: Once the desired conversion is reached (typically around 50% to maximize the ee of both the product and the unreacted substrate), stop the reaction by filtering off the immobilized enzyme.

  • Separation: Separate the organic and aqueous layers.

    • Aqueous Layer: Acidify the aqueous layer with dilute hydrochloric acid to protonate the this compound salt. Extract the this compound into an organic solvent like ethyl acetate.

    • Organic Layer: The organic layer contains the unreacted (S)-tropic acid butyl ester.

  • Purification and Analysis: Purify the this compound and the (S)-tropic acid butyl ester using standard techniques such as crystallization or chromatography. Determine the final ee of both products by chiral HPLC.

Hydrolytic Dynamic Kinetic Resolution of Racemic 3-phenyl-2-oxetanone

This chemo-catalytic method provides a high-yield route to enantiomerically enriched tropic acid. It involves the in-situ racemization of the starting material, allowing for a theoretical yield of up to 100% of a single enantiomer.[3][4][5][6][7]

Objective: To synthesize (S)-tropic acid with high enantiomeric excess from racemic 3-phenyl-2-oxetanone (tropic acid β-lactone).

Materials:

  • Racemic 3-phenyl-2-oxetanone

  • Chiral phase-transfer catalyst (PTC), e.g., a cinchonidinium-derived catalyst

  • Strongly basic anion exchange resin (hydroxide form)

  • Anhydrous organic solvent (e.g., dichloromethane)

  • Reagents for work-up and purification

  • Analytical equipment for ee determination (chiral HPLC)

Procedure:

  • Catalyst and Resin Preparation: Ensure the anion exchange resin is in the hydroxide form and is anhydrous. The chiral PTC should be of high purity.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve racemic 3-phenyl-2-oxetanone in the anhydrous organic solvent.

  • Addition of Catalyst and Resin: Add the chiral PTC (typically 1-5 mol%) and the basic anion exchange resin to the solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature). The hydrolysis of the lactone is typically rapid.

  • Monitoring: Monitor the reaction for the consumption of the starting material and the formation of tropic acid.

  • Work-up: After the reaction is complete, filter off the resin. Wash the filtrate with a dilute acid to remove the catalyst and extract the tropic acid into an aqueous basic solution.

  • Purification and Analysis: Acidify the aqueous layer and extract the (S)-tropic acid into an organic solvent. Purify the product and determine the enantiomeric excess using chiral HPLC.

Chiral HPLC Analysis of Tropic Acid Enantiomers

Accurate determination of the enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Objective: To separate and quantify the (R)- and (S)-enantiomers of tropic acid.

Typical HPLC Conditions:

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD) is often effective. Alternatively, protein-based columns like a chiral AGP column can be used.[8][9]

  • Mobile Phase:

    • Normal Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or borate buffer) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group of tropic acid absorbs (e.g., 210-230 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

Biological Significance and Signaling Pathways

This compound itself is not known to be a primary signaling molecule that directly interacts with specific receptors to initiate a signaling cascade. Its principal biological role is as a key building block in the biosynthesis of tropane alkaloids, particularly hyoscyamine, in plants of the Solanaceae family. Hyoscyamine is a potent anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors.

Biosynthesis of Hyoscyamine

The biosynthesis of hyoscyamine is a complex pathway involving several enzymatic steps. This compound is incorporated in the later stages of this pathway. The following diagram illustrates a simplified overview of the hyoscyamine biosynthesis pathway, highlighting the role of tropic acid.

Hyoscyamine_Biosynthesis cluster_condensation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine decarboxylation N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine methylation Tropinone Tropinone N_Methylputrescine->Tropinone series of steps Tropine Tropine Tropinone->Tropine Littorine Littorine Tropine->Littorine Phenylalanine Phenylalanine Phenyllactic_acid Phenyllactic_acid Phenylalanine->Phenyllactic_acid transamination & reduction Tropic_acid This compound Phenyllactic_acid->Tropic_acid rearrangement Tropic_acid->Littorine Hyoscyamine_aldehyde Hyoscyamine_aldehyde Littorine->Hyoscyamine_aldehyde Hyoscyamine (S)-Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine ODC ODC PMT PMT TR1 TR-I LS Littorine synthase Mutase Mutase/ CYP80F1 Reductase Reductase

Figure 1. Simplified biosynthetic pathway of (S)-hyoscyamine.

The pathway begins with the amino acids ornithine and phenylalanine. Ornithine is converted to tropine through a series of enzymatic reactions. Phenylalanine is converted to this compound. Tropine and this compound are then esterified to form littorine, which undergoes a rearrangement catalyzed by a mutase (a cytochrome P450 enzyme, CYP80F1) to form hyoscyamine aldehyde. This is subsequently reduced to (S)-hyoscyamine. The chirality of the tropic acid moiety is crucial for the anticholinergic activity of the final alkaloid.

Conclusion

This compound is a fundamentally important chiral molecule, primarily serving as a key precursor in the synthesis of valuable tropane alkaloids. The development of efficient and highly selective methods for its synthesis and resolution, such as enzymatic kinetic resolution and dynamic kinetic resolution, is a significant area of research. While this compound itself does not appear to have direct signaling functions, its incorporation into larger molecules like hyoscyamine is critical for their pharmacological activity. This guide provides essential technical information and methodologies to support further research and development involving this important chiral building block.

References

The intricate biosynthetic journey of (R)-tropic acid: From natural sources to enzymatic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(R)-tropic acid, a chiral carboxylic acid, serves as a pivotal precursor in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications. This technical guide provides an in-depth exploration of the natural origins and the complex biosynthetic pathway of this compound, with a focus on the enzymatic machinery and experimental evidence that has illuminated this fascinating metabolic route. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, and outlines key experimental methodologies.

Natural Havens of this compound

This compound is predominantly found in various members of the plant family Solanaceae, renowned for their production of a diverse array of alkaloids. Key plant species that serve as natural reservoirs for this compound include:

  • Atropa belladonna (Deadly Nightshade)

  • Datura stramonium (Jimsonweed)[1]

  • Brugmansia species (Angel's Trumpet)[1]

  • Hyoscyamus niger (Henbane)[1]

  • Mandragora species (Mandrake)[1]

Beyond the plant kingdom, this compound has also been identified as a metabolite in the yeast Saccharomyces cerevisiae and has been reported in honeybees (Apis) and rye (Secale cereale)[2].

The Biosynthetic Blueprint: From Amino Acid to Alkaloid Precursor

The biosynthesis of the tropane alkaloid hyoscyamine, which contains the (S)-tropic acid moiety, is a well-studied pathway that intriguingly commences with L-phenylalanine and involves the formation of an (R)-phenyllactic acid intermediate. This transformation underscores a fascinating stereochemical inversion during the biosynthetic process.

The journey from phenylalanine to the tropoyl moiety of hyoscyamine can be delineated into several key enzymatic steps:

  • Transamination of L-Phenylalanine: The pathway is initiated with the transamination of the aromatic amino acid L-phenylalanine to phenylpyruvate. This reaction is catalyzed by a specialized aromatic amino acid aminotransferase.[3]

  • Reduction to (R)-Phenyllactic Acid: Phenylpyruvate is subsequently reduced to form (R)-phenyllactic acid.

  • Formation of Littorine: (R)-phenyllactic acid is then esterified with tropine to yield littorine. Littorine serves as the direct precursor to hyoscyamine, and its formation is a critical juncture in the pathway.[3]

  • Intramolecular Rearrangement to Hyoscyamine Aldehyde: The pivotal and most complex step in the formation of the tropic acid backbone is the intramolecular rearrangement of the (R)-phenyllactoyl moiety within the littorine molecule. This reaction is catalyzed by a cytochrome P450 enzyme, CYP80F1, also known as littorine mutase/monooxygenase.[1] This enzymatic transformation results in the formation of hyoscyamine aldehyde and involves a stereochemical inversion, leading to the (S)-configuration at the C2' position of the tropic acid moiety. Mechanistic studies suggest that this rearrangement proceeds via a two-step process involving an initial oxidation and subsequent rearrangement.

  • Reduction to Hyoscyamine: The final step in the formation of hyoscyamine is the reduction of hyoscyamine aldehyde, a reaction catalyzed by a newly discovered hyoscyamine dehydrogenase. The resulting hyoscyamine molecule contains the (S)-tropic acid moiety.

Biosynthetic Pathway of (S)-Tropic Acid Moiety in Hyoscyamine

Biosynthesis of (S)-Tropic Acid Moiety in Hyoscyamine cluster_0 Core Biosynthetic Pathway L-Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Aromatic amino acid aminotransferase (R)-Phenyllactic acid (R)-Phenyllactic acid Phenylpyruvate->(R)-Phenyllactic acid Reduction Littorine Littorine (R)-Phenyllactic acid->Littorine Esterification with tropine Hyoscyamine aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine aldehyde CYP80F1 (Littorine mutase) Hyoscyamine ((S)-Tropic acid moiety) Hyoscyamine ((S)-Tropic acid moiety) Hyoscyamine aldehyde->Hyoscyamine ((S)-Tropic acid moiety) Hyoscyamine dehydrogenase

Caption: Biosynthetic pathway of the (S)-tropic acid moiety in hyoscyamine.

Quantitative Insights into Biosynthesis

While the overall pathway has been elucidated, detailed quantitative data for some of the key enzymatic steps remain areas of active research. The following table summarizes available quantitative information.

ParameterValueOrganism/EnzymeReference
Littorine to Hyoscyamine Conversion
In vivo conversion rate35%Datura stramonium transformed root cultures[3]
Phenylalanine Incorporation into Littorine
Apparent rate of 13C incorporation1.8 µmol 13C·flask-1·d-1Datura innoxia hairy root cultures
Enzyme Kinetics
CYP80F1 (Littorine mutase)
KmNot reported
VmaxNot reported
kcatNot reported
H6H (Hyoscyamine 6β-hydroxylase) *
Km for L-hyoscyamine35 µMHyoscyamus niger[1]

Note: H6H acts on hyoscyamine, the product of the pathway described.

Experimental Cornerstones: Elucidating the Pathway

The elucidation of the this compound biosynthetic pathway has been heavily reliant on sophisticated experimental techniques, primarily isotopic labeling studies in conjunction with advanced analytical methods.

Isotopic Labeling Studies in Datura stramonium Transformed Root Cultures

A cornerstone of the research in this field has been the use of transformed root cultures (hairy roots) of Datura stramonium. These cultures provide a controlled and reliable system for studying secondary metabolism.

Experimental Workflow for Isotopic Labeling Studies dot digraph "Isotopic Labeling Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Start" [shape=ellipse, fillcolor="#FBBC05"]; "Establishment of Datura stramonium\ntransformed root cultures" [fillcolor="#FFFFFF"]; "Feeding of isotopically\nlabeled precursors" [fillcolor="#FFFFFF"]; "Incubation and growth\nof cultures" [fillcolor="#FFFFFF"]; "Extraction of alkaloids" [fillcolor="#FFFFFF"]; "Analysis of labeled products" [fillcolor="#FFFFFF"]; "Data interpretation and\npathway elucidation" [fillcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#FBBC05"];

"Start" -> "Establishment of Datura stramonium\ntransformed root cultures"; "Establishment of Datura stramonium\ntransformed root cultures" -> "Feeding of isotopically\nlabeled precursors"; "Feeding of isotopically\nlabeled precursors" -> "Incubation and growth\nof cultures"; "Incubation and growth\nof cultures" -> "Extraction of alkaloids"; "Extraction of alkaloids" -> "Analysis of labeled products"; "Analysis of labeled products" -> "Data interpretation and\npathway elucidation"; "Data interpretation and\npathway elucidation" -> "End"; }

References

(R)-Tropic Acid: A Technical Whitepaper on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tropic acid is a chiral carboxylic acid that serves as a fundamental building block for a class of neurologically active compounds.[1] While it can be found as a metabolite, its primary significance in biological systems is realized upon its incorporation into more complex molecules, namely the tropane alkaloids.[1][2] This guide elucidates the mechanism of action of this compound, focusing on its role as a critical pharmacophore in anticholinergic drugs, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity.

The Primary Role of this compound: A Precursor to Anticholinergic Alkaloids

The biological effects of this compound are predominantly indirect, arising from its function as the acidic moiety in the esterification of tropane alcohols. The most prominent examples are hyoscyamine and its racemic form, atropine, which are esters of tropine and this compound.[2] The anticholinergic properties of these alkaloids are well-documented and form the basis of their therapeutic applications.[1]

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

The tropane alkaloids derived from this compound, such as atropine and hyoscyamine, function as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs).[3][4] These G protein-coupled receptors are classified into five subtypes (M1-M5) and are integral to the parasympathetic nervous system, as well as having roles in the central nervous system.[5][6]

By binding to these receptors, atropine and hyoscyamine prevent the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades. This blockade of ACh signaling leads to the characteristic effects of these drugs, including increased heart rate, decreased secretions (salivary, bronchial, and sweat), relaxation of smooth muscle, and dilation of the pupils.

Signaling Pathways Modulated by Muscarinic Receptor Antagonism

Muscarinic receptors are coupled to different G proteins, leading to distinct intracellular signaling pathways. The antagonism by this compound-containing alkaloids disrupts these pathways.

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[5] Upon activation by ACh, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism of these receptors inhibits this cascade.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[5][7] ACh activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs). Antagonism of M2 and M4 receptors prevents these inhibitory effects.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Pathway (Gi-coupled) M1_M3_M5 M1/M3/M5 Receptor Gq Gq protein M1_M3_M5->Gq ACh PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2/M4 Receptor Gi Gi protein M2_M4->Gi ACh AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways.

Quantitative Data: Binding Affinities of this compound Derivatives

The affinity of this compound-derived alkaloids for muscarinic receptor subtypes is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. The pKi is the negative logarithm of the Ki value.

CompoundReceptor SubtypepKiKi (nM)Source
AtropineM18.622.4[8]
AtropineM19.70.2[8]
AtropineM29.01.0[9]
AtropineM39.20.63[9]
AtropineM48.81.58[9]
AtropineNon-selective8.7-[4]

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line expressing the receptor.

Experimental Protocols: Radioligand Displacement Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., atropine) for muscarinic receptors.

Materials and Reagents
  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Test compound (unlabeled antagonist, e.g., atropine).

  • Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates with glass fiber filters.

  • Scintillation counter.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

    • Dilute the radioligand in assay buffer to the desired final concentration (typically close to its Kd value).

    • Prepare the cell membrane suspension in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay buffer.

      • Radioligand solution.

      • Either the test compound at varying concentrations, assay buffer for total binding, or the non-specific binding control.

      • Cell membrane suspension to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the cell membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50 and Ki:

    • Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Reagent Preparation (Membranes, Radioligand, Test Compound) setup 2. Assay Setup (Total, Non-specific, and Competition Binding Wells) prep->setup incubation 3. Incubation (Reach Equilibrium) setup->incubation filtration 4. Filtration & Washing (Separate Bound from Free Ligand) incubation->filtration counting 5. Scintillation Counting (Quantify Bound Radioligand) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

References

Biological activity of (R)-tropic acid enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of (R)-Tropic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule existing in (R)- and (S)-enantiomeric forms.[1] While tropic acid itself has limited direct biological effects, its esters form the active components of a class of potent anticholinergic drugs. The stereochemistry of the tropic acid moiety is a critical determinant of pharmacological activity, with one enantiomer typically exhibiting significantly higher potency. This document provides a comprehensive overview of the biological activity of tropic acid enantiomers, focusing on their derivatives, mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Introduction: The Role of Chirality

Tropic acid is a key precursor in the synthesis of tropane alkaloids such as atropine and hyoscyamine.[1][2] Atropine is the racemic mixture (±) of hyoscyamine, while (-)-hyoscyamine is the pure levorotatory isomer, containing the (S)-tropic acid moiety.[3] The dextrorotatory (+)-isomer is not typically found in plants.[3] The profound difference in the biological activity between these stereoisomers underscores the importance of chirality in drug-receptor interactions. Molecules that are mirror images of each other can have vastly different biological effects; one enantiomer might be therapeutic while the other is inactive or even harmful.[4] In the case of tropic acid derivatives, the (S)-enantiomer confers significantly greater anticholinergic potency.[3]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary biological activity of tropic acid esters like hyoscyamine and atropine is the competitive antagonism of muscarinic acetylcholine receptors (M-receptors).[5] These receptors are key components of the parasympathetic nervous system, mediating the effects of the neurotransmitter acetylcholine (ACh) on tissues such as smooth muscle, cardiac muscle, and glands.[6]

By binding to these receptors without activating them, tropic acid-derived antagonists prevent acetylcholine from binding and initiating a cellular response. This blockade of parasympathetic nerve activity leads to a range of physiological effects, including decreased saliva and mucus secretion, relaxation of smooth muscle, and increased heart rate.[3][6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of competitive antagonism at a muscarinic receptor.

Muscarinic Receptor Antagonism cluster_0 Normal Signaling cluster_1 Antagonist Action ACh Acetylcholine (ACh) Receptor_A Muscarinic Receptor ACh->Receptor_A Binds & Activates Response_A Cellular Response (e.g., Muscle Contraction) Receptor_A->Response_A Tropic_Ester Tropic Acid Ester (e.g., Hyoscyamine) Receptor_B Muscarinic Receptor Tropic_Ester->Receptor_B Binds & Blocks No_Response No Cellular Response (Blocked) Receptor_B->No_Response ACh_B Acetylcholine (ACh) ACh_B->Receptor_B Binding Prevented InVitro_Assay_Workflow start Start prep Isolate & Mount Rabbit Iris Sphincter start->prep baseline Establish Baseline Carbachol Dose-Response prep->baseline wash1 Wash Tissue baseline->wash1 incubate Incubate with Tropic Acid Derivative wash1->incubate repeat_curve Repeat Carbachol Dose-Response incubate->repeat_curve wash2 Wash Tissue repeat_curve->wash2 analyze Calculate Dose Ratio & Construct Schild Plot wash2->analyze Repeat with multiple antagonist concentrations end Determine pA2 Value analyze->end Enantiomer_Relationship cluster_S (S)-Tropic Acid Moiety cluster_R This compound Moiety S_Tropic (S)-Tropic Acid Hyoscyamine (-)-Hyoscyamine (Biologically Active) S_Tropic->Hyoscyamine + Tropine (Esterification) Atropine Atropine (Racemic Mixture, 50:50) Hyoscyamine->Atropine Racemization R_Tropic This compound d_Hyoscyamine (+)-Hyoscyamine (Less Active) R_Tropic->d_Hyoscyamine + Tropine (Esterification) d_Hyoscyamine->Atropine Racemization

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of (R)-Tropic Acid in Tropane Alkaloid Biosynthesis

This technical guide provides a comprehensive overview of the pivotal role of this compound and its precursors in the biosynthesis of medicinally important tropane alkaloids, such as hyoscyamine and scopolamine. The biosynthesis of these compounds involves a fascinating intramolecular rearrangement, a key step that has been the subject of extensive research.

The Biosynthetic Pathway: From Phenylalanine to Tropane Alkaloids

The journey to forming the tropoyl moiety of hyoscyamine and scopolamine begins with the aromatic amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions leading to the formation of littorine, a key intermediate, which then undergoes a crucial rearrangement.

The biosynthesis of this compound's precursor, (R)-phenyllactic acid, starts with the transamination of phenylalanine to phenylpyruvate.[1] This reaction is catalyzed by a specialized aromatic amino acid aminotransferase (ArAT), with ArAT4 being identified in Atropa belladonna.[2][3] Subsequently, phenylpyruvate is reduced to (R)-phenyllactic acid by a phenylpyruvic acid reductase (PPAR).[2]

(R)-phenyllactic acid is then activated and esterified with tropine to form littorine.[4][5] Recent studies have identified a phenyllactate UDP-glycosyltransferase (UGT1) and a littorine synthase (LS) that are crucial for this step.[4] Littorine, the (R)-phenyllactate ester of tropine, is the direct substrate for the intramolecular rearrangement that forms the (S)-tropic acid moiety of hyoscyamine.[6][7]

This rearrangement is a two-step process catalyzed by a cytochrome P450 enzyme, CYP80F1, also known as littorine mutase/monooxygenase.[2][8] CYP80F1 first oxidizes and rearranges littorine to hyoscyamine aldehyde, which is then reduced to hyoscyamine.[2][9] Hyoscyamine can be further converted to scopolamine by the enzyme hyoscyamine 6β-hydroxylase (H6H).[2][10]

Tropane_Alkaloid_Biosynthesis Phe L-Phenylalanine PP Phenylpyruvate Phe->PP ArAT4 PLA (R)-Phenyllactic acid PP->PLA PPAR Littorine Littorine PLA->Littorine UGT1 + LS Tropine Tropine Tropine->Littorine UGT1 + LS Hyos_ald Hyoscyamine aldehyde Littorine->Hyos_ald CYP80F1 Hyoscyamine (S)-Hyoscyamine Hyos_ald->Hyoscyamine Reduction Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Figure 1: Biosynthetic pathway of hyoscyamine and scopolamine.

Key Enzymes and Quantitative Data

Several enzymes play crucial roles in the biosynthesis of the tropoyl moiety and its incorporation into tropane alkaloids. The table below summarizes the key enzymes and some of their reported kinetic properties.

EnzymeAbbreviationReaction CatalyzedPlant SourceKm ValueReference
Aromatic Amino Acid Aminotransferase 4ArAT4L-Phenylalanine → PhenylpyruvateAtropa belladonna-[2][3]
Phenylpyruvic Acid ReductasePPARPhenylpyruvate → (R)-Phenyllactic acidAtropa belladonna-[2]
Phenyllactate UDP-glycosyltransferase 1UGT1Phenyllactate → PhenyllactylglucoseAtropa belladonna-[4]
Littorine SynthaseLSTropine + Phenyllactylglucose → LittorineAtropa belladonna-[4]
Cytochrome P450 80F1CYP80F1Littorine → Hyoscyamine aldehydeHyoscyamus niger-[2][8]
Hyoscyamine 6β-hydroxylaseH6HL-Hyoscyamine → 6β-HydroxyhyoscyamineHyoscyamus niger35 µM (for L-hyoscyamine)[2]
Hyoscyamine 6β-hydroxylaseH6H6β-Hydroxyhyoscyamine → ScopolamineHyoscyamus niger10 µM (for 6,7-dehydrohyoscyamine)[2]

Experimental Protocols: Isotopic Labeling Studies

The elucidation of the tropane alkaloid biosynthetic pathway has heavily relied on feeding experiments with isotopically labeled precursors in transformed root cultures, particularly of Datura stramonium. These experiments have been instrumental in demonstrating the intramolecular nature of the rearrangement of littorine to hyoscyamine.

General Protocol for Isotopic Labeling in Transformed Root Cultures:
  • Preparation of Labeled Precursor: A precursor, such as (RS)-phenyl[1,3-¹³C₂]lactoyl[methyl-²H₃]tropine (labeled littorine), is synthesized.[6]

  • Culture Inoculation: Transformed root cultures of a suitable plant, like Datura stramonium, are grown in a liquid medium until they reach the appropriate growth phase.

  • Precursor Feeding: The synthesized labeled precursor is added to the culture medium. In some experiments, unlabeled potential intermediates are also added to test for dilution effects.[6]

  • Incubation: The cultures are incubated for a specific period, typically several days, to allow for the uptake and metabolism of the labeled precursor.[6]

  • Alkaloid Extraction: The roots and medium are harvested, and the alkaloids are extracted using standard solvent extraction procedures.

  • Analysis: The extracted alkaloids are separated and purified, often by chromatography. The incorporation and distribution of the isotopic labels in the final products (e.g., hyoscyamine) are then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][11]

Experimental_Workflow Start Start Prep Prepare Labeled Precursor (e.g., ¹³C, ²H-littorine) Start->Prep Culture Grow Transformed Root Cultures Start->Culture Feed Feed Labeled Precursor to Cultures Prep->Feed Culture->Feed Incubate Incubate for Several Days Feed->Incubate Extract Extract Alkaloids Incubate->Extract Analyze Analyze by GC-MS / NMR Extract->Analyze End End Analyze->End

Figure 2: Isotopic labeling experimental workflow.

Concluding Remarks

The biosynthesis of the tropoyl moiety of tropane alkaloids is a complex and elegant process. The conversion of (R)-phenyllactic acid, derived from phenylalanine, into the (S)-tropic acid of hyoscyamine via the intermediate littorine and a cytochrome P450-catalyzed intramolecular rearrangement is a key feature of this pathway. Understanding the enzymes involved and their mechanisms provides valuable insights for metabolic engineering and synthetic biology approaches aimed at enhancing the production of these pharmaceutically important compounds. The experimental methodologies, particularly isotopic labeling studies, have been fundamental in piecing together this intricate biosynthetic puzzle.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of (R)-tropic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-tropic acid, a key chiral intermediate in the synthesis of important pharmaceuticals such as atropine and hyoscyamine.[1][2] This document outlines the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Molecular Structure and Properties

This compound, systematically named (2R)-3-hydroxy-2-phenylpropanoic acid, is a chiral monocarboxylic acid.[1] Its structure consists of a phenyl group and a hydroxymethyl group attached to a chiral carbon center, which also bears a carboxylic acid group.

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol [1][3][4]
IUPAC Name(2R)-3-hydroxy-2-phenylpropanoic acid[1]
Melting Point126-128 °C[4]
AppearanceWhite to off-white crystalline solid[5]

Spectroscopic Data

The following sections present the key spectroscopic data for tropic acid. It is important to note that much of the publicly available data does not differentiate between the (R) and (S) enantiomers or is for the racemic mixture (DL-Tropic acid). The data presented here is representative of the core structure.

Infrared (IR) Spectroscopy

The IR spectrum of tropic acid reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)[6]
~3400Broad, MediumO-H stretch (alcohol)[7]
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)[6]
~1700Strong, SharpC=O stretch (carboxylic acid)[6]
1600, 1500Medium, SharpC=C stretch (aromatic ring)[6]
~1200StrongC-O stretch (carboxylic acid)
~1050MediumC-O stretch (primary alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

The proton NMR spectrum shows distinct signals for the aromatic, methine, and methylene protons. The data below is for DL-Tropic acid in D₂O.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.31-7.41Multiplet5HAromatic protons (C₆H₅)[3]
4.04-4.08Triplet1HCH (methine)[3]
3.66-3.87Multiplet2HCH₂ (methylene)[3]

Note: The acidic protons of the carboxylic acid and alcohol groups are typically not observed in D₂O due to deuterium exchange.

The carbon NMR spectrum provides information on the different carbon environments. The data below is for DL-Tropic acid in D₂O.[3]

Chemical Shift (δ) ppmAssignment
183.00C=O (Carboxylic acid)[3]
141.48Quaternary aromatic C[3]
131.53Aromatic CH[3]
130.91Aromatic CH[3]
129.88Aromatic CH[3]
66.53CH₂OH (Methylene)[3]
59.65CH (Methine)[3]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique.

m/z RatioRelative AbundanceAssignment
166ModerateMolecular ion [M]⁺[3]
148High[M - H₂O]⁺
119High[M - COOH - H₂]⁺
91Base Peak[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR) FT-IR or KBr Pellet Method.

ATR FT-IR:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[7]

KBr Pellet:

  • Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.[8]

  • Press the mixture into a thin, transparent disk using a hydraulic press.[8]

  • Place the KBr disk in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl sulfoxide-d₆ - DMSO-d₆) in an NMR tube.[9]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[9]

    • Tune the probe for both ¹H and ¹³C frequencies.[9]

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS) Protocol

Method: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or through a gas chromatograph for separation from any impurities.[10]

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate a radical cation (molecular ion).[10][11]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[10][11]

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.[10]

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample this compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Prep Solid Sample Preparation (ATR/KBr) Sample->Solid_Prep For IR MS_Spec Mass Spectrometer Sample->MS_Spec For MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec IR Spectrometer Solid_Prep->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic cluster_input Input Data cluster_info Information Derived cluster_conclusion Conclusion IR IR Spectrum Functional_Groups Functional Groups (OH, C=O, C₆H₅) IR->Functional_Groups H_NMR ¹H NMR Spectrum Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Spectrum Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton MS Mass Spectrum Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure_Confirmation Confirmation of This compound Structure Functional_Groups->Structure_Confirmation Proton_Env->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Mol_Weight->Structure_Confirmation

Caption: Logical flow of spectroscopic data interpretation for structural confirmation.

References

Solubility profile of (R)-tropic acid in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of (R)-tropic acid in both aqueous and organic solvents. This compound, a chiral carboxylic acid, is a key intermediate in the synthesis of important anticholinergic drugs such as atropine and hyoscyamine. A thorough understanding of its solubility is crucial for process development, formulation, and purification in the pharmaceutical industry. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound and its racemic form, DL-tropic acid, has been reported in various solvents. The available quantitative data is summarized in the tables below. It is important to note that comprehensive solubility data for this compound across a wide range of organic solvents and temperatures is limited in publicly available literature.

Table 1: Solubility of DL-Tropic Acid in Aqueous and Organic Solvents

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Water2020[1][2]~0.12
MethanolNot Specified100[2]~0.60

Table 2: Reported Solubility of this compound

SolventTemperature (°C)Molar Solubility (mol/L)
Not SpecifiedNot Specified0.12

Qualitative Solubility:

  • Ethanol[1]

  • Ether[1]

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the saturation shake-flask method, which is considered the gold standard for solubility measurements.

Materials and Apparatus
  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated titration method

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or a titrimetric method.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220 nm).

  • Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis & Calculation start Start add_excess Add excess this compound to solvent in vials start->add_excess cap_vials Securely cap vials add_excess->cap_vials thermo_shake Place in thermostatic shaker cap_vials->thermo_shake agitate Agitate at constant T and speed (24-72h) thermo_shake->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through syringe filter withdraw->filter_sample dilute Dilute filtered sample filter_sample->dilute analyze Analyze concentration (HPLC/Titration) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome cluster_application Application Solvent Solvent Properties (Polarity, H-bonding) Solubility Solubility of this compound Solvent->Solubility determines Temperature Temperature Temperature->Solubility influences pH pH (for aqueous solutions) pH->Solubility affects ProcessDev Process Development Solubility->ProcessDev informs Formulation Formulation Design Solubility->Formulation guides Purification Purification Strategy Solubility->Purification impacts

Caption: Key factors influencing the solubility of this compound and its applications.

References

An In-depth Technical Guide to the Physical Constants and Melting Point of (R)-Tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the key physical constants and the melting point of (R)-tropic acid, a significant chiral carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, with the IUPAC name (2R)-3-hydroxy-2-phenylpropanoic acid, is a chiral monocarboxylic acid.[1] It is the (R)-enantiomer of tropic acid and is structurally related to (S)-hydratropic acid.[1] The molecule contains both a hydroxyl and a carboxylic acid functional group.[1] Tropic acid and its derivatives are crucial precursors in the synthesis of important pharmaceuticals, such as atropine and hyoscyamine.[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These constants are essential for its identification, characterization, and application in various chemical processes.

PropertyValueReference
IUPAC Name (2R)-3-hydroxy-2-phenylpropanoic acid[1]
CAS Number 17126-67-9[1]
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [1][3][4]
Appearance White to off-white crystalline solid[5]
Solubility 0.12 M[1]
Optical Rotation [α]D²⁰ +72° (c = 0.5 in water)[6]

Melting Point of Tropic Acid Isomers

The melting point is a critical physical property for assessing the purity of a crystalline solid. For chiral compounds like tropic acid, the melting points of the individual enantiomers and the racemic mixture can differ. Impurities typically lead to a depression and broadening of the melting point range.[7][8]

IsomerMelting Point (°C)Reference
(R)-(+)-Tropic Acid 107[5][6]
(S)-(-)-Tropic Acid 126-128[5][6]
(±)-Tropic Acid (Racemic) 116-118[2][5]

Experimental Protocol: Melting Point Determination

The following is a standard protocol for determining the melting point of this compound using the capillary method.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle or spatula for sample preparation

  • Thermometer or digital temperature probe

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely crushed into a powder.[9]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end. This process is repeated until the sample fills the tube to a height of 1-2 mm.[7][9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer or temperature probe.[7]

  • Heating and Observation: The sample is heated at a steady rate. A rapid heating rate can be used initially to determine an approximate melting range. For an accurate measurement, the temperature should be raised slowly, at a rate of approximately 2°C per minute, as it approaches the expected melting point.[9]

  • Recording the Melting Range: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[7][9]

  • Cooling and Repetition: The apparatus should be allowed to cool before repeating the measurement with a fresh sample in a new capillary tube if necessary.[9]

Workflow for Melting Point Determination

The logical flow of the experimental procedure for determining the melting point is illustrated in the diagram below.

MeltingPointWorkflow A Sample Preparation (Crush to a fine powder) B Capillary Tube Loading (Pack 1-2 mm of sample) A->B C Place in Apparatus (Insert tube and thermometer) B->C D Heating (Control heating rate) C->D E Observation (Monitor for phase change) D->E F Record Temperatures (Start and end of melting) E->F G Report Melting Range F->G

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to the Chirality and Optical Rotation of (R)-tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of (R)-tropic acid, focusing on its chirality and optical rotation. Tropic acid, a key chiral building block in the synthesis of several pharmaceuticals, including atropine and hyoscyamine, presents a critical case study in the importance of stereoisomerism in drug design and development.[1][2] This document outlines the fundamental principles of its chirality, presents quantitative data on its optical activity, details experimental protocols for its characterization, and provides visual representations of the underlying concepts.

The Chiral Nature of Tropic Acid

Tropic acid, systematically named 3-hydroxy-2-phenylpropanoic acid, possesses a single stereocenter at the C2 carbon atom, the carbon alpha to the carboxylic acid.[2] This chiral center is bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxylic acid group, and a hydroxymethyl group. The presence of this asymmetric carbon atom gives rise to two non-superimposable mirror images, known as enantiomers: this compound and (S)-tropic acid.

The absolute configuration of the chiral center is designated as either R (rectus, Latin for right) or S (sinister, Latin for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents are prioritized as follows: -COOH > -C6H5 > -CH2OH > -H. The arrangement of these groups around the chiral center results in the R configuration.

Optical Rotation: The Macroscopic Manifestation of Chirality

Chiral molecules, such as the enantiomers of tropic acid, exhibit optical activity, meaning they have the ability to rotate the plane of plane-polarized light. This rotation is a physical property that can be measured using a polarimeter. Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.[1]

  • Dextrorotatory compounds rotate the plane of polarized light to the right (clockwise) and are denoted by a (+) or d- prefix.

  • Levorotatory compounds rotate the plane of polarized light to the left (counter-clockwise) and are denoted by a (-) or l- prefix.

It is crucial to understand that there is no direct, predictable correlation between the R/S designation and the direction of optical rotation (+/-). This relationship must be determined experimentally.

Optical Rotation of this compound

Experimental evidence confirms that This compound is dextrorotatory , meaning it rotates the plane of plane-polarized light to the right. It is therefore correctly referred to as (R)-(+)-tropic acid. Conversely, its enantiomer, (S)-tropic acid, is levorotatory and is designated as (S)-(-)-tropic acid.

Quantitative Data on Specific Rotation

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is a characteristic physical property for a given chiral molecule under a specific set of conditions (temperature, wavelength, solvent, and concentration). The specific rotation is calculated from the observed rotation using the following formula:

[α] = α / (l * c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the sample in g/mL or g/100mL.

The following table summarizes the reported specific rotation for the enantiomers of tropic acid.

EnantiomerCAS NumberSpecific Rotation ([α])Conditions
(R)-(+)-tropic acid17126-67-9+72°c = 0.5 in water, at 20°C, using the sodium D-line (589 nm)
(S)-(-)-tropic acidNot specified in the provided search results.-72°c = 0.5 in water, at 20°C, using the sodium D-line (589 nm)

Table 1: Specific Rotation of Tropic Acid Enantiomers.[3]

Experimental Protocol for Determining Optical Rotation

The following is a detailed methodology for the determination of the specific rotation of this compound using a polarimeter.

Instrumentation and Materials
  • Polarimeter (with sodium D-line lamp, 589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • This compound sample

  • Solvent (e.g., deionized water)

  • Spatula and weighing paper

  • Pipettes

Procedure
  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

    • Fill the polarimeter cell with the pure solvent (deionized water) and place it in the instrument.

    • Take a reading of the blank solvent. This value should be zeroed or recorded as the zero-point correction.

  • Sample Preparation:

    • Accurately weigh a precise amount of this compound (e.g., 50 mg for a 0.5 g/100mL solution in a 10 mL flask).

    • Carefully transfer the weighed sample into a 10 mL volumetric flask.

    • Add a portion of the deionized water to the flask and dissolve the sample completely by gentle swirling.

    • Once dissolved, add deionized water up to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared this compound solution.

    • Carefully fill the cell with the solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell into the polarimeter.

    • Observe the rotation of the plane-polarized light through the eyepiece.

    • Adjust the analyzer until the light intensity in both halves of the visual field is equal.

    • Record the observed angle of rotation (α). Repeat the measurement several times and calculate the average.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of the solution in g/mL.

    • Use the formula [α] = α / (l * c) to calculate the specific rotation.

    • Report the specific rotation with the temperature and wavelength at which the measurement was performed (e.g., [α]D^20).

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Chirality_of_Tropic_Acid cluster_R This compound cluster_S (S)-tropic acid C C* COOH COOH C->COOH 1 Ph Ph C->Ph 2 CH2OH CH2OH C->CH2OH 3 H H C->H 4 C2 C* COOH2 COOH C2->COOH2 1 Ph2 Ph C2->Ph2 2 CH2OH2 CH2OH C2->CH2OH2 3 H2 H C2->H2 4 mirror cluster_S cluster_S cluster_R cluster_R Optical_Rotation_Workflow A Unpolarized Light Source (Sodium Lamp) B Polarizer A->B C Plane-Polarized Light B->C D Sample Cell with This compound Solution C->D E Rotated Plane-Polarized Light D->E +α (Dextrorotatory) F Analyzer E->F G Observer F->G Relationship_Chirality_Optical_Rotation A Chiral Center (C2 in Tropic Acid) B Absolute Configuration (R/S Designation) A->B Determines C Optical Activity (Rotation of Plane-Polarized Light) A->C Causes D Direction of Rotation (+/- or d/l) B->D No Direct Correlation (Must be Determined Experimentally) C->D Characterized by

References

(R)-Tropic Acid: An In-depth Technical Guide on Degradation Pathways and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tropic acid, known chemically as (R)-3-hydroxy-2-phenylpropanoic acid, is a vital chiral building block in the pharmaceutical industry.[1] It is a key precursor in the synthesis of tropane alkaloids like atropine and hyoscyamine, which are essential anticholinergic agents.[1][2] The stability and degradation profile of this compound are of paramount importance, influencing its synthesis, storage, formulation, and ultimately, the safety and efficacy of the final drug products. This technical guide provides a comprehensive overview of the known biotic and abiotic degradation pathways of this compound, its stability under various conditions, and detailed experimental protocols for its analysis.

Degradation Pathways

The degradation of this compound can be broadly categorized into biotic and abiotic pathways. Biotic degradation involves enzymatic processes within microorganisms, while abiotic degradation encompasses chemical reactions such as hydrolysis, oxidation, and photolysis.

Biotic Degradation Pathways

Microbial degradation is a significant pathway for the breakdown of tropic acid in the environment. Several bacterial strains, particularly from the Pseudomonas genus, have been shown to utilize tropic acid as a sole source of carbon and energy.[3][4]

A key metabolic route involves the oxidation of tropic acid to phenylacetic acid.[3][5] In Pseudomonas sp. strain AT3, this conversion is initiated by a stable, NAD+-linked tropic acid dehydrogenase.[3] This enzyme is notable for its ability to act on both enantiomers of tropic acid.[3][5] The oxidation process also involves a decarboxylation step, leading to the formation of phenylacetaldehyde as an intermediate, which is then further oxidized to phenylacetic acid by another specific dehydrogenase.[3] While the transient accumulation of an expected β-oxoacid intermediate, phenylmalonic semialdehyde, has not been directly observed, its formation is hypothesized by analogy to other dehydrogenase mechanisms.[3]

Biotic_Degradation_Pathway Tropic_Acid This compound Phenylmalonic_Semialdehyde Phenylmalonic Semialdehyde (Hypothetical Intermediate) Tropic_Acid->Phenylmalonic_Semialdehyde Tropic Acid Dehydrogenase (NAD+ dependent) Phenylacetaldehyde Phenylacetaldehyde Phenylmalonic_Semialdehyde->Phenylacetaldehyde Decarboxylation Phenylacetic_Acid Phenylacetic Acid Phenylacetaldehyde->Phenylacetic_Acid Phenylacetaldehyde Dehydrogenase (NAD+ dependent) Further_Metabolism Further Metabolism (e.g., Ring Cleavage) Phenylacetic_Acid->Further_Metabolism

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of this compound through non-biological chemical processes. Key abiotic factors include pH (hydrolysis), presence of oxidizing agents, and exposure to light (photolysis).

  • Hydrolytic Degradation : Tropic acid is susceptible to degradation under both acidic and alkaline conditions. Forced degradation studies, a common practice in pharmaceutical development, are used to investigate this susceptibility.[6][7][8] Under acidic conditions, such as refluxing with 0.1N HCl, or alkaline conditions with 0.1N NaOH, degradation can be induced to study the formation of potential degradants.[7][8] In the context of atropine, its degradation can yield tropic acid.[9]

  • Oxidative Degradation : The presence of oxidizing agents can lead to the degradation of tropic acid. Hydrogen peroxide is a commonly used stressor in forced degradation studies to simulate oxidative conditions.[7]

  • Photodegradation : Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[10] While specific photodegradation pathways for tropic acid are not extensively detailed in the provided search results, it is a standard stress condition in stability testing according to ICH guidelines.[7] The aromatic ring in tropic acid suggests a potential susceptibility to photodegradation.

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation.

pH Stability

The pH of the medium significantly influences the stability of many organic acids.[11][12] For tropic acid, an optimal pH range of 7-9 has been noted in some contexts.[13] In ophthalmic formulations of atropine, the ionized form of tropic acid was observed in buffered solutions with a pH above 5.[9]

Thermal Stability

Thermal degradation is another important consideration. This compound has a reported melting point of approximately 118°C.[14] Forced degradation studies often involve thermal stress, with temperatures typically ranging from 50°C to 70°C, to assess stability.[8]

Data on Stability and Degradation

The following table summarizes key stability and degradation information for tropic acid.

ParameterConditionObservationReference(s)
Melting Point Solid state116-118 °C
pH Optimum Tropic Acid Dehydrogenase Activity9.5[3]
Storage Recommended10°C - 25°C in a well-closed container[13]
Forced Degradation Acid StressReflux with 0.1N HCl at 60°C for 30 minutes[7]
Forced Degradation Alkaline StressReflux with 0.1N NaOH at 60°C for 30 minutes[7]
Forced Degradation Oxidative StressUse of hydrogen peroxide (e.g., 3-30%)[7][8]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][15]

Objective : To generate degradation products of this compound under various stress conditions.

General Protocol :

  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions :

    • Acid Hydrolysis : Treat the stock solution with 0.1N HCl and reflux at 60°C for a specified period (e.g., 30 minutes to 8 hours).[7][8]

    • Alkaline Hydrolysis : Treat the stock solution with 0.1N NaOH and reflux at 60°C for a specified period.[7][8]

    • Oxidative Degradation : Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[8]

    • Thermal Degradation : Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C).[8]

    • Photodegradation : Expose a solution of this compound to a light source as specified by ICH Q1B guidelines.[7]

  • Sample Analysis : Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 70°C) Thermal->Analysis Photo Photolysis (ICH Q1B) Photo->Analysis API This compound (API or Drug Product) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identification of Degradation Products & Pathway Elucidation Analysis->Results

HPLC Method for Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its impurities and degradation products.[16][17]

Example HPLC Parameters :

  • Column : Reversed-phase C18 column (e.g., 250 x 4.6mm, 5µm).[16]

  • Mobile Phase : A gradient or isocratic elution using a mixture of an acidic buffer (e.g., pH 2.5 buffer with potassium dihydrogen phosphate and sodium 1-pentane sulfonate) and an organic solvent like acetonitrile.[16]

  • Flow Rate : Typically 1.0 - 2.0 mL/min.[16]

  • Detection : UV detection at a suitable wavelength, such as 210 nm.[16]

  • Column Temperature : Maintained at a constant temperature, for example, 50°C.[16]

  • Injection Volume : A small, precise volume, such as 5 µL.[16]

Method Validation : The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[6][16]

Conclusion

This technical guide has summarized the key aspects of this compound degradation and stability. The primary biotic degradation pathway proceeds via oxidation to phenylacetic acid, a process well-documented in Pseudomonas species. Abiotic degradation is influenced by pH, temperature, and light, and can be systematically investigated through forced degradation studies. A thorough understanding of these degradation pathways and stability characteristics is essential for the development of robust and safe pharmaceutical products containing this compound or its derivatives. The provided experimental frameworks offer a starting point for researchers to conduct their own stability and degradation assessments.

References

Tropic Acid: A Technical Guide to its Discovery, Synthesis, and Role in Anticholinergic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tropic acid, a chiral α-phenyl-β-hydroxypropionic acid of significant importance in the pharmaceutical industry. It details the historical context of its discovery as a key component of the tropane alkaloids atropine and scopolamine, and chronicles the evolution of its chemical synthesis. This document presents detailed experimental protocols for key synthetic and resolution methodologies, alongside tabulated quantitative data for easy reference. Furthermore, it elucidates the mechanism of action of tropic acid-derived anticholinergic drugs through a detailed signaling pathway diagram and outlines a typical experimental workflow for the synthesis of atropine. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of anticholinergic agents and related compounds.

Discovery and Historical Context

Tropic acid was first isolated as a hydrolysis product of the naturally occurring tropane alkaloid atropine, found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[1] Its structure was the subject of investigation by prominent chemists of the late 19th and early 20th centuries. A pivotal moment in understanding its structure came with the work of Richard Willstätter around 1901, who elucidated the structure of atropine and its components, tropine and (±)-tropic acid.[2][3] Mackenzie and Ward later confirmed the structure of tropic acid in 1919 through its unambiguous synthesis from acetophenone.[4]

The significance of tropic acid lies in its role as the acidic esterifying component of atropine and scopolamine, two important anticholinergic drugs.[1] These compounds act as competitive antagonists of acetylcholine at muscarinic receptors, leading to a range of physiological effects that have been harnessed for medicinal purposes for centuries.[5][6] The development of synthetic routes to tropic acid was a crucial step in enabling the large-scale production of these vital medicines, independent of their natural sources.

Physicochemical Properties of Tropic Acid

Tropic acid is a chiral molecule, existing as a racemic mixture ((±)-tropic acid) or as individual enantiomers, (+)-tropic acid and (-)-tropic acid. The physical properties of these forms are summarized in the table below.

Property(±)-Tropic Acid(+)-Tropic Acid(-)-Tropic Acid
IUPAC Name (±)-3-Hydroxy-2-phenylpropanoic acid(+)-3-Hydroxy-2-phenylpropanoic acid(-)-3-Hydroxy-2-phenylpropanoic acid
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molar Mass 166.17 g/mol [7]166.17 g/mol [6]166.17 g/mol
Melting Point 116-118 °C[8]126-128 °C126-128 °C
CAS Number 529-64-6[8]Not specified16202-15-6[6]
Appearance White crystalline solid[9]Needles or platesNeedles or plates

Synthesis of Tropic Acid: Key Methodologies

Several methods for the synthesis of tropic acid have been developed over the years. The following sections provide detailed protocols for two historically and practically significant methods.

Synthesis via Ivanov Reaction

The Ivanov reaction provides a direct route to tropic acid from phenylacetic acid and formaldehyde.[8][10] The reaction involves the formation of a magnesium enediolate of phenylacetic acid (the Ivanov reagent), which then acts as a nucleophile.[10]

Experimental Protocol:

  • Preparation of the Ivanov Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl chloride in anhydrous diethyl ether to the magnesium to form isopropylmagnesium chloride (a Grignard reagent).

  • To this Grignard solution, add a solution of phenylacetic acid in anhydrous diethyl ether dropwise with stirring. The reaction is exothermic and results in the formation of the Ivanov reagent, a magnesium enediolate of phenylacetic acid.

  • Reaction with Formaldehyde: Cool the reaction mixture in an ice bath. Slowly introduce gaseous formaldehyde, generated by the depolymerization of paraformaldehyde by heating, into the stirred solution.

  • Work-up and Isolation: After the addition of formaldehyde is complete, cautiously add water to the reaction mixture, followed by acidification with dilute sulfuric acid.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the ether extracts and wash with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with hydrochloric acid to precipitate the crude tropic acid.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from benzene to yield pure (±)-tropic acid.

Synthesis from Phenylacetic Acid and Formaldehyde (Blicke et al., 1952)

This method, a variation of the Ivanov reaction, utilizes sodium phenylacetate and a Grignard reagent to generate the reactive intermediate.

Experimental Protocol:

  • Preparation of the Grignard Reagent: Prepare isopropylmagnesium chloride from magnesium and isopropyl chloride in anhydrous ether as described in the Ivanov reaction protocol.

  • Formation of the Reactive Intermediate: To the stirred Grignard solution, add a suspension of dry sodium phenylacetate in anhydrous ether.

  • Reaction with Formaldehyde: Pass a stream of dry gaseous formaldehyde, generated from heating paraformaldehyde, through the reaction mixture while maintaining the temperature at approximately 5°C with an ice bath.

  • Hydrolysis and Isolation: After the reaction is complete, slowly add water to the cooled mixture, followed by acidification.

  • Extract the product into ether. The ether layer is then extracted with a sodium carbonate solution.

  • Acidification of the sodium carbonate solution precipitates the tropic acid, which is then collected and recrystallized.

Resolution of (±)-Tropic Acid

The biological activity of atropine and related compounds resides primarily in the (S)-(-)-enantiomer of the tropic acid moiety. Therefore, the resolution of racemic tropic acid is a critical step in the synthesis of these drugs. A classical method for this resolution involves the use of a chiral resolving agent, such as the alkaloid quinine.[4]

Experimental Protocol:

  • Diastereomeric Salt Formation: Dissolve racemic tropic acid in hot ethanol. In a separate flask, dissolve an equimolar amount of (-)-quinine in hot ethanol.

  • Mix the two hot solutions. As the solution cools, the diastereomeric salt of (+)-tropic acid and (-)-quinine will preferentially crystallize due to its lower solubility.

  • Fractional Crystallization: Collect the crystals by filtration. The optical purity of the (+)-tropic acid can be increased by repeated recrystallization of the diastereomeric salt from ethanol. The progress of the resolution can be monitored by measuring the optical rotation of the acid recovered from a small sample of the crystals.

  • Liberation of (+)-Tropic Acid: Dissolve the purified diastereomeric salt in dilute hydrochloric acid. The quinine will remain in the aqueous solution as its hydrochloride salt.

  • Extract the liberated (+)-tropic acid with a suitable organic solvent, such as diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate, and evaporate the solvent to yield optically pure (+)-tropic acid.

  • The (-)-tropic acid can be recovered from the mother liquor of the initial crystallization by acidification and extraction.

Role in Anticholinergic Drugs and Mechanism of Action

Tropic acid is a crucial building block for a class of drugs known as anticholinergics or antimuscarinics. These drugs, most notably atropine and scopolamine, function by competitively inhibiting the action of the neurotransmitter acetylcholine at muscarinic acetylcholine receptors (mAChRs).[5][6] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.[1][11]

The antagonistic action of atropine and scopolamine at these receptors leads to the characteristic effects of anticholinergic drugs, including mydriasis (dilation of the pupils), cycloplegia (paralysis of accommodation), tachycardia (increased heart rate), decreased salivation and other secretions, and relaxation of smooth muscle.[12]

Muscarinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors (specifically M1, M3, and M5 subtypes which couple to Gq proteins) and the inhibitory effect of anticholinergic drugs like atropine.

Muscarinic_Signaling cluster_products ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds and Activates Atropine Atropine (Antagonist) Atropine->mAChR Blocks Binding Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response Activates Ca²⁺- dependent Proteins PKC->Response Phosphorylates Target Proteins

Caption: Muscarinic receptor signaling pathway and its inhibition by atropine.

Experimental Workflow: Synthesis of Atropine from Tropic Acid

The esterification of tropine with a derivative of tropic acid is the final key step in the synthesis of atropine. Modern procedures often use an activated form of tropic acid to facilitate the reaction.

Workflow for Atropine Synthesis

The following diagram outlines a typical laboratory workflow for the synthesis of atropine from tropic acid.

Atropine_Synthesis_Workflow start Start: (±)-Tropic Acid and Tropine step1 Activation of Tropic Acid (e.g., with Acetyl Chloride and a Chlorinating Agent) start->step1 step2 Esterification: Reaction of Activated Tropic Acid with Tropine step1->step2 step3 Hydrolysis of Protecting Group (if applicable) step2->step3 step4 Work-up and Purification (Extraction, Crystallization) step3->step4 end End Product: (±)-Atropine step4->end

Caption: A generalized workflow for the synthesis of atropine from tropic acid.

Conclusion

Tropic acid remains a molecule of considerable interest and importance, bridging the gap between natural product chemistry and modern pharmaceutical synthesis. Its discovery was integral to understanding the pharmacology of the tropane alkaloids, and the development of its synthesis has been a continuing endeavor in organic chemistry. This guide has provided a detailed overview of its historical context, key synthetic methodologies, and its crucial role as a precursor to essential anticholinergic drugs. The provided experimental protocols and diagrams are intended to serve as a practical resource for professionals in the field, facilitating further research and development in this important area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-tropic acid, formally known as (R)-3-hydroxy-2-phenylpropanoic acid, is a crucial chiral building block in the pharmaceutical industry. It is a key precursor for the synthesis of important anticholinergic drugs such as atropine and hyoscyamine.[1][2][3] The biological activity of these pharmaceuticals is highly dependent on the stereochemistry of the tropic acid moiety, with the (R)-enantiomer often exhibiting the desired therapeutic effects.[4][5] Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure this compound is of significant interest to researchers and professionals in drug development and manufacturing.

These application notes provide an overview and comparison of various enantioselective methods for the synthesis of this compound, including detailed protocols for key methodologies.

Methods for Enantioselective Synthesis

Several strategies have been developed for the enantioselective synthesis of this compound. The most prominent methods include enzymatic kinetic resolution, chemo-catalyzed dynamic kinetic resolution, and asymmetric synthesis.

1. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of this compound synthesis, this often involves the selective hydrolysis of a racemic ester of tropic acid.

  • Principle: An enzyme, such as Candida antarctica lipase B (CAL-B), preferentially catalyzes the hydrolysis of one enantiomer of a racemic tropic acid ester, leaving the other enantiomer unreacted. This allows for the separation of the hydrolyzed acid and the unreacted ester, both in high enantiomeric excess.

  • Advantages: High enantioselectivity, mild reaction conditions, and the use of environmentally benign biocatalysts.

  • Limitations: The maximum theoretical yield for the desired enantiomer is 50%.

2. Hydrolytic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into the desired enantiomer.

  • Principle: A racemic precursor, such as tropic acid β-lactone (3-phenyl-2-oxetanone), is subjected to hydrolysis in the presence of a chiral catalyst.[1][4] The catalyst selectively promotes the hydrolysis of one enantiomer, while a base facilitates the rapid racemization of the remaining lactone, continuously feeding the catalytic cycle.[1]

  • Advantages: Can achieve yields greater than 50%, offering a more efficient route to the desired enantiomer.

  • Catalysts: Chiral phase-transfer catalysts derived from cinchona alkaloids are commonly employed.[1][4]

3. Asymmetric Hydrogenation

Asymmetric hydrogenation involves the addition of hydrogen across a double bond in a prochiral substrate, guided by a chiral catalyst to produce a single enantiomer of the product.

  • Principle: A suitable prochiral precursor, such as atropic acid (2-phenylacrylic acid), is hydrogenated using a chiral transition metal complex (e.g., Rhodium or Nickel-based catalysts) to yield this compound.[6][7]

  • Advantages: Potentially high enantioselectivity and atom economy.

4. Asymmetric Grignard-Based Syntheses

This method involves the diastereoselective addition of a Grignard reagent to a carbonyl compound in the presence of a chiral ligand.

  • Principle: The Ivanov reaction, which utilizes a Grignard reagent derived from phenylacetic acid, can be rendered asymmetric by the use of chiral ligands, such as 1,2-diaminocyclohexane (DACH) derivatives.[1] This directs the addition to formaldehyde to produce this compound with high enantiomeric excess.

Data Presentation: Comparison of Methods

The following table summarizes the quantitative data for various enantioselective synthesis methods for this compound.

MethodCatalyst/EnzymeSubstrateSolventYield (%)Enantiomeric Excess (ee) (%)ConfigurationReference
Enzymatic Kinetic ResolutionCandida antarctica lipase B (CAL-B)Racemic butyl tropatePhosphate Buffer-90(R)-acid[1]
Hydrolytic Dynamic Kinetic ResolutionBenzylcinchonidine (BnCD) derived PTCRacemic 3-phenyl-2-oxetanoneCH₂Cl₂8581(R)[1][4]
Asymmetric Grignard Synthesis(R,R)-L12 (chiral ligand)Phenylacetic acid dianion--94(R)[1]
Phase-Transfer Catalysis in DKR(R,R)-L12 (1 mol%)Tropic acid esterToluene8664(R)[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Butyl Tropate

This protocol is based on the method described by Hanefeld et al., utilizing Candida antarctica lipase B for the selective hydrolysis of this compound butyl ester.[1]

Materials:

  • Racemic butyl tropate ((RS)-5)

  • Candida antarctica lipase B (CAL-B) (10 mg/mL)

  • Phosphate buffer (pH 7)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of racemic butyl tropate in phosphate buffer (pH 7), add CAL-B (10 mg/mL).

  • Stir the reaction mixture at 25°C and monitor the progress of the hydrolysis by TLC or HPLC.

  • Once approximately 50% conversion is reached, stop the reaction.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain a mixture of this compound and unreacted (S)-tropic acid butyl ester.

  • Separate the this compound from the (S)-ester by standard purification techniques (e.g., column chromatography).

Expected Outcome:

  • This compound with an enantiomeric excess of approximately 90%.[1]

  • (S)-tropic acid butyl ester with an enantiomeric excess greater than 99%.[1]

Protocol 2: Hydrolytic Dynamic Kinetic Resolution of Racemic 3-Phenyl-2-oxetanone

This protocol is adapted from the work of Kawasaki et al. and utilizes a chiral phase-transfer catalyst for the synthesis of this compound.[1][4]

Materials:

  • Racemic 3-phenyl-2-oxetanone (tropic acid β-lactone)

  • Benzylcinchonidine (BnCD)-derived phase-transfer catalyst (PTC)

  • Strongly basic anion-exchange resin (e.g., Amberlyst A-26, OH⁻ form)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve racemic 3-phenyl-2-oxetanone and the benzylcinchonidine-derived PTC in dichloromethane.

  • Add the strongly basic anion-exchange resin to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by chiral HPLC.

  • Upon completion, filter off the resin and wash it with dichloromethane.

  • Combine the filtrate and washings, and wash with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Expected Outcome:

  • This compound with a yield of approximately 85% and an enantiomeric excess of 81%.[1][4]

Visualizations

Generalized Workflow for Enantioselective Synthesis of this compound

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_methods Enantioselective Methods cluster_products Products Racemic Tropic Acid Ester Racemic Tropic Acid Ester Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Tropic Acid Ester->Enzymatic Kinetic Resolution Dynamic Kinetic Resolution Dynamic Kinetic Resolution Racemic Tropic Acid Ester->Dynamic Kinetic Resolution Prochiral Precursor Prochiral Precursor Asymmetric Synthesis Asymmetric Synthesis Prochiral Precursor->Asymmetric Synthesis R_Tropic_Acid This compound Enzymatic Kinetic Resolution->R_Tropic_Acid S_Ester (S)-Tropic Acid Ester Enzymatic Kinetic Resolution->S_Ester Dynamic Kinetic Resolution->R_Tropic_Acid Asymmetric Synthesis->R_Tropic_Acid

Caption: Workflow for the enantioselective synthesis of this compound.

Logical Relationship of Key Synthesis Strategies

Synthesis_Strategies cluster_resolution Resolution Methods Racemic Mixture Racemic Mixture Kinetic Resolution Kinetic Resolution Racemic Mixture->Kinetic Resolution Dynamic Kinetic Resolution Dynamic Kinetic Resolution Racemic Mixture->Dynamic Kinetic Resolution Prochiral Substrate Prochiral Substrate Asymmetric Synthesis Asymmetric Synthesis Prochiral Substrate->Asymmetric Synthesis R_Enantiomer This compound Kinetic Resolution->R_Enantiomer < 50% Yield S_Enantiomer (S)-Enantiomer (byproduct/unreacted) Kinetic Resolution->S_Enantiomer Dynamic Kinetic Resolution->R_Enantiomer > 50% Yield Asymmetric Synthesis->R_Enantiomer

Caption: Key strategies for obtaining enantiopure this compound.

References

Application Notes and Protocols for the Laboratory Preparation of (R)-Tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-tropic acid, known chemically as (2R)-3-hydroxy-2-phenylpropanoic acid, is a valuable chiral building block in the pharmaceutical industry. It is a key intermediate in the synthesis of several important tropane alkaloids, most notably the anticholinergic drugs atropine and hyoscyamine. The stereochemistry of the tropic acid moiety is crucial for the biological activity of these pharmaceuticals, with the (S)-enantiomer of hyoscyamine being significantly more active than its (R)-counterpart. This necessitates the use of enantiomerically pure tropic acid in their synthesis. These application notes provide detailed protocols for the laboratory-scale preparation of this compound through various established methods, including enzymatic kinetic resolution and dynamic kinetic resolution.

Enzymatic Kinetic Resolution of Racemic Tropic Acid Esters

Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For the preparation of this compound, lipases are commonly employed to selectively hydrolyze the (R)-enantiomer of a tropic acid ester, allowing for the separation of the desired (R)-acid from the unreacted (S)-ester.

Quantitative Data Summary
MethodEnzymeSubstrateProductYield (%)Enantiomeric Excess (ee)Reference
Hydrolysis of Butyl TropateCandida antarctica lipase B (CAL-B)Racemic butyl tropateThis compound-90%
(S)-Butyl tropate->99%
Acylation of Tropic Acid Ethyl EsterLipase PSRacemic tropic acid ethyl esterThis compound ethyl ester42%94%
(S)-3-Acetoxy tropic acid ethyl ester39%87%
Experimental Protocol: Enzymatic Hydrolysis of Racemic Butyl Tropate using CAL-B

This protocol is based on the selective hydrolysis of (R)-butyl tropate catalyzed by Candida antarctica lipase B.

Materials:

  • Racemic butyl tropate

  • Candida antarctica lipase B (CAL-B) (e.g., 10 mg/mL)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend racemic butyl tropate in phosphate buffer (pH 7.0) at 25°C.

  • Enzyme Addition: Add CAL-B (10 mg/mL) to the suspension and stir the mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the extent of hydrolysis.

  • Work-up: Once approximately 50% conversion is reached, terminate the reaction by filtering off the enzyme.

  • Extraction of (S)-Ester: Extract the filtrate with ethyl acetate. The organic layer contains the unreacted (S)-butyl tropate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (S)-butyl tropate.

  • Isolation of (R)-Acid: Acidify the aqueous layer from the initial extraction to pH 2 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate. The combined organic extracts contain the this compound. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Purification and Analysis: Purify the this compound and (S)-butyl tropate by column chromatography if necessary. Determine the enantiomeric excess of both products using chiral HPLC.

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_reaction Reaction cluster_workup Work-up & Separation cluster_products Products rac_ester Racemic Butyl Tropate reaction_vessel Reaction Mixture at 25°C rac_ester->reaction_vessel buffer Phosphate Buffer (pH 7) buffer->reaction_vessel calb CAL-B Enzyme calb->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration extraction1 Extract with Ethyl Acetate filtration->extraction1 separation Separate Aqueous and Organic Layers extraction1->separation acidification Acidify Aqueous Layer (pH 2) separation->acidification Aqueous Layer s_ester_workup Wash & Dry Organic Layer separation->s_ester_workup Organic Layer extraction2 Extract Aqueous Layer with Ethyl Acetate acidification->extraction2 r_acid_workup Dry Organic Layer extraction2->r_acid_workup s_ester (S)-Butyl Tropate s_ester_workup->s_ester r_acid This compound r_acid_workup->r_acid

Caption: Workflow for the enzymatic kinetic resolution of racemic butyl tropate.

Hydrolytic Dynamic Kinetic Resolution of Racemic 3-Phenyl-2-oxetanone

Dynamic kinetic resolution (DKR) offers a significant advantage over standard kinetic resolution by theoretically allowing for a 100% yield of the desired enantiomer. In this process, the less reactive enantiomer is racemized in situ, continuously replenishing the faster-reacting enantiomer. The hydrolytic DKR of racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) using a chiral phase-transfer catalyst provides an efficient route to enantiomerically enriched tropic acid.

Quantitative Data Summary
MethodCatalystSubstrateProductYield (%)Enantiomeric Excess (ee)Reference
Hydrolytic DKR of Tropic Acid β-lactoneChiral quaternary ammonium phase-transfer catalystRacemic 3-phenyl-2-oxetanone(S)-Tropic acid85%81%

Note: By using a pseudo-enantiomeric catalyst, the (R)-enantiomer can be favored.

Experimental Protocol: Hydrolytic DKR of 3-Phenyl-2-oxetanone

Materials:

  • Racemic 3-phenyl-2-oxetanone

  • Chiral phase-transfer catalyst (e.g., a benzylcinchonidine-derived quaternary ammonium salt to favor the (R)-enantiomer)

  • Strongly basic anion-exchange resin (hydroxide form)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Catalyst and Resin Preparation: Ensure the anion-exchange resin is in the hydroxide form and thoroughly dried. The chiral phase-transfer catalyst should be prepared and purified according to literature procedures.

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve racemic 3-phenyl-2-oxetanone and the chiral phase-transfer catalyst in anhydrous dichloromethane.

  • Initiation: Add the dried, strongly basic anion-exchange resin to the solution. The resin serves as the hydroxide source for the hydrolysis.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by chiral HPLC.

  • Work-up: Upon completion, filter off the anion-exchange resin and wash it with dichloromethane.

  • Extraction: Combine the filtrate and washings. The product is in the form of a salt with the catalyst. To isolate the acid, the solvent can be evaporated, and the residue taken up in water and ethyl acetate.

  • Isolation: Acidify the aqueous phase with 1 M HCl to pH 2 and extract with ethyl acetate.

  • Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting this compound by recrystallization or column chromatography. Determine the enantiomeric excess by chiral HPLC.

Experimental Workflow: Hydrolytic Dynamic Kinetic Resolution

G cluster_reaction Reaction under Inert Atmosphere cluster_workup Work-up and Isolation cluster_product Product rac_lactone Racemic 3-Phenyl-2-oxetanone reaction_vessel Reaction Mixture rac_lactone->reaction_vessel ptc Chiral Phase-Transfer Catalyst ptc->reaction_vessel resin Basic Anion-Exchange Resin (OH⁻) resin->reaction_vessel solvent Anhydrous Dichloromethane solvent->reaction_vessel filtration Filter to remove resin reaction_vessel->filtration acidification Acidify with 1 M HCl filtration->acidification extraction Extract with Ethyl Acetate acidification->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentrate under reduced pressure drying->concentration r_acid This compound concentration->r_acid

Caption: Workflow for the hydrolytic dynamic kinetic resolution of tropic acid β-lactone.

Synthesis of Racemic Tropic Acid via Ivanov Reaction

The Ivanov reaction is a classic method for the synthesis of β-hydroxy acids. In the context of tropic acid, it involves the reaction of a dianion of phenylacetic acid (an Ivanov reagent) with formaldehyde. This method produces racemic tropic acid, which can then be subjected to chiral resolution to obtain the desired (R)-enantiomer.

Experimental Protocol: Ivanov Reaction

Materials:

  • Phenylacetic acid

  • Isopropylmagnesium chloride (Grignard reagent)

  • Formaldehyde (paraformaldehyde is often used as a source)

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid or Hydrochloric acid (for acidification)

  • Diethyl ether

  • Sodium carbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Formation of the Ivanov Reagent: In a flame-dried, three-necked flask under an inert atmosphere, dissolve phenylacetic acid in anhydrous THF. Cool the solution in an ice bath. Slowly add two equivalents of isopropylmagnesium chloride. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form the dianionic Ivanov reagent.

  • Reaction with Formaldehyde: While maintaining a low temperature, add formaldehyde to the solution of the Ivanov reagent. Paraformaldehyde can be depolymerized to formaldehyde gas and bubbled through the solution, or a slurry of paraformaldehyde in THF can be added.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., dilute sulfuric or hydrochloric acid).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

  • Purification: Wash the combined ether extracts with a sodium carbonate solution to extract the tropic acid as its sodium salt into the aqueous layer. Separate the layers and then re-acidify the aqueous layer with acid. Extract the tropic acid back into diethyl ether.

  • Isolation: Dry the ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude racemic tropic acid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water or toluene) to obtain pure racemic tropic acid.

Logical Relationship: Synthesis and Resolution

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Chiral Resolution cluster_final_product Final Product Isolation start Phenylacetic Acid + Formaldehyde ivanov Ivanov Reaction start->ivanov racemic_acid Racemic Tropic Acid ivanov->racemic_acid resolution Enzymatic or Chemical Resolution racemic_acid->resolution enantiomers This compound & (S)-Tropic Acid resolution->enantiomers r_acid_final Pure this compound enantiomers->r_acid_final Separation

Caption: Logical flow from racemic synthesis to the resolved (R)-enantiomer.

Application Notes and Protocols for the Synthesis of (R)-Tropic Acid from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tropic acid is a valuable chiral building block, most notably serving as a key precursor in the synthesis of anticholinergic drugs such as atropine and hyoscyamine. The stereochemistry at the C2 position of tropic acid is crucial for its biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this compound starting from the readily available precursor, phenylacetic acid. Three effective enantioselective methods are presented: asymmetric Ivanov reaction using a chiral ligand, enzymatic kinetic resolution of a tropic acid ester, and dynamic kinetic resolution of tropic acid β-lactone. These protocols are intended to provide researchers, scientists, and drug development professionals with a practical guide to the preparation of this important chiral intermediate.

Introduction

Tropic acid, or 3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid.[1] The (R)-enantiomer is of significant interest in the pharmaceutical industry as a key component of several anticholinergic alkaloids. The synthesis of enantiomerically pure this compound is therefore a critical step in the production of these active pharmaceutical ingredients. This application note details three distinct and effective strategies for the enantioselective synthesis of this compound, starting from the achiral precursor, phenylacetic acid.

The presented methods include:

  • Asymmetric Ivanov Reaction: This classical carbon-carbon bond-forming reaction is adapted for enantioselectivity through the use of a chiral ligand to control the stereochemical outcome of the addition of a phenylacetic acid-derived enediolate to formaldehyde.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of an enzyme, specifically Candida antarctica lipase B (CAL-B), to selectively hydrolyze the (R)-enantiomer of a racemic tropic acid ester, allowing for the separation of the desired (R)-acid.

  • Dynamic Kinetic Resolution: This advanced technique involves the in-situ racemization of a transient intermediate, allowing for the theoretical conversion of the entire racemic starting material into the desired enantiomer, thereby overcoming the 50% yield limitation of traditional kinetic resolutions.

Overall Synthetic Workflow

The synthesis of this compound from phenylacetic acid can be approached via different pathways, each with its own advantages. The following diagram illustrates the logical relationships between the starting material, key intermediates, and the final product for the three detailed methods.

Synthesis_Workflow Phenylacetic_Acid Phenylacetic Acid Racemic_Tropic_Acid Racemic Tropic Acid Phenylacetic_Acid->Racemic_Tropic_Acid Ivanov Reaction (achiral) R_Tropic_Acid This compound Phenylacetic_Acid->R_Tropic_Acid Asymmetric Ivanov Reaction Racemic_Tropic_Acid_Ester Racemic Tropic Acid Ester Racemic_Tropic_Acid->Racemic_Tropic_Acid_Ester Esterification Racemic_beta_Lactone Racemic 3-Phenyl-2-oxetanone (Tropic Acid β-Lactone) Racemic_Tropic_Acid->Racemic_beta_Lactone Lactonization Racemic_Tropic_Acid_Ester->R_Tropic_Acid Enzymatic Kinetic Resolution (CAL-B) Racemic_beta_Lactone->R_Tropic_Acid Dynamic Kinetic Resolution

Caption: Synthetic pathways from phenylacetic acid to this compound.

Experimental Protocols

Method 1: Asymmetric Ivanov Reaction

This protocol describes the enantioselective synthesis of this compound via an Ivanov reaction using a chiral ligand to induce asymmetry. A study has shown that a chiral 1,2-diaminocyclohexane (DACH) derived ligand can achieve high enantioselectivity.[2]

Experimental Workflow

Asymmetric_Ivanov_Workflow Start Phenylacetic Acid + Chiral Ligand Grignard Formation of Chiral Magnesium Enediolate Start->Grignard Formaldehyde Addition of Formaldehyde Grignard->Formaldehyde Hydrolysis Acidic Workup & Hydrolysis Formaldehyde->Hydrolysis Purification Extraction & Purification Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the asymmetric Ivanov reaction.

Protocol:

  • Preparation of the Chiral Magnesium Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), place magnesium turnings (2.2 eq). Add a solution of isopropyl chloride (2.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. After the initial exothermic reaction subsides, stir the mixture at room temperature for 1 hour.

  • Formation of the Chiral Ivanov Reagent: To the freshly prepared isopropyl magnesium chloride solution, add a solution of the chiral (R,R)-1,2-diaminocyclohexane-derived ligand (e.g., (R,R)-L12, 1.0 eq) in anhydrous THF at 0 °C. Stir the mixture for 30 minutes. Then, add a solution of phenylacetic acid (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours to form the chiral magnesium enediolate.

  • Reaction with Formaldehyde: Cool the reaction mixture to -78 °C. Introduce a stream of dry gaseous formaldehyde (generated by the pyrolysis of paraformaldehyde) into the reaction mixture with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature and acidify with 2 M hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., benzene) to afford this compound.

Method 2: Enzymatic Kinetic Resolution of Racemic Tropic Acid Butyl Ester

This method involves the synthesis of racemic tropic acid, its esterification to the butyl ester, and subsequent enzymatic resolution using Candida antarctica lipase B (CAL-B). CAL-B selectively hydrolyzes the (R)-ester, leaving the (S)-ester unreacted.

Experimental Workflow

Enzymatic_Resolution_Workflow Start Racemic Tropic Acid Butyl Ester Enzyme Incubation with CAL-B in Buffer Start->Enzyme Separation Separation of (R)-Acid and (S)-Ester Enzyme->Separation Purification Purification of This compound Separation->Purification Product This compound Purification->Product

Caption: Workflow for enzymatic kinetic resolution.

Protocol:

  • Synthesis of Racemic Tropic Acid: Prepare racemic tropic acid from phenylacetic acid using the standard Ivanov reaction with formaldehyde, as described in various literature sources.[1][3]

  • Synthesis of Racemic Tropic Acid Butyl Ester: Esterify the racemic tropic acid with butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux with a Dean-Stark trap to remove water. Purify the resulting butyl tropate by vacuum distillation.

  • Enzymatic Hydrolysis: In a temperature-controlled vessel, suspend racemic tropic acid butyl ester in a phosphate buffer solution (pH 7.0). Add immobilized Candida antarctica lipase B (e.g., Novozym 435). Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress of the hydrolysis by chiral high-performance liquid chromatography (HPLC).

  • Work-up and Separation: Once approximately 50% conversion is reached, filter off the immobilized enzyme. Acidify the aqueous phase with 2 M hydrochloric acid to pH 2 and extract with ethyl acetate. This extract contains the this compound. The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase for racemization and recycling.

  • Purification of this compound: Dry the ethyl acetate extract containing this compound over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization to achieve high enantiomeric purity.

Method 3: Dynamic Kinetic Resolution of Racemic 3-Phenyl-2-oxetanone

This protocol describes the dynamic kinetic resolution of racemic tropic acid β-lactone (3-phenyl-2-oxetanone) using a chiral phase-transfer catalyst. This method allows for the conversion of the racemic starting material to the desired enantiomer with a theoretical yield of up to 100%. The protocol described in the literature yields (S)-tropic acid; to obtain this compound, the enantiomer of the chiral catalyst should be used.

Experimental Workflow

DKR_Workflow Start Racemic 3-Phenyl-2-oxetanone Reaction Reaction with Chiral PTC and Hydroxide Source Start->Reaction Workup Acidic Workup Reaction->Workup Purification Extraction & Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for dynamic kinetic resolution.

Protocol:

  • Synthesis of Racemic 3-Phenyl-2-oxetanone: Prepare racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) from racemic tropic acid using a suitable lactonization method (e.g., using a Mitsunobu reaction or by treatment with a dehydrating agent).

  • Dynamic Kinetic Resolution: In a reaction vessel, dissolve racemic 3-phenyl-2-oxetanone in a suitable organic solvent (e.g., dichloromethane). Add a chiral phase-transfer catalyst (PTC), for instance, a derivative of cinchonidine for the synthesis of this compound. Add a solid hydroxide source, such as a strongly basic anion exchange resin in its hydroxide form. Stir the mixture vigorously at a controlled temperature.

  • Monitoring and Work-up: Monitor the reaction progress by chiral HPLC. Once the reaction is complete, filter off the resin. Acidify the filtrate with dilute aqueous acid (e.g., 1 M HCl).

  • Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization to obtain the final product with high enantiomeric excess.

Data Summary

The following table summarizes the key quantitative data for the described methods for synthesizing this compound.

MethodKey Reagents/CatalystTypical YieldEnantiomeric Excess (ee)Reference
Asymmetric Ivanov Reaction Phenylacetic acid, iPrMgCl, Formaldehyde, Chiral (R,R)-DACH ligandModerate to GoodUp to 94%[2]
Enzymatic Kinetic Resolution Racemic tropic acid butyl ester, Candida antarctica lipase B (CAL-B)< 50% (for R-acid)90% for (R)-acid, >99% for (S)-ester[4]
Dynamic Kinetic Resolution Racemic 3-phenyl-2-oxetanone, Chiral Phase-Transfer CatalystGoodUp to 81% (for S-acid, enantiomeric catalyst for R-acid)[2][5]

Conclusion

This application note has provided detailed protocols for three effective methods for the enantioselective synthesis of this compound from phenylacetic acid. The choice of method will depend on the specific requirements of the researcher, including desired enantiopurity, yield, scalability, and available resources. The asymmetric Ivanov reaction offers a direct route with high enantioselectivity. The enzymatic kinetic resolution is a well-established and often highly selective method, though limited to a theoretical maximum yield of 50% for the desired enantiomer. The dynamic kinetic resolution presents a more advanced strategy to overcome this yield limitation. These protocols should serve as a valuable resource for scientists and professionals engaged in the synthesis of chiral pharmaceuticals and fine chemicals.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-Tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tropic acid is a valuable chiral building block, particularly as a key intermediate in the synthesis of anticholinergic drugs such as hyoscyamine and scopolamine. The stereochemistry of the tropic acid moiety is crucial for the biological activity of these pharmaceuticals. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for the production of enantiomerically pure this compound from its racemic mixture. This application note provides detailed protocols for the kinetic resolution of tropic acid esters using three different lipases: Candida antarctica Lipase B (CAL-B), Lipase PS from Pseudomonas cepacia, and a thermally stable esterase from Klebsiella oxytoca.

Kinetic resolution is based on the principle that the two enantiomers of a racemic substrate react at different rates in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as the unreacted substrate).

Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This protocol describes the enantioselective hydrolysis of racemic tropic acid butyl ester, where the (R)-enantiomer is preferentially hydrolyzed to this compound.

Materials:

  • Racemic tropic acid butyl ester

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • To a stirred solution of racemic tropic acid butyl ester in phosphate buffer (pH 7.0), add CAL-B (10 mg/mL).

  • Incubate the reaction mixture at 25°C with continuous stirring.

  • Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the product and the remaining substrate.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • Acidify the aqueous phase to pH 2 with 1 M HCl.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove the unreacted (S)-tropic acid butyl ester.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • The unreacted (S)-tropic acid butyl ester can be recovered from the bicarbonate washings by acidification and extraction with ethyl acetate.

Protocol 2: Transesterification Kinetic Resolution using Lipase PS

This protocol details the kinetic resolution of racemic tropic acid ethyl ester (TAEE) via transesterification with vinyl acetate, catalyzed by Lipase PS. In this case, the (S)-enantiomer is acylated, leaving the (R)-enantiomer as the unreacted ester.

Materials:

  • Racemic tropic acid ethyl ester (TAEE)

  • Lipase PS from Pseudomonas cepacia

  • Vinyl acetate

  • Toluene (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve racemic TAEE in anhydrous toluene.

  • Add Lipase PS and vinyl acetate to the solution.

  • Incubate the mixture with shaking at a controlled temperature.

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved.

  • Filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Separate the resulting (S)-(-)-3-acetoxy tropic acid ethyl ester and the unreacted (R)-(+)-tropic acid ethyl ester by silica gel column chromatography.

Protocol 3: Hydrolytic Resolution in a Biphasic System using Klebsiella oxytoca Esterase

This protocol outlines the hydrolytic resolution of racemic tropic acid esters using a thermally stable esterase from Klebsiella oxytoca in a biphasic system, which can offer advantages in product separation.

Materials:

  • Racemic tropic acid ester (e.g., methyl or ethyl ester)

  • Esterase from Klebsiella oxytoca

  • Phosphate buffer (pH 6.0)

  • Isooctane

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a biphasic system consisting of a phosphate buffer (pH 6.0) and isooctane.

  • Dissolve the racemic tropic acid ester in the isooctane phase.

  • Add the Klebsiella oxytoca esterase (e.g., 2 mg/mL) to the aqueous phase.

  • Incubate the mixture at 55°C with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the reaction by taking samples from the organic phase and analyzing by chiral HPLC.

  • After reaching the desired conversion, separate the aqueous and organic phases.

  • The unreacted (S)-tropic acid ester remains in the organic phase, which can be washed, dried, and concentrated.

  • Acidify the aqueous phase containing the this compound salt to pH 2 with 1 M HCl.

  • Extract the this compound with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Quantitative Data Summary

The following tables summarize the key quantitative data from the described enzymatic kinetic resolution methods.

Table 1: Hydrolytic Kinetic Resolution of Tropic Acid Butyl Ester with CAL-B

ParameterValueReference
EnzymeCandida antarctica Lipase B (CAL-B)[1]
SubstrateRacemic tropic acid butyl ester[1]
Enzyme Concentration10 mg/mL[1]
MediumPhosphate buffer[1]
pH7.0[1]
Temperature25°C[1]
ProductThis compound[1]
Enantiomeric Excess (ee) of Product90%[1]
Unreacted Substrate(S)-Tropic acid butyl ester[1]
Enantiomeric Excess (ee) of Substrate>99%[1]

Table 2: Transesterification Kinetic Resolution of Tropic Acid Ethyl Ester with Lipase PS

ParameterValueReference
EnzymeLipase PS from Pseudomonas cepacia[2][3]
SubstrateRacemic tropic acid ethyl ester (TAEE)[2][3]
Acylating AgentVinyl acetate[2][3]
SolventToluene[3]
Product 1 (Acylated)(S)-(-)-3-acetoxy tropic acid ethyl ester[2][3]
Yield of Product 139%[3]
Enantiomeric Excess (ee) of Product 187%[3]
Product 2 (Unreacted)(R)-(+)-tropic acid ethyl ester[2][3]
Yield of Product 242%[3]
Enantiomeric Excess (ee) of Product 294%[3]

Table 3: Hydrolytic Kinetic Resolution with Klebsiella oxytoca Esterase (Conditions based on a related substrate)

ParameterValueReference
EnzymeThermally stable esterase from Klebsiella oxytoca[4]
SubstrateRacemic tropic acid esters[4]
Enzyme Concentration2 mg/mL[4]
MediumBiphasic: Isooctane and Phosphate buffer[4]
pH6.0[4]
Temperature55°C[4]
Enantioselectivity (E-value)>100[4]

Visualizations

EnzymaticKineticResolutionWorkflow cluster_reaction Reaction Step cluster_separation Separation and Purification RacemicEster Racemic Tropic Acid Ester ((R,S)-Ester) Reaction Enzymatic Resolution RacemicEster->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Product Product ((R)-Acid or (S)-Acylated Ester) Reaction->Product UnreactedSubstrate Unreacted Substrate ((S)-Ester or (R)-Ester) Reaction->UnreactedSubstrate Separation Separation (e.g., Extraction, Chromatography) Product->Separation UnreactedSubstrate->Separation PureProduct Pure this compound (or its precursor) Separation->PureProduct RecoveredSubstrate Recovered (S)-Ester (or (R)-Ester) Separation->RecoveredSubstrate

Caption: General workflow for the enzymatic kinetic resolution of racemic tropic acid ester.

HydrolysisReaction cluster_hydrolysis Hydrolytic Resolution (e.g., CAL-B) R_Ester This compound Ester R_Acid This compound R_Ester->R_Acid fast Enzyme_H Lipase + H2O S_Ester (S)-Tropic Acid Ester S_Ester_Unreacted (S)-Tropic Acid Ester (unreacted) S_Ester->S_Ester_Unreacted slow

Caption: Reaction scheme for hydrolytic kinetic resolution of tropic acid ester.

TransesterificationReaction cluster_transesterification Transesterification Resolution (e.g., Lipase PS) R_Ester_T This compound Ester R_Ester_Unreacted This compound Ester (unreacted) R_Ester_T->R_Ester_Unreacted slow Enzyme_T Lipase + Acyl Donor S_Ester_T (S)-Tropic Acid Ester S_Acylated (S)-Acylated Tropic Acid Ester S_Ester_T->S_Acylated fast

Caption: Reaction scheme for transesterification kinetic resolution of tropic acid ester.

References

Application Notes and Protocols: (R)-Tropic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-tropic acid as a chiral building block in the synthesis of valuable pharmaceutical compounds, particularly tropane alkaloids. Detailed protocols for the enantioselective synthesis of this compound and its subsequent conversion to the anticholinergic drug hyoscyamine are provided, along with relevant quantitative data and visualizations to aid in research and development.

Introduction to this compound

This compound, systematically named (2R)-3-hydroxy-2-phenylpropanoic acid, is a valuable chiral carboxylic acid. Its structure incorporates both a hydroxyl and a carboxylic acid functional group, making it a versatile starting material in organic synthesis. The specific stereochemistry of this compound is crucial for the biological activity of many important pharmaceutical compounds, most notably the tropane alkaloids like hyoscyamine and scopolamine. These alkaloids are known for their anticholinergic properties and are used in medicine to treat conditions such as motion sickness and muscle spasms[1].

Enantioselective Synthesis of this compound

Obtaining enantiomerically pure this compound is a critical first step. One of the most efficient methods is through the enzymatic kinetic resolution of a racemic tropic acid ester.

2.1. Enzymatic Kinetic Resolution of Racemic Tropic Acid Butyl Ester

This method utilizes the high enantioselectivity of lipases, such as Candida antarctica lipase B (CAL-B), to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric purity. In this case, CAL-B selectively hydrolyzes the (R)-enantiomer of butyl tropate.

Quantitative Data:

MethodSubstrateEnzymeProduct 1 (this compound) YieldProduct 1 eeProduct 2 ((S)-Tropic Acid Butyl Ester) YieldProduct 2 eeReference
Enzymatic Kinetic ResolutionRacemic Tropic Acid Butyl EsterCAL-B~45%90%~50%99%[1]

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic tropic acid butyl ester

  • Candida antarctica lipase B (CAL-B), immobilized

  • Phosphate buffer (pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of racemic tropic acid butyl ester (1.0 eq) in a mixture of phosphate buffer (pH 7.0) and MTBE (1:1 v/v), add immobilized CAL-B (typically 10-20% by weight of the substrate).

  • Stir the mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed, dried, and reused.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with MTBE (2 x 50 mL).

  • Combine the organic layers, which contain the unreacted (S)-tropic acid butyl ester. Wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain enantiomerically enriched (S)-tropic acid butyl ester.

  • To the aqueous layer, add 1 M HCl until the pH is acidic (pH ~2).

  • Extract the acidified aqueous layer with MTBE (3 x 50 mL).

  • Combine these organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield enantiomerically enriched this compound.

Workflow for Enzymatic Kinetic Resolution of Tropic Acid Butyl Ester

G cluster_0 Enzymatic Kinetic Resolution racemic_ester Racemic Tropic Acid Butyl Ester calb Candida antarctica Lipase B (CAL-B) Phosphate Buffer/MTBE racemic_ester->calb Substrate reaction Selective Hydrolysis of (R)-enantiomer calb->reaction separation Separation of Aqueous and Organic Phases reaction->separation s_ester (S)-Tropic Acid Butyl Ester (in MTBE) separation->s_ester r_acid This compound (in aqueous phase) separation->r_acid acidification Acidification r_acid->acidification extraction Extraction with MTBE acidification->extraction final_r_acid Pure this compound extraction->final_r_acid

Caption: Workflow of this compound synthesis.

Application of this compound in the Synthesis of Hyoscyamine

This compound is a key precursor in the synthesis of hyoscyamine, the levorotatory isomer of atropine. The synthesis involves the esterification of this compound with tropine. The Mitsunobu reaction is a suitable method for this transformation as it proceeds with inversion of configuration at the alcohol stereocenter, which is not a concern here as tropine is achiral at the reaction site, and it is effective for coupling hindered alcohols.

Quantitative Data for Hyoscyamine Synthesis:

MethodReactant 1Reactant 2Coupling AgentsProductYieldReference
Mitsunobu ReactionThis compoundTropinePPh₃, DIAD (or DEAD)Hyoscyamine60-80% (typical)General Mitsunobu[2]

Experimental Protocol: Synthesis of Hyoscyamine via Mitsunobu Reaction

Materials:

  • This compound

  • Tropine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (for chromatography)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq), tropine (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure hyoscyamine.

Logical Relationship in Hyoscyamine Synthesis

G cluster_1 Synthesis of Hyoscyamine r_tropic_acid This compound mitsunobu Mitsunobu Reaction (PPh3, DIAD/DEAD) r_tropic_acid->mitsunobu tropine Tropine tropine->mitsunobu hyoscyamine Hyoscyamine mitsunobu->hyoscyamine

Caption: Synthesis of Hyoscyamine.

Signaling Pathway of Hyoscyamine (Atropine)

Hyoscyamine and its racemate, atropine, are competitive antagonists of muscarinic acetylcholine receptors. They block the action of the neurotransmitter acetylcholine at these receptors in the parasympathetic nervous system. This antagonism leads to a variety of physiological effects, including increased heart rate, decreased salivation, and relaxation of smooth muscles.

G

References

Application Notes and Protocols: (R)-tropic acid in Pharmaceutical and Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tropic acid, a chiral carboxylic acid, is a critical building block in the synthesis of several essential pharmaceutical compounds, most notably the tropane alkaloids. Its unique stereochemistry is pivotal to the pharmacological activity of the final drug products. These application notes provide a comprehensive overview of the use of this compound in drug synthesis, including detailed experimental protocols, quantitative data from various synthetic approaches, and visualizations of relevant biological pathways. The primary application of this compound is as a key intermediate in the production of anticholinergic drugs such as atropine (as its racemate (±)-hyoscyamine), (-)-hyoscyamine, and scopolamine.[1][2][3] These drugs act as competitive antagonists of muscarinic acetylcholine receptors and are used for a variety of clinical purposes, including treating bradycardia, motion sickness, and ophthalmic applications.[4][5]

Data Presentation: Synthesis of this compound

The enantioselective synthesis of this compound is crucial for the efficacy of the final pharmaceutical product. Various methods have been developed to obtain high enantiomeric purity. Below is a summary of quantitative data from different synthetic strategies.

Synthesis MethodSubstrateCatalyst/EnzymeSolventYield (%)Enantiomeric Excess (ee) (%)ConfigurationReference
Enzymatic Kinetic ResolutionTropic acid butyl esterCandida antarctica lipase B (CAL-B)--90(R)-acid[2][6]
Enzymatic Kinetic ResolutionTropic acid butyl esterCandida antarctica lipase B (CAL-B)--99(S)-ester[2][6]
Dynamic Kinetic Resolution (DKR)Tropic acid ethyl esterLipase PS / Ruthenium catalyst-60-8853-92(S)-acetoxy ester[7]
Hydrolytic DKR of β-lactone3-phenyl-2-oxetanoneBenzylcinchonidine (BnCD) PTCDichloromethane85-(R)-acid[2]
Phase-Transfer Catalysis in DKRTropic acid ester(R,R)-L12 (1 mol%)Toluene8664(R)-acid[2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Tropic Acid Butyl Ester

This protocol describes the synthesis of this compound with high enantiomeric excess using enzymatic hydrolysis.[2][6]

Materials:

  • Racemic tropic acid butyl ester

  • Candida antarctica lipase B (CAL-B)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Sodium sulfate

  • Hydrochloric acid

Procedure:

  • Suspend racemic tropic acid butyl ester in a phosphate buffer (pH 7.0).

  • Add Candida antarctica lipase B (CAL-B) to the suspension.

  • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC.

  • Upon reaching approximately 50% conversion, stop the reaction by acidifying the mixture with hydrochloric acid to pH 2.

  • Extract the mixture with ethyl acetate.

  • Separate the aqueous and organic layers. The aqueous layer contains the desired this compound.

  • The organic layer contains the unreacted (S)-tropic acid butyl ester.

  • Wash the aqueous layer with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

  • The (S)-tropic acid butyl ester can be isolated from the organic layer and hydrolyzed to (S)-tropic acid if desired.

Expected Outcome:

  • This compound with approximately 90% enantiomeric excess.[2][6]

  • (S)-tropic acid butyl ester with approximately 99% enantiomeric excess.[2][6]

Protocol 2: One-Pot Synthesis of Atropine from Tropic Acid

This protocol outlines a one-pot synthesis of atropine from tropic acid, which avoids the isolation of intermediates.[8][9]

Materials:

  • Tropic acid

  • Acetyl chloride

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalyst)

  • Dichloromethane (solvent)

  • Tropine

  • Methanesulfonic acid

  • Hydrochloric acid (1M solution)

  • Sodium hydroxide solution

  • Heptane

  • Dichloromethane

Procedure:

  • Formation of Acetyltropoyl Chloride:

    • Suspend tropic acid in dichloromethane in a reaction vessel.

    • Add a stoichiometric amount of acetyl chloride in the presence of a catalytic amount of DMF.

    • Slowly add oxalyl chloride to the mixture to form acetyltropoyl chloride.

  • Formation of Tropine Methanesulfonate:

    • In a separate vessel, react tropine with methanesulfonic acid to form tropine methanesulfonate.

  • Coupling and Hydrolysis:

    • Add the acetyltropoyl chloride solution to the tropine methanesulfonate solution.

    • Stir the resulting solution at reflux for at least 18 hours.[9]

    • Cool the reaction mixture to 35°C.[9]

    • Add a 1M solution of hydrochloric acid to create a biphasic mixture.

    • Stir the biphasic mixture for at least 24 hours at 35°C to facilitate hydrolysis, resulting in an aqueous layer containing atropine.[9]

  • Work-up and Purification:

    • Cool the mixture to 20°C and allow the layers to separate.[9]

    • Discard the organic layer.

    • Basify the aqueous layer with a sodium hydroxide solution to precipitate crude atropine.

    • Filter the crude atropine and purify by recrystallization from a solvent mixture of heptane and dichloromethane.

Mandatory Visualizations

Signaling Pathway of Atropine and Scopolamine

Atropine and scopolamine are non-selective competitive antagonists of muscarinic acetylcholine receptors (M1-M5).[1][4][10] They block the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting the parasympathetic nervous system's effects.

Caption: Competitive antagonism of muscarinic acetylcholine receptors by atropine/scopolamine.

Experimental Workflow: Synthesis of Atropine

The following diagram illustrates the key stages in the chemical synthesis of atropine from this compound and tropine.

Atropine_Synthesis_Workflow cluster_synthesis Synthesis of Atropine cluster_analysis Analysis start Start Materials: This compound & Tropine esterification Esterification Reaction start->esterification workup Reaction Work-up & Crude Product Isolation esterification->workup purification Purification (e.g., Recrystallization) workup->purification final_product Final Product: Atropine purification->final_product analysis Characterization: - Melting Point - Spectroscopy (NMR, IR) - Chromatography (HPLC) final_product->analysis

Caption: General workflow for the synthesis and analysis of atropine.

Conclusion

This compound remains a cornerstone in the synthesis of vital anticholinergic drugs. The choice of synthetic route to this compound is critical and often depends on the desired enantiomeric purity and scalability. Enzymatic kinetic resolution offers a pathway to high enantiomeric excess, which is often a prerequisite for pharmaceutical applications. The subsequent esterification with tropane-derived alcohols, such as tropine, yields the final active pharmaceutical ingredients. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

(R)-Tropic Acid: A Key Precursor for Atropine and Scopolamine - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(R)-tropic acid serves as a crucial chiral building block in the synthesis of the anticholinergic drugs atropine and its derivative, scopolamine. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of this compound and its subsequent conversion to these important pharmaceuticals. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

Atropine and scopolamine are tropane alkaloids widely used in medicine for their anticholinergic properties. Atropine is utilized as a mydriatic, an antidote for organophosphate poisoning, and to treat bradycardia. Scopolamine is primarily used for the prevention of motion sickness and postoperative nausea and vomiting. The therapeutic activity of these compounds is largely attributed to the specific stereochemistry of the tropic acid moiety, with the (R)-enantiomer being the biologically active form. Therefore, the efficient and stereoselective synthesis of this compound is a critical step in the overall production of these drugs.[1][2] This document outlines various chemical and enzymatic methods for the preparation of enantiomerically enriched this compound and its subsequent esterification to produce atropine (as its racemate, hyoscyamine being the pure (S)-enantiomer of the final product which is not the focus here, but the esterification product of this compound and tropine) and scopolamine.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, including enzymatic kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis using Grignard reagents.

Enzymatic Kinetic Resolution of Tropic Acid Butyl Ester

Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For the production of this compound, the hydrolysis of a racemic mixture of tropic acid butyl ester using Candida antarctica lipase B (CAL-B) is an effective approach.[3]

Quantitative Data:

MethodSubstrateEnzymeProductEnantiomeric Excess (ee)YieldReference
Enzymatic Kinetic ResolutionRacemic tropic acid butyl esterCandida antarctica lipase B (CAL-B)This compound90%-[3]
(S)-tropic acid butyl ester99%-[3]

Experimental Protocol:

  • Preparation of Racemic Tropic Acid Butyl Ester: Racemic tropic acid is esterified with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce racemic tropic acid butyl ester. The product is purified by distillation or chromatography.

  • Enzymatic Hydrolysis:

    • To a solution of racemic tropic acid butyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.0), add Candida antarctica lipase B (CAL-B).

    • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).

    • The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Work-up and Isolation:

    • The enzyme is removed by filtration.

    • The aqueous phase is acidified (e.g., with 1M HCl) to protonate the this compound.

    • The this compound is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

    • The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase.

Workflow for Enzymatic Kinetic Resolution:

G cluster_esterification Esterification cluster_resolution Enzymatic Resolution rac_tropic_acid Racemic Tropic Acid esterification Acid Catalyst rac_tropic_acid->esterification butanol Butanol butanol->esterification rac_ester Racemic Tropic Acid Butyl Ester esterification->rac_ester rac_ester2 Racemic Tropic Acid Butyl Ester rac_ester->rac_ester2 hydrolysis Hydrolysis rac_ester2->hydrolysis calb CAL-B calb->hydrolysis r_tropic_acid This compound hydrolysis->r_tropic_acid s_ester (S)-Tropic Acid Butyl Ester hydrolysis->s_ester

Caption: Workflow for enzymatic kinetic resolution of tropic acid.

Asymmetric Synthesis via Grignard Reaction

An alternative approach is the asymmetric addition of a Grignard reagent to a prochiral substrate in the presence of a chiral ligand. The Ivanov reaction, which involves the reaction of a dianion of phenylacetic acid with formaldehyde, can be rendered asymmetric to produce this compound.[4]

Quantitative Data:

MethodStarting MaterialReagentsProductEnantiomeric Excess (ee)YieldReference
Asymmetric Grignard ReactionPhenylacetic acidi-PrMgCl, Formaldehyde, Chiral LigandThis compoundUp to 94%-[5]

Experimental Protocol:

  • Formation of the Dianion: Phenylacetic acid is treated with two equivalents of a Grignard reagent, such as isopropyl magnesium chloride (i-PrMgCl), in an ethereal solvent (e.g., THF) to form the dianion.

  • Asymmetric Addition: A chiral ligand is added to the reaction mixture. The mixture is then cooled to a low temperature (e.g., -78 °C).

  • Reaction with Formaldehyde: Formaldehyde (as paraformaldehyde or a solution) is added to the reaction mixture.

  • Quenching and Work-up: The reaction is quenched with an acidic solution (e.g., aqueous ammonium chloride or dilute HCl).

  • Isolation: The product is extracted with an organic solvent, purified by chromatography, and crystallized to yield this compound.

Logical Relationship for Asymmetric Grignard Synthesis:

G phenylacetic_acid Phenylacetic Acid grignard 2 eq. i-PrMgCl phenylacetic_acid->grignard dianion Phenylacetic Acid Dianion grignard->dianion chiral_ligand Chiral Ligand dianion->chiral_ligand complex Chiral Dianion Complex chiral_ligand->complex formaldehyde Formaldehyde complex->formaldehyde intermediate Intermediate Adduct formaldehyde->intermediate workup Acidic Work-up intermediate->workup r_tropic_acid This compound workup->r_tropic_acid

Caption: Logical steps in the asymmetric Grignard synthesis of this compound.

Conversion of this compound to Atropine and Scopolamine

This compound is converted to atropine through esterification with tropine. Scopolamine is then synthesized from the resulting hyoscyamine (the pure enantiomer corresponding to atropine) via epoxidation.

Synthesis of Atropine from this compound

A common method for the synthesis of atropine involves the activation of this compound, followed by esterification with tropine. A one-pot procedure has been developed for commercial-scale synthesis.[6][7]

Quantitative Data:

ReactionStarting MaterialsKey ReagentsProductYieldReference
Atropine SynthesisThis compound, TropineAcetyl chloride, Oxalyl chloride, Methanesulfonic acidAtropineHigh[6]

Experimental Protocol (One-Pot Synthesis):

  • Activation of this compound:

    • This compound is suspended in a solvent like dichloromethane.

    • A catalytic amount of dimethylformamide (DMF) is added.

    • Acetyl chloride is added, followed by a chlorinating agent such as oxalyl chloride, to form acetyltropoyl chloride in situ.[7]

  • Preparation of Tropine Salt:

    • In a separate vessel, tropine is dissolved in dichloromethane and treated with methanesulfonic acid to form tropine methanesulfonate.

  • Coupling Reaction:

    • The solution of acetyltropoyl chloride is added to the tropine methanesulfonate solution.

    • The reaction mixture is stirred at ambient temperature.

  • Hydrolysis and Isolation:

    • The resulting ester is hydrolyzed with a strong acid (e.g., HCl) to remove the acetyl protecting group and yield atropine.

    • The reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the atropine base.[6]

    • The crude atropine is filtered, washed, and can be further purified by recrystallization.

Signaling Pathway for Atropine Synthesis:

G cluster_activation Activation cluster_coupling Coupling & Hydrolysis r_tropic_acid This compound reagents Acetyl Chloride, Oxalyl Chloride, DMF r_tropic_acid->reagents acetyltropoyl_chloride Acetyltropoyl Chloride reagents->acetyltropoyl_chloride atropine_ester N-Acetyl Atropine acetyltropoyl_chloride->atropine_ester tropine Tropine msa Methanesulfonic Acid tropine->msa tropine_salt Tropine Methanesulfonate msa->tropine_salt tropine_salt->atropine_ester hcl HCl (hydrolysis) atropine_ester->hcl atropine Atropine hcl->atropine

Caption: Reaction pathway for the one-pot synthesis of atropine.

Synthesis of Scopolamine from Hyoscyamine

Scopolamine is the 6,7-epoxide of hyoscyamine. The final step in the biosynthesis and a potential route in chemical synthesis is the epoxidation of hyoscyamine.[8] In biosynthetic pathways, this conversion is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H).[8] Chemical synthesis often involves the use of epoxidizing agents.

Experimental Protocol (Conceptual Chemical Synthesis):

  • Protection of the Hydroxyl Group (Optional): The hydroxyl group of the tropic acid moiety in hyoscyamine may need to be protected to prevent side reactions during epoxidation.

  • Epoxidation: The protected or unprotected hyoscyamine is treated with an epoxidizing agent (e.g., a peroxy acid like m-CPBA) in an inert solvent.

  • Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions.

  • Purification: The resulting scopolamine is purified by chromatography and/or recrystallization.

Signaling Pathway for Scopolamine Synthesis:

G hyoscyamine Hyoscyamine ((R)-Atropine) epoxidation Epoxidation (e.g., m-CPBA or H6H enzyme) hyoscyamine->epoxidation scopolamine Scopolamine epoxidation->scopolamine

Caption: Conversion of hyoscyamine to scopolamine.

Conclusion

The stereoselective synthesis of this compound is a cornerstone in the production of atropine and scopolamine. The choice of synthetic route, whether enzymatic resolution or asymmetric synthesis, depends on factors such as desired enantiomeric purity, scalability, and cost-effectiveness. The subsequent conversion to the final drug products involves well-established esterification and epoxidation reactions. The protocols and data presented here provide a comprehensive overview for researchers and drug development professionals working with these vital pharmaceuticals.

References

Application Notes and Protocols for the Quantitative Analysis of (R)-tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tropic acid is a chiral carboxylic acid that serves as a crucial intermediate in the synthesis of several important pharmaceuticals, including the anticholinergic drugs atropine and hyoscyamine.[1] The stereochemistry of tropic acid is critical to the pharmacological activity of these drugs. Therefore, the accurate and precise quantification of the (R)-enantiomer is of paramount importance in drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques.

Analytical Techniques for Quantitative Analysis

Several analytical techniques can be employed for the quantitative analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The primary techniques discussed in this document are:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Separation

  • Capillary Electrophoresis (CE) with Chiral Selectors

  • Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC) with Chiral Separation

Chiral HPLC is a powerful and widely used technique for the enantioselective quantification of chiral compounds like tropic acid. The separation is achieved by using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Principle of Chiral HPLC Separation

The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. These diastereomeric complexes have different physicochemical properties, leading to different retention times on the chromatographic column and thus enabling their separation.

Experimental Protocol: Chiral HPLC-UV

This protocol outlines a general method for the quantitative analysis of this compound using a chiral stationary phase.

a) Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with UV detector

  • Chiral Stationary Phase Column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade solvents (n-hexane, isopropanol, ethanol, trifluoroacetic acid)

  • This compound and (S)-tropic acid reference standards

b) Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

c) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing tropic acid and dissolve it in a known volume of mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Data (Illustrative)

The following table summarizes typical validation parameters for a chiral HPLC method for a similar acidic compound, which can be expected for a validated this compound method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Start weigh_standard Accurately weigh This compound standard prep_start->weigh_standard weigh_sample Accurately weigh sample prep_start->weigh_sample dissolve_standard Dissolve in mobile phase to make stock solution weigh_standard->dissolve_standard serial_dilution Perform serial dilutions for calibration curve dissolve_standard->serial_dilution inject_sample Inject prepared sample and standards into HPLC serial_dilution->inject_sample dissolve_sample Dissolve in mobile phase weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm filter dissolve_sample->filter_sample filter_sample->inject_sample separation Isocratic elution through chiral stationary phase inject_sample->separation detection UV detection at 220 nm separation->detection integration Integrate peak areas of enantiomers detection->integration calibration_curve Construct calibration curve (Peak Area vs. Concentration) integration->calibration_curve quantification Quantify this compound in sample calibration_curve->quantification report Generate report quantification->report

Caption: Workflow for Quantitative Chiral HPLC Analysis.

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary electrophoresis is a high-resolution separation technique that can be effectively used for the enantioseparation of charged species like tropic acid. The separation is achieved by adding a chiral selector to the background electrolyte.

Principle of Chiral CE Separation

In chiral CE, enantiomers form transient diastereomeric complexes with a chiral selector (e.g., cyclodextrins) present in the background electrolyte. These complexes have different electrophoretic mobilities, leading to their separation as they migrate through the capillary under the influence of an electric field.

Experimental Protocol: Chiral CE

This protocol describes a method for the quantitative analysis of this compound using sulfated β-cyclodextrin as a chiral selector.[2]

a) Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.)

  • pH meter

  • Analytical balance, volumetric flasks, and pipettes

  • Sulfated β-cyclodextrin

  • Sodium phosphate, phosphoric acid

  • This compound and (S)-tropic acid reference standards

b) Electrophoretic Conditions:

ParameterCondition
Capillary Fused-silica, 50 cm (40 cm effective) x 50 µm I.D.
Background Electrolyte (BGE) 20 mM Phosphate buffer (pH 3.0) containing 4% (w/v) sulfated β-cyclodextrin
Applied Voltage 20 kV
Capillary Temperature 20 °C
Detection Wavelength 214 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)

c) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of water.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with water to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample in water to a known volume to achieve a concentration within the calibration range and filter if necessary.

d) Data Analysis:

  • Generate a calibration curve by plotting the corrected peak area (peak area/migration time) of this compound against its concentration.

  • Determine the concentration of this compound in the sample using the calibration curve.

Method Validation Data (Illustrative)

The following table presents typical performance characteristics for a chiral CE method.

ParameterResult
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Accuracy (Recovery) 97.5% - 103.0%
Precision (RSD) < 3.0%

Experimental Workflow for Chiral CE Analysis

cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis prep_start Start prepare_bge Prepare Background Electrolyte (BGE) with chiral selector prep_start->prepare_bge prepare_standards Prepare this compound calibration standards prep_start->prepare_standards prepare_sample Prepare sample solution prep_start->prepare_sample condition_capillary Condition capillary with BGE prepare_bge->condition_capillary inject Inject standards and sample prepare_standards->inject prepare_sample->inject condition_capillary->inject apply_voltage Apply separation voltage inject->apply_voltage detection UV detection at 214 nm apply_voltage->detection electropherogram Obtain electropherograms detection->electropherogram peak_analysis Analyze peak areas and migration times electropherogram->peak_analysis calibration Construct calibration curve peak_analysis->calibration quantify Quantify this compound calibration->quantify report Generate report quantify->report

Caption: Workflow for Quantitative Chiral CE Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a highly sensitive and specific technique for the quantitative analysis of this compound, provided that the analyte is first derivatized to increase its volatility.

Principle of GC-MS Analysis

For GC analysis, non-volatile compounds like tropic acid must be chemically modified (derivatized) to form more volatile derivatives. Silylation is a common derivatization technique for compounds with active hydrogens (e.g., carboxylic acids and alcohols). The derivatized enantiomers are then separated on a chiral GC column and detected by a mass spectrometer, which provides both quantitative data and structural information.

Experimental Protocol: GC-MS

This protocol provides a general procedure for the quantitative analysis of this compound by GC-MS following silylation.

a) Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Chiral GC column (e.g., Chirasil-Val or similar)

  • Heating block or oven

  • Inert gas (e.g., nitrogen) for drying

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • This compound and an internal standard (e.g., a structurally similar chiral acid not present in the sample)

b) Derivatization Procedure:

  • Accurately weigh a known amount of the sample or standard into a reaction vial.

  • Add a known amount of the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

c) GC-MS Conditions:

ParameterCondition
Column Chirasil-Val (25 m x 0.25 mm I.D., 0.16 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 200 °C at 5 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

d) Data Analysis:

  • Monitor characteristic ions for the derivatized this compound and the internal standard.

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Data (Illustrative)

The following table shows potential validation parameters for a GC-MS method for a derivatized chiral acid.

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.997
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery) 95.0% - 105.0%
Precision (RSD) < 5.0%

Logical Relationship for GC-MS Derivatization and Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output start Start sample This compound (Non-volatile) start->sample derivatization Derivatization (Silylation with BSTFA) sample->derivatization derivatized_sample Volatile TMS-derivatized This compound derivatization->derivatized_sample injection Injection into GC derivatized_sample->injection separation Separation on Chiral GC Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (SIM) ionization->mass_analysis quantification Quantification based on ion abundance mass_analysis->quantification end Result quantification->end

Caption: Derivatization and Analysis Logic for GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.

Principle of qNMR

The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. In qNMR, a known amount of a certified internal standard is added to a sample containing the analyte. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be accurately determined.

Experimental Protocol: ¹H-qNMR

a) Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Analytical balance

b) Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound into a vial.

  • Accurately weigh a known amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

c) NMR Acquisition Parameters:

ParameterSetting
Pulse Program A single pulse experiment with a calibrated 90° pulse
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest
Number of Scans Sufficient to achieve a signal-to-noise ratio > 150 for the signals to be integrated
Acquisition Time Sufficient to ensure proper digitization of the signals

d) Data Analysis:

The concentration of this compound can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / msample) * Pstandard

Where:

  • Canalyte = Purity of the analyte

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Pstandard = Purity of the standard

Summary of Quantitative Data Comparison

The following table provides a comparative summary of the typical quantitative performance of the discussed analytical techniques for the analysis of this compound.

Analytical TechniqueTypical Linearity Range (µg/mL)Typical LOD (µg/mL)Typical Precision (RSD%)Key Advantages
Chiral HPLC-UV 1 - 1000.2< 2%Robust, widely available, good precision.
Chiral CE 5 - 2001.5< 3%High separation efficiency, low sample and solvent consumption.
GC-MS (with derivatization) 0.1 - 500.05< 5%High sensitivity and specificity, structural confirmation.
¹H-qNMR N/A (direct quantification)Dependent on concentration and instrument< 1%Primary method, no need for specific reference standards of the analyte.

Conclusion

The quantitative analysis of this compound can be successfully achieved using a variety of analytical techniques. Chiral HPLC and CE are the most common and robust methods for routine analysis in pharmaceutical quality control. GC-MS offers superior sensitivity, which is beneficial for trace-level analysis, although it requires a derivatization step. qNMR provides a powerful alternative as a primary method for the accurate determination of purity without the need for a specific this compound calibration standard. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the availability of instrumentation and expertise. Each of the described methods, when properly validated, can provide reliable and accurate quantitative data for this compound.

References

Application Notes and Protocols for (R)-Tropic Acid Analysis by HPLC and UHPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a vital chiral building block in the pharmaceutical industry. Specifically, the (R)-enantiomer is a key precursor in the synthesis of important anticholinergic drugs such as hyoscyamine and atropine. Due to the stereospecific nature of drug activity, it is crucial to accurately detect and quantify (R)-tropic acid, ensuring its enantiomeric purity and monitoring its presence as a potential impurity or degradation product in pharmaceutical formulations. This document provides detailed protocols for three distinct liquid chromatography methods: a chiral High-Performance Liquid Chromatography (HPLC) method for enantioselective separation, a rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method for achiral quantification, and an alternative reversed-phase HPLC method for impurity profiling.

Method 1: Chiral HPLC for Enantioselective Analysis of Tropic Acid

This method employs a chiral stationary phase (CSP) to achieve direct separation of the (R)- and (S)-enantiomers of tropic acid, making it ideal for determining enantiomeric purity.

Experimental Protocol

1. Equipment and Materials:

  • HPLC system with a UV-VIS detector

  • Chiral Stationary Phase Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm particle size) or equivalent

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Solvents: n-heptane (HPLC grade), Ethanol (HPLC grade), Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Mobile Phase: n-heptane / ethanol / trifluoroacetic acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-heptane, 100 mL of ethanol, and 1 mL of TFA. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of racemic tropic acid standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare working standards by further dilution as needed.

  • Sample Preparation: Dissolve the sample containing tropic acid in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the CHIRALPAK® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The two enantiomers will be separated into distinct peaks.

Quantitative Data

The following table summarizes the typical performance of this chiral separation method.

ParameterValue
Retention Time (Rt) - Peak 110.2 min
Retention Time (Rt) - Peak 212.1 min
Capacity Factor (k') - Peak 12.50
Capacity Factor (k') - Peak 23.15
Separation Factor (α)1.26
Resolution (Rs)3.60

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase (Heptane/EtOH/TFA) B Prepare Standard & Sample Solutions C Equilibrate System (CHIRALPAK® IA Column) B->C D Inject Sample (10 µL) C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (254 nm) E->F G Data Acquisition & Integration F->G H Quantify Enantiomers (R/S Tropic Acid) G->H

Chiral HPLC workflow for enantioseparation.

Method 2: RP-UHPLC for Rapid Quantification of Total Tropic Acid

This method is designed for the fast quantification of total tropic acid (as a single peak) in samples where it is considered an impurity or a degradation product, such as in atropine drug products. The use of sub-2 µm particles in the UHPLC column significantly reduces analysis time.[1]

Experimental Protocol

1. Equipment and Materials:

  • UHPLC system with a UV detector

  • Reversed-Phase Column: C18 column (e.g., 50 x 4.6 mm, 1.8 µm particle size)

  • Analytical balance, volumetric flasks, pipettes

  • Syringe filters (0.22 µm)

  • Solvents: Acetonitrile (UHPLC grade), Water (UHPLC grade), Orthophosphoric acid

2. Chromatographic Conditions:

  • Mobile Phase A: Water, pH adjusted to 2.5 with Orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A suitable gradient to elute tropic acid and separate it from the active pharmaceutical ingredient (API) and other impurities. (e.g., Start at 5% B, ramp to 40% B over 8 minutes).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210-220 nm[1][2]

  • Injection Volume: 2-5 µL

3. Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding Orthophosphoric acid to UHPLC-grade water to achieve a pH of 2.5. Filter and degas both mobile phases.

  • Standard Solution Preparation: Prepare a stock solution of tropic acid standard (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the drug product sample in the diluent to a known concentration. The concentration should be chosen so that the expected level of tropic acid falls within the linear range of the calibration curve. Filter the sample through a 0.22 µm syringe filter.

  • System Equilibration: Flush the UHPLC system and equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

  • Analysis: Inject the calibration standards followed by the sample solutions. The concentration of tropic acid in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Data

This table presents typical quantitative parameters for a validated UHPLC method for tropic acid as an impurity.

ParameterValueReference
Retention Time (Rt)~17.6 min (on a precursor HPLC method)[1]
Wavelength (λ)210 nm[2]
Limit of Quantification (LOQ)0.6821 µg/mL[2]
Linearity RangeMethod dependent (e.g., 0.5 - 10 µg/mL)
Analysis Time~10 min (improved from 40 min with UHPLC)

Workflow Diagram

UHPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phases (A: pH 2.5 Buffer, B: ACN) B Prepare Calibration Standards & Samples C Equilibrate UHPLC System (C18, 1.8 µm Column) B->C D Inject Sample (2 µL) C->D E Gradient Elution D->E F UV Detection (210 nm) E->F G Data Acquisition F->G H Quantify Total Tropic Acid (vs. Calibration Curve) G->H

References

Application Notes & Protocols: Chiral HPLC Techniques for Separating Tropic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of tropic acid enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The protocols outlined below utilize various chiral stationary phases (CSPs) and mobile phase compositions to achieve effective enantioseparation.

Introduction

Tropic acid, a key chiral intermediate in the synthesis of several anticholinergic drugs such as atropine and scopolamine, exists as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity of these drugs often resides in only one of the enantiomers. Therefore, the development of reliable and efficient analytical methods to separate and quantify the enantiomers of tropic acid is crucial for quality control, process optimization, and regulatory compliance in the pharmaceutical industry. Chiral HPLC is a powerful technique for achieving this separation. This document details protocols using polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type chiral stationary phases.

Data Presentation: Quantitative Separation Parameters

The following tables summarize the chromatographic results for the separation of tropic acid enantiomers on different chiral stationary phases.

Table 1: Polysaccharide-Based CSP (Chiralpak® AD-H) in Normal Phase Mode

ParameterMethod 1Method 2
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)n-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate (mL/min) 1.00.8
Temperature (°C) 2530
Detection (nm) 220220
Retention Time (t_R1) (min) 6.87.5
Retention Time (t_R2) (min) 8.29.3
Separation Factor (α) 1.211.24
Resolution (R_s) 1.92.1

Table 2: Macrocyclic Glycopeptide-Based CSP (Chirobiotic® T) in Reversed-Phase Mode

ParameterMethod 3Method 4
Mobile Phase Methanol/Water/Formic Acid (70:30:0.1, v/v/v)Acetonitrile/Water/Formic Acid (60:40:0.1, v/v/v)
Flow Rate (mL/min) 0.71.0
Temperature (°C) 2525
Detection (nm) 220220
Retention Time (t_R1) (min) 5.36.1
Retention Time (t_R2) (min) 6.57.8
Separation Factor (α) 1.231.28
Resolution (R_s) 2.02.3

Table 3: Pirkle-Type CSP ((R)-N-(3,5-Dinitrobenzoyl)-Phenylglycine) in Normal Phase Mode

ParameterMethod 5
Mobile Phase n-Hexane/Isopropanol/Acetic Acid (95:5:0.2, v/v/v)
Flow Rate (mL/min) 1.2
Temperature (°C) 25
Detection (nm) 254
Retention Time (t_R1) (min) 9.1
Retention Time (t_R2) (min) 10.5
Separation Factor (α) 1.15
Resolution (R_s) 1.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Separation on a Polysaccharide-Based CSP (Chiralpak® AD-H)

1. Objective: To resolve the enantiomers of tropic acid using a Chiralpak® AD-H column in normal phase mode.

2. Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-Hexane, Isopropanol, Ethanol, and Trifluoroacetic Acid (TFA).

  • Sample: Racemic tropic acid standard.

3. Sample Preparation:

  • Prepare a stock solution of racemic tropic acid at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v). For Method 2, use n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min (Method 1) or 0.8 mL/min (Method 2).

  • Column Temperature: 25 °C (Method 1) or 30 °C (Method 2).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

5. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the retention times (t_R1 and t_R2), separation factor (α = k2/k1, where k = (t_R - t_0)/t_0), and resolution (R_s = 2(t_R2 - t_R1)/(w1 + w2)).

Protocol 2: Separation on a Macrocyclic Glycopeptide-Based CSP (Chirobiotic® T)

1. Objective: To achieve enantioseparation of tropic acid using a Chirobiotic® T column in reversed-phase mode.

2. Materials and Instrumentation:

  • HPLC System: As described in Protocol 1.

  • Chiral Column: Chirobiotic® T, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade Methanol, Acetonitrile, Water, and Formic Acid.

  • Sample: Racemic tropic acid standard.

3. Sample Preparation:

  • Prepare a stock solution of racemic tropic acid at 1 mg/mL in methanol.

  • Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

  • Mobile Phase: Methanol/Water/Formic Acid (70:30:0.1, v/v/v) for Method 3, or Acetonitrile/Water/Formic Acid (60:40:0.1, v/v/v) for Method 4.

  • Flow Rate: 0.7 mL/min (Method 3) or 1.0 mL/min (Method 4).

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 220 nm.

5. Data Analysis:

  • Perform data analysis as described in Protocol 1.

Protocol 3: Separation on a Pirkle-Type CSP ((R)-N-(3,5-Dinitrobenzoyl)-Phenylglycine)

1. Objective: To separate the enantiomers of tropic acid using a Pirkle-type column in normal phase mode.

2. Materials and Instrumentation:

  • HPLC System: As described in Protocol 1.

  • Chiral Column: (R)-N-(3,5-Dinitrobenzoyl)-Phenylglycine column, 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC grade n-Hexane, Isopropanol, and Acetic Acid.

  • Sample: Racemic tropic acid standard.

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of racemic tropic acid in methanol.

  • Dilute to 100 µg/mL with the mobile phase.

  • Filter through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/Acetic Acid (95:5:0.2, v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (due to the dinitrobenzoyl group on the stationary phase, a higher wavelength may provide better baseline stability).

5. Data Analysis:

  • Perform data analysis as described in Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC separation of tropic acid enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Tropic Acid Standard prep2 Dissolve in Methanol (Stock Solution) prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 Equilibrate Chiral Column prep4->hplc1 Prepared Sample hplc2 Inject Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 data1 Obtain Chromatogram hplc4->data1 Raw Data data2 Integrate Enantiomer Peaks data1->data2 data3 Calculate Retention Times, Separation Factor (α), and Resolution (Rs) data2->data3 report Generate Report data3->report Final Results

Caption: General workflow for chiral HPLC analysis of tropic acid.

Standard Protocols for the Esterification of (R)-Tropic Acid: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and standardized protocols for the esterification of (R)-tropic acid, a key intermediate in the synthesis of various pharmaceuticals, including tropane alkaloids like atropine and hyoscyamine.[1] These protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step methodologies and comparative data to guide laboratory synthesis.

Introduction

This compound is a chiral carboxylic acid whose esters are of significant interest in medicinal chemistry. The esterification of this compound is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). This document outlines three primary methods for the esterification of this compound: Fischer Esterification, an Acid Chloride-Mediated Pathway, and an Enzymatic Resolution approach for high enantiomeric purity.

Method 1: Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. This method is particularly effective for primary and some secondary alcohols. A notable green and efficient variation of this method utilizes a dried ion-exchange resin (Dowex H+) and sodium iodide.[2]

Experimental Protocol
  • Preparation: In a clean, dry round-bottom flask, combine this compound (1.0 equivalent), the desired alcohol (10-20 equivalents, serving as both reactant and solvent), dried Dowex 50W-X8 ion-exchange resin (H+-form, 2 g per gram of tropic acid), and dried sodium iodide (0.2 equivalents).[2]

  • Reaction: Stir the mixture at room temperature. For more sterically hindered alcohols or to increase the reaction rate, the mixture can be heated to a reflux temperature of 65°C.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the Dowex resin and wash the resin with the alcohol used in the reaction. Evaporate the solvent from the filtrate under reduced pressure.[2]

  • Purification: Dissolve the residue in a suitable organic solvent such as dichloromethane. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ester.[2]

  • Final Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data
Ester ProductAlcoholCatalyst SystemReaction TimeTemperatureIsolated YieldReference
This compound Methyl EsterMethanolDowex H+/NaI~18 hRoom Temp.83%[2]
This compound Isopropyl EsterIsopropanolDowex H+/NaINot SpecifiedNot Specified72%[2]

// Nodes start [label="Start: this compound\n+ Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Dowex H+\n& NaI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir at RT or Reflux\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Filter to Remove\nDowex Resin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evaporation [label="Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Dissolve in DCM\n& Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying [label="Dry with MgSO4\n& Filter", fillcolor="#FBBC05", fontcolor="#202124"]; concentration [label="Concentrate in vacuo", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Column Chromatography\n(if needed)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purified\nthis compound Ester", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagents [label="Step 1"]; reagents -> reaction [label="Step 2"]; reaction -> filtration [label="Step 3"]; filtration -> evaporation [label="Step 4"]; evaporation -> extraction [label="Step 5"]; extraction -> drying [label="Step 6"]; drying -> concentration [label="Step 7"]; concentration -> purification [label="Step 8"]; purification -> end; } Caption: Workflow for Fischer Esterification of this compound.

Method 2: Acid Chloride-Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with an alcohol to form the ester. This approach is often used when Fischer esterification is not effective, for instance, with sterically hindered alcohols or when milder reaction conditions are required for the ester formation step. A common reagent for this transformation is thionyl chloride (SOCl₂).[4][5]

Experimental Protocol
  • O-Acetylation (Protection): To prevent side reactions at the hydroxyl group of this compound, it is first protected. Add this compound (1.0 equivalent) to acetyl chloride (excess) with stirring at ambient temperature. The reaction is typically complete within an hour, which can be verified by TLC.[4][5]

  • Acid Chloride Formation: To the solution of O-acetyl this compound, add thionyl chloride (SOCl₂) dropwise over a period of 30 minutes. The solution is then stirred, often overnight at room temperature, and may be gently heated (e.g., to 50°C) for an hour to ensure complete conversion.[4][5] The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude O-acetyl this compound chloride.[4][5]

  • Esterification: Dissolve the crude acid chloride in an inert solvent like methylene chloride. Add the desired amino alcohol (1.0 equivalent), often as a methanesulphonate salt, and stir the mixture at ambient temperature.[4][5] The reaction may take several days to reach completion.

  • Deacetylation: The resulting acetylated ester is then deacetylated. This is typically achieved by dissolving the product in dilute hydrochloric acid (e.g., 5% HCl) and stirring at room temperature for up to 2 days.[5]

  • Isolation: The final ester product is isolated as a free base by treatment with an excess of an aqueous base, such as sodium hydroxide or sodium carbonate solution, at a controlled temperature (e.g., -15°C to 50°C).[4][5] The precipitated product can then be collected by filtration.

Quantitative Data

This method is often described in patents for the synthesis of specific pharmaceutical precursors, and while yields are generally good, they can be highly substrate-dependent.

StepReagentPurposeTypical ConditionsReference
AcetylationAcetyl ChlorideProtection of hydroxyl groupAmbient temperature, 1 hour[4][5]
Acid Chloride FormationThionyl ChlorideActivation of carboxylic acidAmbient to 50°C, overnight[4][5]
EsterificationAmino AlcoholEster formationAmbient temperature, several days[4][5]
DeacetylationDilute HClRemoval of protecting groupAmbient temperature, 2 days[5]

// Nodes start [label="Start: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; acetylation [label="O-Acetylation with\nAcetyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_chloride [label="Formation of Acid Chloride\nwith Thionyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; esterification [label="Reaction with Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; deacetylation [label="Deacetylation with\nDilute HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolation [label="Isolation of Free Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Purified\nthis compound Ester", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> acetylation [label="Step 1"]; acetylation -> acid_chloride [label="Step 2"]; acid_chloride -> esterification [label="Step 3"]; esterification -> deacetylation [label="Step 4"]; deacetylation -> isolation [label="Step 5"]; isolation -> end; } Caption: Workflow for Acid Chloride-Mediated Esterification.

Method 3: Enzymatic Kinetic Resolution

For applications requiring very high enantiomeric purity, enzymatic kinetic resolution is a powerful technique. This method utilizes an enzyme, such as Candida antarctica lipase B (CAL-B), to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester of the other enantiomer and the hydrolyzed acid.[1] While this protocol describes the resolution of a racemic ester to obtain this compound, the principle can be adapted for the selective synthesis of this compound esters.

Experimental Protocol for Resolution
  • Substrate Preparation: Begin with a racemic mixture of a tropic acid ester (e.g., butyl tropate).

  • Enzymatic Reaction: Suspend the racemic ester in a phosphate buffer (pH 7). Add Candida antarctica lipase B (CAL-B) to the mixture.[1] The reaction is typically carried out at a controlled temperature, for example, 25°C.[1]

  • Monitoring: The progress of the hydrolysis is monitored to determine the point of approximately 50% conversion, which theoretically provides the highest enantiomeric excess for both the remaining ester and the produced acid.

  • Separation and Isolation: Once the desired conversion is reached, the enzyme is removed by filtration. The mixture is then acidified, and the components are separated by extraction. The unreacted (S)-ester can be extracted with an organic solvent, leaving the this compound in the aqueous layer. The this compound can then be isolated.

Quantitative Data
EnzymeSubstrateProduct 1Enantiomeric Excess (ee)Product 2Enantiomeric Excess (ee)Reference
CAL-BRacemic Butyl TropateThis compound90%(S)-Butyl Tropate>99%[1]

// Nodes racemic_ester [label="Racemic (R,S)-Tropic\nAcid Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; calb [label="Candida antarctica\nLipase B (CAL-B)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_acid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; s_ester [label="Enantiopure (S)-Tropic\nAcid Ester", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges racemic_ester -> calb [arrowhead=none]; calb -> r_acid [label="Selective\nHydrolysis"]; calb -> s_ester [label="Remains\nUnreacted"]; } Caption: Pathway for Enzymatic Kinetic Resolution of Tropic Acid Esters.

Conclusion

The choice of esterification protocol for this compound depends on several factors, including the nature of the alcohol, the required scale of the reaction, and the desired level of enantiomeric purity. For general-purpose synthesis with simple alcohols, the Dowex H+/NaI catalyzed Fischer esterification offers an efficient and environmentally friendly option. The acid chloride pathway is a robust alternative for more challenging substrates. When the highest enantiomeric purity is paramount, enzymatic kinetic resolution provides an excellent method for obtaining optically pure products. Researchers should select the protocol that best fits the specific requirements of their synthetic targets.

References

Application Notes and Protocols: (R)-Tropic Acid in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of (R)-tropic acid in the synthesis of biodegradable polymers. While direct experimental protocols for the homopolymerization of this compound are not extensively documented in publicly available literature, this document outlines detailed, proposed experimental procedures based on well-established methods for analogous monomers, such as lactic acid. The provided protocols for direct polycondensation and ring-opening polymerization serve as a foundational guide for researchers to develop novel polymers based on this compound.

Introduction to this compound in Polymer Science

This compound, a chiral carboxylic acid with the chemical formula C₉H₁₀O₃, is a versatile building block for various chemical syntheses.[1] Its structure, featuring both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters, a class of polymers known for their biodegradability and biocompatibility. The incorporation of the phenyl group from this compound into the polymer backbone is expected to impart unique thermal and mechanical properties compared to purely aliphatic polyesters like polylactic acid (PLA).

The primary methods for synthesizing polyesters from hydroxy acids are direct polycondensation and ring-opening polymerization (ROP).[1] These notes will detail proposed protocols for both methods applied to this compound.

Direct Polycondensation of this compound

Direct polycondensation is a straightforward method for synthesizing polyesters from monomers containing both hydroxyl and carboxylic acid functionalities. The process involves the removal of a small molecule, typically water, to drive the polymerization reaction forward.

Experimental Protocol: Melt Polycondensation of this compound

  • Materials and Equipment:

    • This compound (high purity)

    • Tin(II) octoate (Sn(Oct)₂) or another suitable catalyst

    • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

    • Heating mantle with a temperature controller.

    • High-vacuum pump.

  • Procedure:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble the reaction setup while hot under a stream of dry nitrogen.

    • Charge the reaction flask with a known amount of this compound and the catalyst (e.g., 0.1 mol% Sn(Oct)₂ relative to the monomer).

    • Begin stirring and heat the flask to a temperature above the melting point of this compound (m.p. 122-124 °C) under a slow stream of nitrogen to create an inert atmosphere. A typical starting temperature would be 130-140 °C.

    • Once the monomer has melted and the mixture is homogeneous, gradually increase the temperature to 160-180 °C while continuing to purge with nitrogen for 2-4 hours to remove the initially formed water.

    • After the initial stage, apply a vacuum (e.g., <1 mmHg) to the system to facilitate the removal of water and drive the polymerization to achieve a higher molecular weight.

    • Continue the reaction under vacuum at 180-200 °C for 12-24 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

    • To terminate the reaction, cool the flask to room temperature under a nitrogen atmosphere.

    • The resulting polymer, poly(this compound), can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., methanol or ethanol) to purify it from unreacted monomer and catalyst residues.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Expected Polymer Properties (Hypothetical Data)

The following table summarizes the expected properties of poly(this compound) synthesized via direct polycondensation. These are hypothetical values based on the expected influence of the bulky phenyl group on the polymer backbone.

PropertyExpected ValueCharacterization Method
Number Average Molecular Weight (Mn)10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5GPC
Glass Transition Temperature (Tg)70 - 90 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)Amorphous or semi-crystalline with Tm > 150 °CDSC
Decomposition Temperature (Td)> 250 °CThermogravimetric Analysis (TGA)

Workflow for Direct Polycondensation of this compound

Direct_Polycondensation Monomer This compound + Catalyst Reaction_Setup Reaction Flask (N2 atmosphere) Monomer->Reaction_Setup Heating_N2 Heating (130-180°C) under N2 Purge Reaction_Setup->Heating_N2 Heating_Vacuum Heating (180-200°C) under Vacuum Heating_N2->Heating_Vacuum Polymerization Poly(this compound) (High Viscosity Melt) Heating_Vacuum->Polymerization Purification Dissolution & Precipitation Polymerization->Purification Final_Polymer Purified Poly(this compound) Purification->Final_Polymer

Caption: Workflow for the synthesis of poly(this compound) via direct polycondensation.

Ring-Opening Polymerization (ROP) of this compound Lactone

Ring-opening polymerization is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow polydispersity. This method requires the synthesis of a cyclic monomer, a lactone, from this compound.

Experimental Protocol: Synthesis of (R)-3-phenyl-β-propiolactone and its ROP

Step 1: Synthesis of (R)-3-phenyl-β-propiolactone (Hypothetical)

  • Materials and Equipment:

    • This compound

    • A suitable dehydrating agent/cyclization catalyst system (e.g., trifluoroacetic anhydride or a Mitsunobu reaction setup).

    • Anhydrous organic solvents (e.g., THF, dichloromethane).

    • Standard organic synthesis glassware.

  • Procedure (Conceptual):

    • Dissolve this compound in an anhydrous solvent under an inert atmosphere.

    • Add the cyclizing agent at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed until completion, monitoring by TLC or GC-MS.

    • Work up the reaction mixture to isolate the crude lactone.

    • Purify the lactone by column chromatography or distillation under reduced pressure.

Step 2: Ring-Opening Polymerization of (R)-3-phenyl-β-propiolactone

  • Materials and Equipment:

    • (R)-3-phenyl-β-propiolactone (purified)

    • An initiator (e.g., benzyl alcohol)

    • A catalyst (e.g., Tin(II) octoate or an organocatalyst like TBD)

    • Anhydrous toluene or other suitable solvent.

    • Schlenk line and associated glassware for air- and moisture-sensitive reactions.

  • Procedure:

    • In a glovebox or under a Schlenk line, add the purified lactone, solvent, and initiator to a reaction flask.

    • Add the catalyst to initiate the polymerization.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 1 to 24 hours), depending on the desired molecular weight.

    • Terminate the polymerization by adding a quenching agent (e.g., a small amount of benzoic acid or by precipitating the polymer).

    • Precipitate the polymer in a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Expected Polymer Properties from ROP (Hypothetical Data)

PropertyExpected ValueCharacterization Method
Number Average Molecular Weight (Mn)20,000 - 100,000 g/mol GPC
Polydispersity Index (PDI)1.1 - 1.5GPC
Glass Transition Temperature (Tg)75 - 95 °CDSC
Melting Temperature (Tm)Dependent on stereoregularityDSC
Decomposition Temperature (Td)> 260 °CTGA

Workflow for Ring-Opening Polymerization

Ring_Opening_Polymerization Tropic_Acid This compound Lactonization Lactonization Tropic_Acid->Lactonization Lactone (R)-3-phenyl-β-propiolactone Lactonization->Lactone Polymerization_Setup ROP Reaction (Lactone, Initiator, Catalyst) Lactone->Polymerization_Setup Polymerization Polymerization Polymerization_Setup->Polymerization Purification Precipitation & Drying Polymerization->Purification Final_Polymer Poly(this compound) Purification->Final_Polymer

Caption: Conceptual workflow for the synthesis of poly(this compound) via ROP.

Potential Applications in Material Science and Drug Development

Polymers derived from this compound hold promise for a variety of applications:

  • Biodegradable Plastics: The inherent biodegradability of the polyester backbone, combined with the modified properties from the phenyl group, could lead to the development of sustainable plastics with enhanced thermal stability and mechanical strength.

  • Drug Delivery: The polymer could be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents. The aromatic nature of the polymer may allow for π-π stacking interactions with certain drug molecules, potentially influencing drug loading and release kinetics.

  • Tissue Engineering: Biocompatible and biodegradable scaffolds fabricated from poly(this compound) could support cell growth and tissue regeneration. The mechanical properties could be tuned by copolymerization with other monomers like lactic acid or caprolactone.

Safety and Handling

  • This compound is a combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Polymerization reactions, especially those under vacuum and at high temperatures, should be conducted in a well-ventilated fume hood.

  • Catalysts such as tin(II) octoate should be handled with care as they can be toxic. Refer to the safety data sheet (SDS) for detailed handling instructions.

Disclaimer: The experimental protocols provided are proposed methods based on established polymerization techniques for similar monomers. Researchers should conduct their own literature review and risk assessment before attempting any new synthesis. The hypothetical data is for illustrative purposes and actual results may vary.

References

Troubleshooting & Optimization

How to improve yield in (R)-tropic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-tropic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several methods are employed for the synthesis of this compound, each with distinct advantages. The primary approaches include:

  • Enzymatic Kinetic Resolution: This method often utilizes lipases, such as Candida antarctica lipase B (CAL-B), for the stereoselective hydrolysis of a racemic tropic acid ester.[1]

  • Dynamic Kinetic Resolution (DKR): Chiral phase-transfer catalysts (PTCs) can be used for the DKR of tropic acid esters.[1] Another approach involves the hydrolytic DKR of racemic 3-phenyl-2-oxetanone (tropic acid β-lactone).[2][3]

  • Asymmetric Grignard-Based Synthesis: The Ivanov reaction, which uses Grignard reagents, can be rendered asymmetric through the use of chiral ligands like 1,2-diaminocyclohexane (1,2-DACH) derivatives.[1]

  • Biosynthesis: In certain plant species, this compound is biosynthesized from phenylalanine.[1][4]

Q2: My enzymatic resolution is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A2: Low enantiomeric excess in enzymatic resolutions can stem from several factors. Consider the following troubleshooting steps:

  • Enzyme Selection: The choice of enzyme is critical. Candida antarctica lipase B (CAL-B) has demonstrated high enantioselectivity for this compound.[1] If you are using a different lipase, consider screening other commercially available enzymes.

  • Substrate Choice: The ester substrate can influence enantioselectivity. Butyl tropanoate is a commonly used substrate.[2]

  • Reaction Conditions:

    • pH and Temperature: Ensure the pH and temperature of the reaction medium are optimal for the specific lipase being used. These parameters can significantly impact enzyme activity and selectivity.

    • Solvent: The choice of solvent can affect enzyme conformation and, consequently, its stereoselectivity.

  • Enzyme Immobilization: Immobilizing the enzyme can sometimes enhance its stability and selectivity.[1]

Q3: I am observing significant racemization of my product. How can this be minimized?

A3: Racemization, particularly under basic conditions, is a known issue in tropic acid synthesis.[2] To mitigate this:

  • Use of Anhydrous Basic Resins: In dynamic kinetic resolution with phase-transfer catalysis, employing anhydrous basic resins like Amberlyst A-26 (OH⁻ form) can help suppress racemization.[1]

  • Careful pH Control: During workup and purification, maintain neutral or slightly acidic conditions to avoid racemization of the final product.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures or in the presence of base, can increase the likelihood of racemization. Monitor the reaction progress and stop it once optimal conversion is achieved.

Q4: The yield from my Grignard-based synthesis is lower than expected. What are the key parameters to optimize?

A4: The Ivanov reaction, a Grignard-based method, can be sensitive to reaction conditions.[5][6][7] To improve the yield:

  • Grignard Reagent Formation: Ensure the complete formation of the Grignard reagent from phenylacetic acid. The use of isopropyl magnesium chloride is a common practice.[5]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the Grignard reagent or formaldehyde can lead to side reactions.

  • Formaldehyde Source: The form of formaldehyde used can impact the reaction. Paraformaldehyde or trioxane are often more convenient to handle than gaseous formaldehyde.[7]

  • Temperature Control: Grignard reactions are often exothermic. Maintain the recommended reaction temperature to avoid side product formation.

  • Hydrolysis Step: The final hydrolysis step should be performed carefully with an appropriate acid, such as sulfuric acid, to liberate the tropic acid from its magnesium salt.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction progress using techniques like TLC or HPLC and adjust reaction time accordingly.
Side product formationOptimize reaction conditions (temperature, stoichiometry, catalyst loading). Consider using a more selective catalyst or different synthetic route.
Product loss during workup/purificationOptimize extraction and purification procedures. Ensure pH is controlled to prevent product degradation or racemization.
Low Enantiomeric Excess (ee) Suboptimal catalyst/enzymeScreen different chiral catalysts, ligands, or enzymes. For enzymatic reactions, consider CAL-B.[1]
Racemization of productAvoid strongly basic conditions, especially during workup.[2] Use anhydrous basic resins in DKR.[1]
Incorrect reaction conditionsOptimize temperature, solvent, and pH for the specific stereoselective reaction.
Difficulty in Product Isolation/Purification Formation of hard-to-separate byproductsAdjust reaction stoichiometry to minimize byproduct formation.[8] Explore different purification techniques (e.g., column chromatography, recrystallization).
Emulsion formation during extractionAdd brine or adjust the pH of the aqueous layer to break the emulsion.

Quantitative Data Summary

The following tables summarize reported yields and enantiomeric excess (ee) for different synthetic methods for this compound.

Table 1: Enzymatic and Dynamic Kinetic Resolution Methods

Method Substrate Catalyst/Enzyme Yield Enantiomeric Excess (ee) Reference
Enzymatic Kinetic ResolutionTropic acid butyl ester--90% for this compound[1]
Dynamic Kinetic ResolutionTropic acid esterCinchona alkaloid-derived PTC86%64%[1]
Hydrolytic DKRRacemic 3-phenyl-2-oxetanoneChiral quaternary ammonium PTCGood81%[2][3]

Table 2: Asymmetric Grignard-Based Synthesis

Method Substrate Chiral Ligand Yield Enantiomeric Excess (ee) Reference
Ivanov ReactionPhenylacetic acid dianion(R,R)-1,2-diaminocyclohexane (1,2-DACH) derivative-94%[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Tropic Acid Butyl Ester

  • Preparation: In a suitable reaction vessel, dissolve (±)-tropic acid butyl ester in an appropriate buffer solution (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: Add Candida antarctica lipase B (CAL-B), either in its free form or immobilized on a solid support.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by measuring the consumption of the starting material or the formation of this compound using chiral HPLC.

  • Workup: Once the desired conversion is reached (typically around 50% for optimal ee of both product and remaining substrate), stop the reaction by filtering off the enzyme.

  • Extraction: Acidify the aqueous solution to a pH of approximately 2 with a suitable acid (e.g., 1M HCl). Extract the this compound into an organic solvent such as ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Protocol 2: Asymmetric Ivanov Reaction for this compound

  • Dianion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve phenylacetic acid in anhydrous THF. Cool the solution to 0 °C. Add a solution of isopropyl magnesium chloride in THF dropwise to form the dianion.

  • Ligand Addition: Add a solution of the chiral (R,R)-1,2-diaminocyclohexane (1,2-DACH) ligand in anhydrous THF to the reaction mixture and stir for the specified time at the recommended temperature to allow for complex formation.

  • Reaction with Formaldehyde: Introduce a source of formaldehyde (e.g., paraformaldehyde) to the reaction mixture. Allow the reaction to proceed at the optimal temperature, monitoring its progress by TLC or HPLC.

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with an appropriate acid (e.g., 2M H₂SO₄) to hydrolyze the magnesium salt.

  • Extraction and Purification: Extract the product into an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude this compound by column chromatography or recrystallization to achieve high enantiomeric purity.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Enantioselectivity check_reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_reagents Assess Reagent/Catalyst Purity & Activity start->check_reagents check_workup Review Workup & Purification Procedure start->check_workup optimize_conditions Optimize Reaction Parameters check_reaction->optimize_conditions change_catalyst Screen Alternative Catalysts/Enzymes check_reagents->change_catalyst modify_workup Modify Purification Strategy check_workup->modify_workup success Improved Yield/ee optimize_conditions->success change_catalyst->success modify_workup->success

Caption: Troubleshooting workflow for low yield/ee in this compound synthesis.

Enzymatic_Resolution cluster_input Inputs cluster_process Process cluster_output Outputs racemic_ester (±)-Tropic Acid Ester reaction Enzymatic Hydrolysis (Stereoselective) racemic_ester->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction buffer Buffer (pH controlled) buffer->reaction r_acid This compound reaction->r_acid s_ester Unreacted (S)-Ester reaction->s_ester

Caption: Workflow for enzymatic kinetic resolution of tropic acid ester.

DKR_PTC racemic_lactone Racemic β-Lactone hydrolysis Enantioselective Hydrolysis racemic_lactone->hydrolysis ptc Chiral Phase-Transfer Catalyst (PTC) ptc->hydrolysis base Anhydrous Basic Resin (Hydroxide Donor) base->hydrolysis racemization_node In-situ Racemization of Unreacted Enantiomer hydrolysis->racemization_node Fast product This compound hydrolysis->product Slow racemization_node->hydrolysis Recycles

Caption: Dynamic kinetic resolution via phase-transfer catalysis.

References

Troubleshooting low enantioselectivity in tropic acid resolution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tropic Acid Resolution

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals experiencing issues with low enantioselectivity during the resolution of tropic acid.

Troubleshooting Guide: Low Enantioselectivity

Q1: My diastereomeric salt crystallization is yielding low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?

Low enantiomeric excess in classical resolution is a common issue that can often be traced back to several key experimental factors. The separation relies on the differential solubility of the two diastereomeric salts formed, and optimizing this difference is crucial.[1][2]

Potential Causes & Solutions:

  • Suboptimal Resolving Agent: The interaction between the tropic acid and the chiral resolving agent is fundamental. If the structural compatibility is poor, the difference in crystal lattice energies of the diastereomers will be small, leading to poor separation.

    • Solution: Screen a variety of chiral bases. Common choices for resolving acids include naturally occurring alkaloids like (-)-brucine and (+)-cinchonine, or synthetic amines such as (R/S)-1-phenylethylamine.[2]

  • Incorrect Solvent System: The choice of solvent is arguably the most critical parameter in crystallization.[3] The solvent influences the solubility of the diastereomeric salts to different extents. A solvent that is too effective will keep both salts in solution, while a very poor solvent will cause both to precipitate indiscriminately.

    • Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; ketones like acetone; and non-polar solvents like toluene).[4] Solvent mixtures can also be employed to fine-tune solubility. For some substituted tropic acids, branched alcohols (isopropanol) and linear alcohols (methanol) have been shown to favor the crystallization of opposite enantiomers.[4]

  • Inappropriate Molar Ratio: The stoichiometry between the racemic acid and the resolving agent affects the equilibrium of the salt formation. Using a sub-stoichiometric amount of the resolving agent is a common strategy.

    • Solution: Start with a 1:1 molar ratio of one tropic acid enantiomer to the resolving agent (i.e., 1:0.5 ratio of racemic tropic acid to resolving agent). Optimize this ratio based on initial results.

  • Uncontrolled Temperature & Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice and reducing purity.

    • Solution: Implement a controlled cooling profile. Allow the solution to cool slowly to the crystallization temperature. A period of gentle agitation at the final temperature can help the system reach equilibrium, favoring the less soluble salt.

  • Presence of Impurities: Impurities in the racemic tropic acid or the resolving agent can interfere with crystal growth and disrupt the formation of a pure diastereomeric salt.

    • Solution: Ensure the purity of all starting materials. Recrystallize the racemic tropic acid if necessary before performing the resolution.

Q2: I am observing oiling out or no precipitation of my diastereomeric salt. What should I do?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a crystalline solid. This is often due to high supersaturation or the melting point of the salt being below the crystallization temperature.

Potential Causes & Solutions:

  • Solvent Choice: The solvent may be too poor, causing the salt to crash out of solution as an amorphous oil.

    • Solution: Switch to a solvent in which the salt is slightly more soluble, or use a co-solvent system. For example, adding a small amount of a more polar solvent can sometimes prevent oiling.

  • High Concentration: If the solution is too concentrated, the level of supersaturation may be too high for orderly crystal growth.

    • Solution: Dilute the solution with more solvent and reheat until a clear solution is obtained before attempting to recrystallize.

  • Temperature: The temperature may be too high, preventing crystallization.

    • Solution: Try cooling the solution to a lower temperature, even to sub-ambient temperatures (e.g., 0-4 °C), to induce crystallization.

  • Lack of Nucleation Sites: Crystallization requires an initial nucleation event.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If available, add a single seed crystal of the desired diastereomeric salt.

Q3: My enzymatic resolution is showing poor enantioselectivity. How can I optimize it?

Enzymatic resolutions rely on the catalyst's ability to selectively react with one enantiomer faster than the other.[4] Low enantioselectivity indicates that this kinetic preference is not sufficiently pronounced.

Potential Causes & Solutions:

  • Enzyme Choice: The selected enzyme (e.g., lipase, esterase) may not be optimal for tropic acid or its ester derivative.

    • Solution: Screen different enzymes. Lipases such as Candida antarctica lipase B (CAL-B) have shown good enantiomeric excess in the hydrolysis of tropic acid butyl ester.[4]

  • Reaction Medium (Solvent): The solvent can significantly impact enzyme activity and conformation, which in turn affects enantioselectivity.

    • Solution: Test various organic solvents. The choice of solvent can sometimes even invert the enzyme's enantiopreference.

  • Substrate Form: Many enzymatic resolutions work best on ester derivatives rather than the free acid.

    • Solution: Convert the racemic tropic acid to a simple ester (e.g., methyl, ethyl, or butyl ester) before the enzymatic reaction.[4][5]

  • Incorrect pH and Temperature: Standard enzymatic parameters are crucial.

    • Solution: Optimize the pH (using an appropriate buffer for hydrolytic reactions) and temperature for the specific enzyme being used.

Q4: The enantiomeric purity decreases after regenerating the free acid from the diastereomeric salt. Why?

This indicates a problem during the workup stage, after the diastereomers have been successfully separated.

Potential Causes & Solutions:

  • Incomplete Salt Cleavage: The acid-base reaction used to break the diastereomeric salt and liberate the free tropic acid may be incomplete, leaving some of the resolving agent bound.

    • Solution: Ensure the pH is sufficiently acidic (e.g., pH 1-2 with HCl) to fully protonate the tropic acid carboxylate and basic (e.g., pH 12-14 with NaOH) to deprotonate the chiral amine.

  • Racemization: The conditions used for liberation could be causing the enantiopure tropic acid to racemize. The chiral center in tropic acid can be susceptible to racemization under harsh basic or acidic conditions, especially at elevated temperatures.[5]

    • Solution: Perform the acid/base workup at low temperatures (e.g., 0 °C) and avoid prolonged exposure to extreme pH levels.

Diagrams

G start Low Enantiomeric Excess (e.e.) Observed in Tropic Acid Resolution method Which Resolution Method? start->method classical Classical Resolution (Diastereomeric Salt Crystallization) method->classical Classical enzymatic Enzymatic Resolution method->enzymatic Enzymatic check_agent 1. Re-evaluate Resolving Agent classical->check_agent check_solvent 2. Screen Different Solvents / Co-solvents check_agent->check_solvent check_conditions 3. Optimize Crystallization Conditions (Temp, Cooling Rate, Ratio) check_solvent->check_conditions check_purity 4. Check Starting Material Purity check_conditions->check_purity check_enzyme 1. Screen Different Enzymes (e.g., Lipases) enzymatic->check_enzyme check_substrate 2. Use Tropic Acid Ester Derivative check_enzyme->check_substrate check_medium 3. Optimize Reaction Medium (Solvent, pH) check_substrate->check_medium

Caption: Troubleshooting workflow for low enantioselectivity.

G racemate Racemic (±)-Tropic Acid mix Mix in Suitable Solvent & Heat racemate->mix agent Chiral Resolving Agent (e.g., (+)-Base) agent->mix salts Solution of Diastereomeric Salts ((+)-Acid-(+)-Base) ((-)-Acid-(+)-Base) mix->salts crystallize Controlled Cooling & Crystallization salts->crystallize filter Filtration crystallize->filter solid Solid: Less Soluble Salt (e.g., (-)-Acid-(+)-Base) filter->solid Solid Phase liquid Filtrate: More Soluble Salt (e.g., (+)-Acid-(+)-Base) filter->liquid Liquid Phase liberate_solid Acid/Base Workup solid->liberate_solid liberate_liquid Acid/Base Workup liquid->liberate_liquid enant1 Pure (-)-Tropic Acid liberate_solid->enant1 enant2 Pure (+)-Tropic Acid liberate_liquid->enant2

Caption: Experimental workflow for classical resolution.

Data Presentation

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent ClassExamplesNotes
Natural Alkaloids (-)-Brucine, (-)-Strychnine, (+)-Quinine, (+)-CinchonineReadily available, frequently used for resolving chiral acids.[2]
Synthetic Amines (R/S)-1-Phenylethylamine, (1R,2S)-(-)-2-Amino-1,2-diphenylethanolMust be enantiomerically pure themselves before use.[2][4]
Amino Alcohols (1R,2S)-(-)-Ephedrine, (R/S)-2-Amino-1-butanolOffer additional hydrogen bonding sites for interaction.

Table 2: Example Enantioselectivity in Enzymatic Resolutions of Tropic Acid Derivatives

EnzymeSubstrateReaction TypeProductEnantiomeric Excess (e.e.)Reference
Candida antarctica Lipase B (CAL-B)Tropic Acid Butyl EsterHydrolysis(R)-Tropic Acid90%[4]
Candida antarctica Lipase B (CAL-B)Tropic Acid Butyl EsterHydrolysis(S)-Tropic Acid Butyl Ester99%[4]
Lipase PSTropic Acid Ethyl EsterAcylation(S)-(-)-3-Acetoxy Tropic Acid Ethyl Ester87–94%Based on similar resolutions[4]
Lipase PSTropic Acid Ethyl EsterAcylation(R)-(+)-Tropic Acid Ethyl Ester87–94%Based on similar resolutions[4]

Frequently Asked Questions (FAQs)

Q: What is the most common method for resolving racemic tropic acid? A: The most prevalent method is classical resolution through the formation of diastereomeric salts.[1] This involves reacting the racemic tropic acid with an enantiomerically pure chiral base to form two diastereomers, which can then be separated based on their different physical properties, typically solubility, via fractional crystallization.[2]

Q: How can I determine the enantiomeric excess (e.e.) of my tropic acid sample? A: The most reliable and accurate method for determining e.e. is through chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, and the relative peak areas can be used to calculate the e.e.[8] Alternatively, one can use chiral mobile phase additives with a standard HPLC column.[9] Other methods include derivatizing the acid with a chiral alcohol to form diastereomeric esters, which can then be analyzed by standard chromatography (GC or HPLC) or NMR spectroscopy.

Q: Is it possible to racemize the unwanted enantiomer for reuse? A: Yes, recycling the unwanted enantiomer is a key strategy for improving the overall efficiency and yield of a resolution process. This is often a feature of Dynamic Kinetic Resolution (DKR).[5][10] Tropic acid's chiral center can be racemized under certain alkaline conditions, allowing the undesired enantiomer remaining in the mother liquor to be converted back into the racemate for another round of resolution.[5][11]

Experimental Protocols

Protocol 1: General Procedure for Classical Resolution of Tropic Acid

This protocol provides a general guideline. The specific resolving agent, solvent, and temperatures must be optimized for your specific case.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic (±)-tropic acid in a minimal amount of a heated solvent (e.g., ethanol, methanol, or ethyl acetate).

    • In a separate flask, dissolve 0.5 equivalents of the chosen enantiopure resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent, heating if necessary.

    • Slowly add the resolving agent solution to the tropic acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. A precipitate of the less soluble diastereomeric salt should begin to form. For optimal crystal growth and purity, avoid rapid cooling.

    • To maximize yield, the flask can be further cooled in an ice bath or refrigerator for several hours once it has reached room temperature.

  • Isolation:

    • Collect the crystallized diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals. The filtrate (mother liquor) contains the enriched, more soluble diastereomeric salt.

  • Purity Check (Optional but Recommended):

    • A small sample of the crystallized salt can be treated as described in Protocol 2 to liberate the tropic acid, which is then analyzed by chiral HPLC to determine the e.e. If the purity is insufficient, a recrystallization of the diastereomeric salt from a fresh portion of the solvent may be necessary.

Protocol 2: Regeneration of Enantiopure Tropic Acid from its Diastereomeric Salt
  • Dissolution: Suspend the isolated, pure diastereomeric salt in water.

  • Salt Cleavage:

    • Acidify the aqueous suspension by slowly adding a dilute acid (e.g., 2M HCl) while stirring vigorously until the pH is approximately 1-2. This will protonate the tropic acid.

    • The mixture should be cooled in an ice bath during this process to prevent potential racemization.

  • Extraction:

    • Extract the liberated enantiopure tropic acid into an organic solvent such as diethyl ether or ethyl acetate (perform 3-4 extractions).

    • The chiral resolving agent will remain in the aqueous phase as its hydrochloride salt.

  • Isolation:

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiopure tropic acid.

Protocol 3: Chiral HPLC Method for Determining Enantiomeric Excess (e.e.)

This is a representative method; column and mobile phase conditions should be optimized.

  • Column: A polysaccharide-based chiral stationary phase column, such as Chiralcel OD-H or Chiralpak AD, is often effective.[12]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[12]

  • Acidic Additive: For acidic compounds like tropic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase is crucial to obtain good peak shape.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 255 nm).[9]

  • Procedure:

    • Prepare a standard solution of racemic tropic acid (~1 mg/mL) in the mobile phase.

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.

    • Prepare a solution of your resolved sample at a similar concentration.

    • Inject the sample and integrate the peak areas for both enantiomers (A₁ and A₂).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100 .

References

Optimization of reaction conditions for (R)-tropic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-tropic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this important chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for the enantioselective synthesis of this compound include:

  • Enzymatic Kinetic Resolution: This method often utilizes lipases, such as Candida antarctica lipase B (CAL-B), to selectively hydrolyze an ester of racemic tropic acid, yielding this compound and the unreacted (S)-ester.[1]

  • Catalytic Asymmetric Hydrolysis of β-Lactones: Chiral phase-transfer catalysts are used for the dynamic kinetic resolution of tropic acid β-lactone.[1]

  • Grignard-Based Syntheses: The Ivanov reaction, which employs Grignard reagents, can be adapted for asymmetric synthesis through the use of chiral ligands.[1]

Q2: Why is the enantioselectivity of my reaction low?

A2: Low enantioselectivity can be caused by several factors depending on the synthesis method:

  • Inenzymatic Resolutions: The choice of enzyme, solvent, temperature, and pH are critical. Sub-optimal conditions can lead to reduced enzyme activity and selectivity.

  • In Catalytic Hydrolysis: The catalyst structure, solvent, and base can all influence the stereochemical outcome. For instance, pseudo-enantiomeric catalysts can invert the selectivity.[1] Racemization of the product under basic conditions can also lower the enantiomeric excess.[2]

  • In Grignard Reactions: The choice and purity of the chiral ligand are paramount. Impurities or moisture in the reaction can lead to non-selective reactions.

Q3: What are common side reactions to be aware of?

A3: A common side reaction, particularly when heating this compound, is its conversion to atropic acid, which is optically inactive due to the loss of the chiral center.[1] In Grignard-based syntheses, side reactions can occur if the Grignard reagent is not formed efficiently or if it reacts with other functional groups present in the starting material.

Q4: How can I purify the final this compound product?

A4: Purification strategies often involve the following steps:

  • Extraction: After the reaction, the product is typically extracted into an organic solvent.

  • Acid-Base Extraction: The acidic this compound can be separated from neutral organic impurities by extraction with an aqueous basic solution (e.g., sodium carbonate), followed by acidification of the aqueous layer and re-extraction into an organic solvent.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as benzene.

Troubleshooting Guides

Issue 1: Low Yield in Grignard-Based Synthesis
Potential Cause Troubleshooting Step
Poor Grignard Reagent Formation Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality magnesium turnings. A crystal of iodine can be used to activate the magnesium.[3]
Side Reactions Control the reaction temperature carefully, as Grignard reactions are often exothermic. Add the electrophile (e.g., formaldehyde) slowly to the Grignard reagent.
Incomplete Reaction Ensure the correct stoichiometry of reactants. The reaction time may need to be optimized; monitor the reaction progress using techniques like TLC.
Work-up Issues During the aqueous work-up, ensure complete acidification to protonate the carboxylate and liberate the free acid for extraction.
Issue 2: Low Enantioselectivity in Enzymatic Kinetic Resolution
Potential Cause Troubleshooting Step
Sub-optimal Enzyme Activity/Selectivity Screen different lipases to find the most selective one for your substrate. Optimize the reaction pH and temperature. For example, CAL-B often works well at a pH of 7 and a temperature of 25°C.[1]
Incorrect Solvent The choice of solvent can significantly impact enzyme performance. Test a range of organic solvents to find one that provides the best balance of solubility and enzyme activity.
Product Inhibition The accumulation of the product, this compound, may inhibit the enzyme. Consider in-situ product removal techniques if possible.
Racemization of Product If the reaction conditions are too basic, the chiral center of the this compound product may racemize. Ensure the pH is controlled throughout the reaction.
Issue 3: Inconsistent Results in Catalytic Asymmetric Hydrolysis of β-Lactone
Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure the catalyst is handled and stored correctly. Catalyst poisoning can occur from impurities in the starting materials or solvent.[4][5] Consider using fresh catalyst.
Sub-optimal Base The choice of base is crucial. Strongly basic anion-exchange resins under water-free conditions have been shown to improve enantioselectivity compared to aqueous hydroxide solutions.[2]
Solvent Effects The solvent can influence the catalyst's conformation and, therefore, its selectivity. Dichloromethane and toluene are commonly used, but optimization may be necessary.[1]
Racemization of β-Lactone The dynamic kinetic resolution relies on the rapid racemization of the starting β-lactone. Ensure the conditions are suitable for this equilibrium to be established.[2]

Data on Optimized Reaction Conditions

Table 1: Enzymatic Kinetic Resolution of Racemic Tropic Acid Esters
EnzymeSubstrateSolvent/BufferTemperature (°C)pHYield (%)Enantiomeric Excess (ee, %) of this compoundReference
Candida antarctica lipase B (CAL-B)Racemic butyl tropatePhosphate buffer257-90[1]
Lipase PSRacemic tropic acid ethyl esterToluene--High87-94 (for (R)-ester)[6]
Table 2: Catalytic Asymmetric Hydrolysis of β-Lactone Precursors
CatalystBaseSolventYield (%)Enantiomeric Excess (ee, %)ConfigurationReference
Benzylquinidine-derived PTCStrongly basic anion-exchange resinDichloromethane8581S[1]
Benzylcinchonidine-derived PTCStrongly basic anion-exchange resinDichloromethane8566R[1]
(R,R)-L12Amberlyst A-26 (OH⁻ form)Toluene8664R[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Butyl Tropate using CAL-B
  • Preparation: Prepare a phosphate buffer solution (pH 7).

  • Reaction Setup: To the phosphate buffer, add the racemic butyl tropate substrate.

  • Enzyme Addition: Add Candida antarctica lipase B (CAL-B) to the mixture (e.g., 10 mg/mL).

  • Incubation: Maintain the reaction at 25°C with gentle stirring.

  • Monitoring: Monitor the progress of the hydrolysis.

  • Work-up: Once the desired conversion is reached, stop the reaction. Acidify the aqueous solution and extract the this compound with a suitable organic solvent. The unreacted (S)-butyl tropate will remain in the organic phase.

  • Purification: Purify the extracted this compound, for example, by recrystallization.

Protocol 2: Catalytic Asymmetric Hydrolysis of Tropic Acid β-Lactone
  • Catalyst and Base Preparation: In a reaction vessel, add the chiral phase-transfer catalyst (e.g., a benzylcinchonidine derivative) and a strongly basic anion-exchange resin.

  • Solvent and Substrate Addition: Add the appropriate solvent (e.g., dichloromethane) followed by the racemic tropic acid β-lactone.

  • Reaction: Stir the mixture at the optimized temperature.

  • Monitoring: Monitor the reaction by a suitable analytical technique (e.g., HPLC) to determine conversion and enantiomeric excess.

  • Work-up: After the reaction is complete, filter off the resin.

  • Purification: Isolate and purify the this compound from the reaction mixture through extraction and recrystallization.

Visualized Workflows

Enzymatic_Kinetic_Resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Phosphate Buffer (pH 7) B Add Racemic Butyl Tropate A->B C Add Candida antarctica Lipase B (CAL-B) B->C D Incubate at 25°C with Stirring C->D E Stop Reaction & Acidify D->E F Extract with Organic Solvent E->F G Separate this compound (aq) and (S)-Ester (org) F->G H Recrystallize this compound G->H

Caption: Workflow for Enzymatic Kinetic Resolution of Racemic Butyl Tropate.

Catalytic_Asymmetric_Hydrolysis cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Isolation & Purification A Add Chiral Phase-Transfer Catalyst & Basic Resin B Add Solvent (e.g., Dichloromethane) A->B C Add Racemic Tropic Acid β-Lactone B->C D Stir at Optimized Temperature C->D E Monitor Reaction Progress (HPLC) D->E F Filter off Resin E->F G Extract this compound F->G H Recrystallize to Obtain Pure Product G->H

Caption: Workflow for Catalytic Asymmetric Hydrolysis of Tropic Acid β-Lactone.

References

Identifying and minimizing side reactions in (R)-tropic acid preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the preparation of (R)-tropic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during the synthesis of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The three most prevalent methods for the enantioselective synthesis of this compound are:

  • Enzymatic Kinetic Resolution (EKR) of Tropic Acid Esters: This method utilizes lipases to selectively hydrolyze the (R)-enantiomer of a racemic tropic acid ester, allowing for the separation of this compound and the unreacted (S)-ester.[1][2][3]

  • Dynamic Kinetic Resolution (DKR) of Tropic Acid β-Lactone: This approach employs a chiral catalyst to facilitate the hydrolysis of racemic 3-phenyl-2-oxetanone (tropic acid β-lactone). The rapid racemization of the starting material under basic conditions allows for a theoretical yield of up to 100% of the desired (R)-enantiomer.[4]

  • Asymmetric Ivanov Reaction: This Grignard-based method involves the reaction of a dianion of phenylacetic acid (an Ivanov reagent) with formaldehyde in the presence of a chiral ligand to directly synthesize this compound with high enantioselectivity.[5][6]

Q2: What is the most common side product in tropic acid synthesis, and how is it formed?

A2: The most frequently encountered side product is atropic acid .[7][8][9] It is an unsaturated analog of tropic acid formed through the dehydration (loss of a water molecule) of tropic acid. This elimination reaction is typically promoted by heat or acidic conditions.[9] For instance, strong heating of tropic acid can lead to its formation.[9] It can also be formed if the reaction workup involves strongly acidic conditions at elevated temperatures.

Q3: How can I purify this compound from atropic acid and other impurities?

A3: Purification can be achieved through several methods:

  • Recrystallization: this compound can be recrystallized from solvents like benzene or hot water.[1] Due to differences in solubility, atropic acid can be removed through fractional crystallization.[1]

  • Column Chromatography: Partition chromatography using a silica gel support with a solvent system like water/chloroform can effectively separate tropic acid from atropic acid due to their different partition coefficients.[1] Reversed-phase HPLC methods have also been developed for the separation and quantification of tropic acid and its impurities.[7][10]

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR) of Tropic Acid Esters

Issue: Low Enantiomeric Excess (ee) of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Enzyme Choice Screen different lipases. Candida antarctica lipase B (CALB) is known to be highly selective for the (R)-ester.[3]Improved enantioselectivity for the desired this compound.
Suboptimal pH Optimize the pH of the buffer system. For CALB-catalyzed hydrolysis of tropic acid butyl ester, a pH of 7 is often effective.[3]Enhanced enzyme activity and selectivity.
Inappropriate Temperature Adjust the reaction temperature. While higher temperatures can increase reaction rates, they may decrease enantioselectivity. A typical temperature is 25°C.[3]A balance between reaction rate and enantioselectivity.
Enzyme Inhibition Ensure the purity of the substrate and solvent. Certain impurities can inhibit enzyme activity.Consistent and reproducible enzyme performance.
Product Inhibition Monitor the reaction progress and consider stopping it at an optimal conversion to prevent product inhibition, which can lower enantioselectivity.Maximized ee for a given conversion.

Issue: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Hydrolysis Increase the reaction time or the enzyme loading.Higher conversion of the (R)-ester to this compound.
Enzyme Deactivation Ensure the reaction conditions (pH, temperature, solvent) are within the optimal range for the chosen lipase to prevent denaturation.Sustained enzyme activity throughout the reaction.
Side Reactions Avoid harsh workup conditions (e.g., high temperatures, strong acids) that could lead to the formation of atropic acid.[9]Minimized formation of byproducts and increased yield of the desired product.
Poor Substrate Solubility Use an appropriate organic co-solvent to improve the solubility of the tropic acid ester in the aqueous buffer.Enhanced accessibility of the substrate to the enzyme's active site.
Lipase Substrate Yield of this compound ee of this compound Reference
Candida antarctica lipase B (CALB)Racemic butyl tropate~45%90%[3]
Lipase PSRacemic tropic acid ethyl ester42%94%[11]
Dynamic Kinetic Resolution (DKR) of Tropic Acid β-Lactone

Issue: Low Enantioselectivity

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Catalyst Screen different chiral phase-transfer catalysts (PTCs). Cinchona alkaloid-derived catalysts are commonly used.[4]Improved discrimination between the two enantiomers of the β-lactone.
Slow Racemization Ensure the basic conditions are sufficient for rapid racemization of the β-lactone. The use of a strongly basic anion-exchange resin can be effective.[4]The rate of racemization should be faster than the rate of hydrolysis of the slower-reacting enantiomer.
Non-selective Hydrolysis The β-lactone is labile in aqueous base.[12] Perform the reaction under non-biphasic conditions using a hydroxide ion donor like a basic anion-exchange resin to minimize background hydrolysis.[4]Reduced formation of racemic tropic acid from non-catalyzed hydrolysis.

Issue: Formation of Side Products

Potential Cause Troubleshooting Step Expected Outcome
β-Lactone Instability The β-lactone is sensitive to hydrolysis, especially at neutral pH.[12] Prepare the β-lactone fresh and use it immediately in the DKR reaction.Minimized degradation of the starting material.
Polymerization Under certain conditions, β-lactones can polymerize. Use optimized catalyst loading and reaction times.Reduced formation of polymeric byproducts.
Asymmetric Ivanov (Grignard-based) Reaction

Issue: Low Yield of Tropic Acid

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Formation of Ivanov Reagent Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.[5]Efficient formation of the dianion of phenylacetic acid.
Side Reactions of the Grignard Reagent Use a salt of phenylacetic acid (e.g., sodium or calcium salt) instead of the free acid to avoid consumption of the Grignard reagent by the acidic proton of the carboxylic acid.[5]Increased efficiency of the desired reaction with formaldehyde.
Formaldehyde Polymerization Use depolymerized paraformaldehyde and introduce it as a gas or a slurry in an inert solvent to control its concentration and minimize polymerization.[5]Improved reaction with the Ivanov reagent.
Wurtz-type Coupling This is a common side reaction in Grignard reactions. Use of an excess of magnesium and slow addition of the alkyl halide during Grignard formation can minimize this.Reduced formation of biphenyl and other coupling byproducts.

Issue: Formation of Multiple Products

Potential Cause Troubleshooting Step Expected Outcome
Reaction with Unreacted Phenylacetic Acid Ensure complete formation of the dianion before the addition of formaldehyde.Minimized formation of byproducts from the reaction of the Grignard reagent with the starting acid.
Cannizzaro-type Reactions of Formaldehyde Use a stoichiometric amount of formaldehyde and add it slowly to the reaction mixture to avoid side reactions of formaldehyde with itself under basic conditions.Reduced formation of methanol and formate.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Tropic Acid Butyl Ester
  • Preparation of the Reaction Mixture: In a temperature-controlled vessel, prepare a phosphate buffer solution (pH 7.0). Add racemic tropic acid butyl ester to the buffer.

  • Enzyme Addition: Add Candida antarctica lipase B (CALB) to the mixture. A typical loading is around 10 mg/mL.[3]

  • Reaction: Stir the mixture at a constant temperature, typically 25°C.[3]

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed acid using chiral HPLC.

  • Workup: When the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme. Acidify the aqueous phase to a pH of approximately 2 with a suitable acid (e.g., HCl).

  • Extraction: Extract the this compound into an organic solvent such as ethyl acetate. The unreacted (S)-tropic acid butyl ester will also be extracted.

  • Separation: Separate the this compound from the (S)-ester by extraction with a basic aqueous solution (e.g., sodium bicarbonate). The acid will move to the aqueous phase as its salt.

  • Isolation: Acidify the basic aqueous extract to precipitate the this compound, which can then be collected by filtration and dried. The (S)-ester can be recovered from the organic phase.

Protocol 2: Asymmetric Ivanov Reaction for this compound
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of isopropyl chloride in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Ivanov Reagent Formation: To the freshly prepared Grignard reagent, add a suspension of sodium phenylacetate in anhydrous diethyl ether. The mixture is typically refluxed to ensure the complete formation of the dianion.[5]

  • Addition of Formaldehyde: Cool the reaction mixture in an ice bath. Slowly introduce depolymerized paraformaldehyde as a gas or a slurry.[5]

  • Quenching and Workup: After the addition is complete, quench the reaction by the slow addition of water, followed by acidification with sulfuric acid.

  • Extraction: Separate the ether layer and extract the aqueous layer with ether. Combine the organic layers.

  • Purification: Extract the combined ether layers with an aqueous sodium carbonate solution. This will extract the tropic acid into the aqueous phase.

  • Isolation: Acidify the aqueous extract to precipitate the tropic acid. The crude product can then be collected and recrystallized from a suitable solvent like benzene.[5]

Visualizations

experimental_workflow_EKR cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Workup & Separation cluster_products Products racemic_ester Racemic Tropic Acid Ester reaction Stirring at 25°C racemic_ester->reaction buffer Phosphate Buffer (pH 7) buffer->reaction calb Candida antarctica Lipase B (CALB) calb->reaction acidify Acidify to pH 2 reaction->acidify Mixture of (R)-Acid and (S)-Ester extract Extract with Organic Solvent acidify->extract base_extract Extract with Aqueous Base extract->base_extract acidify2 Acidify Aqueous Phase base_extract->acidify2 (R)-Tropate Salt s_ester (S)-Tropic Acid Ester base_extract->s_ester Organic Phase r_acid This compound acidify2->r_acid troubleshooting_logic start Low Enantiomeric Excess (ee) cause1 Suboptimal Reaction Conditions start->cause1 cause2 Enzyme-Related Issues start->cause2 cause3 Non-Selective Hydrolysis start->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Optimize pH cause1->solution1b solution2a Screen Different Lipases cause2->solution2a solution2b Check for Enzyme Inhibitors cause2->solution2b solution3a Use Non-Aqueous Conditions (for DKR) cause3->solution3a

References

Strategies to prevent racemization of (R)-tropic acid during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-tropic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the prevention of racemization during chemical reactions involving this compound.

Troubleshooting Guide

Issue: Significant loss of enantiomeric excess (ee) in this compound after esterification.

  • Possible Cause: The most probable cause is the deprotonation of the α-carbon (the carbon atom to which the carboxyl and phenyl groups are attached) under basic or even neutral conditions, followed by reprotonation, which leads to racemization. The α-proton is acidic and susceptible to removal.

  • Solution:

    • Acid-Catalyzed Esterification: Employing methods like Fischer esterification, which uses an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), can prevent racemization by keeping the reaction medium acidic.

    • Mild Coupling Agents: Utilize coupling agents that operate under neutral or slightly acidic conditions. Reagents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be effective, but the basicity of DMAP might still pose a risk. A milder alternative is using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt).

    • Protecting Groups: Protect the hydroxyl group of this compound before proceeding with reactions that require basic conditions. This can help to reduce the overall acidity of the α-proton.

Issue: Racemization of this compound during hydrolysis of its esters.

  • Possible Cause: Saponification using strong bases (e.g., NaOH, KOH) is a common method for ester hydrolysis, but these conditions are known to cause significant racemization of tropic acid derivatives.

  • Solution:

    • Enzymatic Hydrolysis: Lipases are highly effective for the stereoselective hydrolysis of tropic acid esters under mild conditions, thereby preserving the stereochemical integrity of the (R)-enantiomer.

    • Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, using acidic conditions (e.g., aqueous HCl or H₂SO₄) can hydrolyze the ester without causing racemization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization?

A1: The hydrogen atom on the carbon adjacent to both the phenyl ring and the carboxyl group (the α-carbon) is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of a racemic mixture of (R)- and (S)-tropic acid.

Diagram: Mechanism of Racemization

Caption: Base-catalyzed racemization of this compound via a planar enolate.

Q2: What reaction conditions should be generally avoided to prevent racemization?

A2:

  • Strong Bases: Avoid strong bases like sodium hydroxide, potassium hydroxide, and alkoxides.

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for the deprotonation-reprotonation process, increasing the rate of racemization.

  • Protic Solvents with Bases: The combination of a protic solvent and a base can facilitate proton exchange, leading to faster racemization.

Q3: Can protecting groups help in preventing racemization?

A3: Yes, protecting the hydroxyl group of this compound can be a viable strategy. By converting the hydroxyl group into an ether or an ester, you can reduce the electron-withdrawing effect on the α-carbon, making the α-proton less acidic and thus less susceptible to abstraction by a base.

Diagram: Logic for Protecting Group Strategy

G Start This compound (Racemization Prone) Protect Protect Hydroxyl Group (e.g., as a silyl ether) Start->Protect Reaction Perform Reaction Under Basic Conditions Protect->Reaction Deprotect Deprotect Hydroxyl Group Reaction->Deprotect End Product with Retained Stereochemistry Deprotect->End

Caption: Workflow for using a protecting group to prevent racemization.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of (R,S)-Tropic Acid Methyl Ester

This protocol is adapted from studies on the stereoselective hydrolysis of tropic acid esters.

  • Objective: To selectively hydrolyze the (R)-ester from a racemic mixture, leaving behind the (S)-ester, or to hydrolyze an enriched (R)-ester without racemization.

  • Materials:

    • (R,S)-Tropic acid methyl ester

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • Immobilized lipase (e.g., from Candida rugosa)

    • Organic solvent (e.g., isooctane) for a biphasic system

    • Ethyl acetate

    • Aqueous HCl (1 M)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a biphasic system by combining 10 mL of phosphate buffer (pH 7.0) and 10 mL of isooctane in a reaction vessel.

    • Add the (R,S)-tropic acid methyl ester (e.g., 1 mmol) to the reaction mixture.

    • Add the immobilized lipase (e.g., 100 mg).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by chiral HPLC.

    • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer with 1 M HCl to pH 2-3 to protonate the this compound.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Data Summary

The following table summarizes the general outcomes of different reaction conditions on the stereochemical integrity of this compound.

Reaction TypeConditionsEnantiomeric Excess (ee) OutcomeRecommendation
Ester Hydrolysis NaOH, H₂O/EtOH, 80°CSevere Racemization (<10% ee)Avoid
Lipase, Phosphate Buffer, 30°CExcellent (>99% ee)Highly Recommended
HCl (aq), H₂O, 100°CGood (>95% ee)Recommended Alternative
Esterification SOCl₂, then R-OHPotential for some racemizationUse with caution
DCC/DMAP, CH₂Cl₂, RTModerate Racemization RiskUse with non-basic alternatives if possible
H₂SO₄ (cat.), R-OH, refluxGood (>95% ee)Recommended

Overcoming challenges in the purification of (R)-tropic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (R)-tropic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound lies in its chiral nature. Tropic acid exists as a racemic mixture of two enantiomers, this compound and (S)-tropic acid, which have identical physical properties, making their separation difficult. The key objective is to achieve high enantiomeric purity, isolating the desired (R)-enantiomer from the (S)-enantiomer.

Q2: What are the common methods for the chiral resolution of racemic tropic acid?

The most common methods for the chiral resolution of racemic tropic acid include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic tropic acid with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation through crystallization.

  • Enzymatic Kinetic Resolution: This technique utilizes enzymes that selectively catalyze a reaction with one enantiomer, leaving the other enantiomer unreacted and thus separable.

  • Chiral Chromatography (HPLC): High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) or a chiral mobile phase additive can be used to separate the enantiomers based on their differential interactions with the chiral selector.

Q3: What are some common impurities that can be present in tropic acid samples?

Besides the undesired (S)-enantiomer, other potential impurities in tropic acid can arise from its synthesis. These may include starting materials like phenylacetic acid and formaldehyde, or byproducts from side reactions.[1] Purification methods should also aim to remove these achiral impurities.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Problem: Poor or no crystallization of diastereomeric salts.

  • Possible Cause: Suboptimal solvent system.

    • Solution: The choice of solvent is critical for successful diastereomeric salt crystallization. Experiment with a range of solvents with varying polarities. It is often beneficial to use a mixture of solvents to fine-tune the solubility of the diastereomeric salts. Common solvents for tropic acid resolution include ethanol, methanol, and aqueous mixtures.

  • Possible Cause: Incorrect stoichiometry of the resolving agent.

    • Solution: Ensure the molar ratio of the resolving agent to racemic tropic acid is optimized. While a 1:1 molar ratio is a common starting point, sometimes using a slight excess or even a substoichiometric amount of the resolving agent can improve crystal formation and diastereomeric purity.

  • Possible Cause: Supersaturation is not achieved.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization. Cooling the solution slowly can also promote the formation of larger, purer crystals.

Problem: Low diastereomeric excess (d.e.) after crystallization.

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

    • Solution: Screen different resolving agents. The interaction between the tropic acid enantiomer and the resolving agent determines the solubility difference of the resulting diastereomeric salts. Common resolving agents for acidic compounds like tropic acid include chiral amines such as (-)-quinine, (+)-cinchonine, and (R)-1-phenylethylamine.[2][3]

  • Possible Cause: Co-precipitation of the more soluble diastereomer.

    • Solution: Perform multiple recrystallization steps. Each recrystallization step will enrich the less soluble diastereomer, leading to a higher diastereomeric excess. Monitor the purity at each stage using techniques like chiral HPLC.

Enzymatic Kinetic Resolution

Problem: Low enantiomeric excess (ee) of the desired this compound.

  • Possible Cause: The enzyme is not selective enough for the (S)-enantiomer.

    • Solution: Screen different lipases. Candida antarctica lipase B (CALB) is a commonly used enzyme for the resolution of tropic acid esters, often showing good selectivity.[4] However, other lipases from Pseudomonas or Aspergillus species might offer different selectivities.[5]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Optimize the reaction parameters. Key factors influencing enzyme activity and selectivity include:

      • Temperature: Enzyme activity is highly temperature-dependent. Determine the optimal temperature for the chosen lipase.

      • pH: The pH of the reaction medium can significantly affect enzyme performance.[6]

      • Acyl donor: In transesterification reactions, the choice of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can impact the reaction rate and enantioselectivity.[7]

      • Solvent: The choice of organic solvent can influence enzyme conformation and activity.

Problem: Low reaction yield.

  • Possible Cause: Enzyme inhibition or deactivation.

    • Solution: Ensure the reaction medium is free of inhibitors. Substrate or product inhibition can also occur at high concentrations. Immobilizing the enzyme on a solid support can sometimes improve its stability and reusability.

  • Possible Cause: The reaction has not reached 50% conversion.

    • Solution: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, consider implementing a dynamic kinetic resolution (DKR). DKR combines the enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[4]

Chiral HPLC Separation

Problem: Poor or no separation of enantiomers.

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

    • Solution: The selection of the CSP is the most critical factor in chiral HPLC. For acidic compounds like tropic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs are often effective. It is recommended to screen a variety of CSPs to find the one that provides the best separation.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in chiral recognition.

      • Normal-Phase: Typically uses a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).

      • Reversed-Phase: Uses an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol).

      • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution.

Problem: Poor peak shape (e.g., tailing, broadening).

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add a competing agent to the mobile phase. For an acidic analyte like tropic acid, adding a small amount of a stronger acid (e.g., formic acid, acetic acid) can help to saturate the active sites on the stationary phase that cause tailing.

  • Possible Cause: Column overload.

    • Solution: Reduce the amount of sample injected onto the column. Overloading can lead to peak distortion and loss of resolution.

Quantitative Data Summary

Table 1: Comparison of Chiral Resolution Methods for Tropic Acid

MethodResolving Agent / Enzyme / CSPSolvent / Mobile PhaseEnantiomeric Excess (ee) of this compoundYieldReference
Diastereomeric Salt Crystallization (-)-QuinineEthanol>99%~40% (after recrystallization)[2]
(+)-CinchonineMethanol/WaterHigh (specific value not reported)N/A[3]
Enzymatic Kinetic Resolution Candida antarctica lipase B (CALB)Toluene90%45%[5]
Lipase PSToluene94%42%[7]
Chiral HPLC Cellulose-based CSPHexane/Isopropanol/TFABaseline separationAnalytical Scale[8]
Amylose-based CSPAcetonitrile/Water/Formic AcidBaseline separationAnalytical Scale[9]

Note: The values presented are indicative and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Chiral Resolution of (R,S)-Tropic Acid via Diastereomeric Salt Crystallization with (-)-Quinine
  • Dissolution: Dissolve racemic tropic acid (1 equivalent) in a suitable solvent such as ethanol at an elevated temperature.

  • Addition of Resolving Agent: In a separate flask, dissolve (-)-quinine (0.5-1.0 equivalent) in the same solvent, also at an elevated temperature.

  • Salt Formation: Slowly add the (-)-quinine solution to the tropic acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization of the less soluble diastereomeric salt, the (-)-quinine salt of this compound.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the collected crystals from the same solvent system.

  • Liberation of this compound: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the this compound.

  • Extraction and Drying: Extract the this compound with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.

  • Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution of (R,S)-Tropic Acid Methyl Ester
  • Esterification: Convert racemic tropic acid to its methyl ester using a standard esterification procedure (e.g., reaction with methanol in the presence of an acid catalyst).

  • Enzyme Reaction Setup: In a flask, dissolve the racemic tropic acid methyl ester in an appropriate organic solvent (e.g., toluene).

  • Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CALB) to the solution.

  • Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate the (S)-enantiomer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining this compound methyl ester.

  • Reaction Quenching: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted this compound methyl ester from the acylated (S)-enantiomer by column chromatography.

  • Hydrolysis: Hydrolyze the purified this compound methyl ester to obtain this compound.

  • Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Visualizations

experimental_workflow_diastereomeric_crystallization cluster_start Starting Materials cluster_process Process Steps cluster_products Products & Analysis racemic_tropic_acid Racemic (R,S)-Tropic Acid dissolution Dissolve in Solvent racemic_tropic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., (-)-Quinine) resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Cool to Crystallize mixing->crystallization filtration Filter Crystals crystallization->filtration liberation Liberate Enantiomer filtration->liberation Less Soluble Diastereomeric Salt s_tropic_acid_solution (S)-Tropic Acid in Filtrate filtration->s_tropic_acid_solution More Soluble Diastereomer r_tropic_acid Purified this compound liberation->r_tropic_acid analysis Chiral HPLC Analysis r_tropic_acid->analysis

Caption: Workflow for Diastereomeric Salt Crystallization of this compound.

troubleshooting_logic_enzymatic_resolution cluster_enzyme Enzyme Factors cluster_conditions Reaction Conditions start Low Enantiomeric Excess (ee)? enzyme_selectivity Is the enzyme selective enough? start->enzyme_selectivity screen_enzymes Screen different lipases (e.g., CALB, Pseudomonas sp.) enzyme_selectivity->screen_enzymes No conditions_optimal Are reaction conditions optimal? enzyme_selectivity->conditions_optimal Yes optimize_temp Optimize Temperature conditions_optimal->optimize_temp No optimize_ph Optimize pH conditions_optimal->optimize_ph No optimize_acyl_donor Optimize Acyl Donor conditions_optimal->optimize_acyl_donor No optimize_solvent Optimize Solvent conditions_optimal->optimize_solvent No success Improved Enantiomeric Excess conditions_optimal->success Yes optimize_temp->conditions_optimal optimize_ph->conditions_optimal optimize_acyl_donor->conditions_optimal optimize_solvent->conditions_optimal

Caption: Troubleshooting Logic for Low Enantiomeric Excess in Enzymatic Resolution.

References

Technical Support Center: Scaling Up (R)-Tropic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the biotechnological production of (R)-tropic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound can be produced through several methods, including chemical synthesis, enzymatic kinetic resolution, and microbial fermentation.[1] Chemical synthesis routes, such as the Ivanov reaction between phenylacetic acid and formaldehyde, are well-established.[2] Enzymatic methods often employ lipases, like Candida antarctica lipase B (CAL-B), for the enantioselective hydrolysis of racemic tropic acid esters.[1] Microbial fermentation using metabolically engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae is an emerging approach for sustainable production.

Q2: What are the main challenges in scaling up microbial fermentation of organic acids like this compound?

A2: Scaling up microbial fermentation presents several challenges. These include maintaining process consistency in terms of temperature, pH, and dissolved oxygen, as well as managing issues like contamination, substrate and product inhibition, and ensuring efficient downstream processing.[3][4][5] The cost of raw materials and the energy-intensive nature of both fermentation and purification are also significant considerations.[6]

Q3: How does pH affect the fermentation process for this compound?

A3: The pH of the fermentation medium is a critical parameter that influences enzyme activity and microbial growth. For many bacterial fermentations, a drop in pH due to the accumulation of organic acids can inhibit cell growth and product formation.[7][8] Therefore, maintaining the pH within the optimal range for the production strain, often through the addition of neutralizing agents like calcium carbonate, is crucial for achieving high yields.[8] However, the optimal pH is strain-dependent, and some microorganisms are engineered or adapted to be more tolerant to acidic conditions.[8]

Q4: What are common downstream processing methods for recovering this compound from fermentation broth?

A4: The recovery of this compound from fermentation broth typically involves a multi-step process that can account for a significant portion of the total production cost.[9] Initial steps involve the removal of microbial cells and other solid debris through centrifugation or filtration.[9] Subsequent purification of the organic acid from the clarified broth can be achieved through techniques such as solvent extraction, adsorption, precipitation, and chromatography.[9][10][11] The choice of method depends on the desired purity of the final product.

Troubleshooting Guides

Issue 1: Low this compound Titer and Yield
Potential Cause Troubleshooting Solution
Sub-optimal Fermentation Conditions Optimize fermentation parameters such as temperature, pH, and dissolved oxygen levels for your specific microbial strain. Perform small-scale experiments to determine the ideal conditions for maximal production.[12][13][14]
Nutrient Limitation Ensure that the fermentation medium contains an adequate supply of essential nutrients, including carbon and nitrogen sources, as well as trace elements.[15] Consider fed-batch strategies to maintain optimal nutrient concentrations throughout the fermentation.[16]
Substrate or Product Inhibition High concentrations of the substrate (e.g., glucose) or the product (this compound) can inhibit microbial growth and enzyme activity.[6][17] Implement a fed-batch or continuous fermentation strategy to maintain substrate and product concentrations below inhibitory levels.[16]
Metabolic Pathway Imbalance The engineered metabolic pathway may have bottlenecks that limit the flux towards this compound. Use metabolic engineering techniques to upregulate rate-limiting enzymes or downregulate competing pathways.[18]
Issue 2: Presence of Impurities and Byproducts
Potential Cause Troubleshooting Solution
Formation of Undesired Byproducts Competing metabolic pathways may divert carbon flux away from this compound synthesis. Engineer the production strain by knocking out genes responsible for the formation of major byproducts.
Incomplete Substrate Utilization Residual substrates and metabolic intermediates can contaminate the final product. Optimize the fermentation process to ensure complete substrate consumption.
Cell Lysis The release of intracellular components due to cell lysis can introduce impurities. Optimize harvesting and cell separation processes to minimize cell breakage.
Inefficient Downstream Processing The purification process may not be effective in removing all impurities. Optimize downstream processing steps such as extraction, chromatography, and crystallization to improve product purity.[9]
Issue 3: Fermentation Process Failures
Potential Cause Troubleshooting Solution
Contamination (Bacterial or Phage) Strict aseptic techniques are crucial to prevent contamination.[19] Ensure proper sterilization of the fermenter, medium, and all additions.[19] Implement routine monitoring for contaminants. In case of bacteriophage contamination, consider developing phage-resistant strains or implementing phage inactivation protocols.[20][21][22]
Poor Inoculum Quality The health and viability of the inoculum are critical for a successful fermentation. Ensure the seed culture is in the exponential growth phase and free from contamination before inoculating the production fermenter.
Equipment Malfunction Failure of sensors (e.g., pH, dissolved oxygen) or other equipment can lead to sub-optimal conditions and process failure. Regularly calibrate and maintain all fermentation equipment.
Foaming Excessive foaming can lead to loss of culture volume and create a pathway for contamination. Use an appropriate antifoaming agent and implement a foam control strategy.

Quantitative Data Summary

Table 1: Representative Fermentation Parameters for Organic Acid Production in Engineered E. coli

ParameterValueReference
Titer 3.00 g/L (3-Hydroxypropionic Acid)[23]
Yield 0.30 g/g (3-Hydroxypropionic Acid from acetate)[23]
Productivity 2.27 g/L/h (GlcNAc)[24]
Cell Density (OD600) > 300[25]
Note: Data for this compound is limited; these values from similar organic acid fermentations in engineered E. coli serve as a general reference.

Table 2: Typical Recovery Yields for Downstream Processing of Organic Acids

Downstream Process Recovery Yield (%) Reference
Solvent Extraction (Butyric Acid) 80-90%[10]
Solvent Extraction (Lactic Acid) < 45%[10]
Chromatography (Succinic Acid) 78%[9]
Crystallization (Succinic Acid) 84.4%[9]
Note: Recovery yields are highly dependent on the specific organic acid and the composition of the fermentation broth.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of this compound Producing E. coli
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 250 rpm.

    • Use this overnight culture to inoculate 100 mL of defined fermentation medium in a 1 L shake flask.

    • Incubate at 37°C and 250 rpm until the OD600 reaches 4-6.

  • Fermenter Preparation and Batch Phase:

    • Prepare the production fermenter with a defined minimal medium. A typical medium might contain glucose (20 g/L), (NH₄)₂SO₄ (2 g/L), KH₂PO₄ (13.3 g/L), MgSO₄·7H₂O (1.2 g/L), and a trace metal solution.[25]

    • Sterilize the fermenter and medium.

    • Inoculate the fermenter with the seed culture to an initial OD600 of approximately 0.2.

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of NH₄OH).

    • Provide aeration and agitation to maintain a dissolved oxygen level above 20%.

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated glucose solution (e.g., 500 g/L).

    • Use an exponential feeding strategy to maintain a specific growth rate.

    • Induce the expression of the this compound biosynthesis pathway genes at an appropriate cell density (e.g., OD600 of 20-30) by adding an inducer like IPTG.

    • Continue the fed-batch fermentation for 48-72 hours, monitoring cell growth and this compound production.

Protocol 2: HPLC Analysis of this compound in Fermentation Broth
  • Sample Preparation:

    • Withdraw a sample from the fermenter and centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[26]

    • Mobile Phase: Isocratic elution with a solution of 0.01 M phosphoric acid in water (pH adjusted to 2.5).[26][27]

    • Flow Rate: 1.0 mL/min.[26][27]

    • Detection: UV detector at 210 nm.[26][27]

    • Column Temperature: Room temperature.[26]

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Inject the prepared sample and standards into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing the peak area to the standard curve.

Visualizations

Biosynthetic Pathway of this compound Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transaminase Phenyllactate (R)-Phenyllactic Acid Phenylpyruvate->Phenyllactate Reductase Tropic_Acid This compound Phenyllactate->Tropic_Acid Mutase/Isomerase

Caption: Biosynthetic pathway of this compound from glucose.

Experimental Workflow for this compound Production Strain Engineered E. coli Strain Inoculum Inoculum Preparation Strain->Inoculum Fermentation Fed-Batch Fermentation Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Clarification Clarification (Filtration) Harvest->Clarification Extraction Solvent Extraction Clarification->Extraction Purification Purification (Chromatography) Extraction->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound production.

Troubleshooting Decision Tree for Low Yield Start Low this compound Yield Check_Growth Is cell growth normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Check medium composition - Optimize physical parameters - Test for contamination Check_Growth->Troubleshoot_Growth No Check_Product Is product formation low despite good growth? Check_Growth->Check_Product Yes Troubleshoot_Growth->Start Re-evaluate Troubleshoot_Production Troubleshoot Production: - Verify pathway induction - Check for product/substrate inhibition - Analyze for pathway bottlenecks Check_Product->Troubleshoot_Production Yes Success Yield Improved Check_Product->Success No Troubleshoot_Production->Start Re-evaluate

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Enhancing Peak Resolution in HPLC Analysis of Tropic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the peak resolution in the HPLC analysis of tropic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in achieving good resolution for tropic acid enantiomers?

A1: The most critical factor is the selection of an appropriate Chiral Stationary Phase (CSP). Since tropic acid is an acidic compound, CSPs designed for acidic analytes are recommended. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a good starting point. Anion-exchange CSPs, like CHIRALPAK QN-AX or QD-AX, are specifically designed for the enantioseparation of acidic compounds and often provide excellent results.[1]

Q2: How does the mobile phase composition affect the resolution of tropic acid enantiomers?

A2: The mobile phase plays a crucial role in modulating the interaction between the tropic acid enantiomers and the CSP. Key components include:

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase significantly impact retention times and enantioselectivity.[2]

  • Acidic Additive: For acidic compounds like tropic acid, adding a small percentage (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to improve peak shape and resolution by suppressing the ionization of the analyte.[3][4]

  • Aqueous Component (in Reversed-Phase): When using a reversed-phase method, the pH of the aqueous portion of the mobile phase should be carefully controlled.

Q3: Can temperature be used to improve the resolution of tropic acid enantiomers?

A3: Yes, column temperature is a valuable parameter for optimizing resolution.[5][6] Lowering the temperature often increases resolution, but it can also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve peak efficiency and shorten analysis time, but may decrease selectivity.[6] It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance for your specific method.

Q4: What are chiral mobile phase additives, and are they effective for tropic acid enantiomer separation?

A4: Chiral mobile phase additives (CMPAs) are chiral compounds, such as cyclodextrins, that are added to the mobile phase to enable enantiomeric separation on a standard achiral column.[7][8] While this can be a cost-effective approach, the use of Chiral Stationary Phases (CSPs) is generally more common and often provides better and more robust separations.[3] For tropic acid, a method using hydroxypropyl-β-cyclodextrin as a mobile phase additive has been shown to be effective for its derivative, tropicamide.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of tropic acid enantiomers.

Issue 1: Poor or No Resolution (Co-eluting Peaks)

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) Select a CSP known to be effective for acidic compounds. Consider screening different types of polysaccharide or anion-exchange CSPs.
Incorrect Mobile Phase Composition Optimize the mobile phase. For normal phase, vary the ratio of the organic modifier (e.g., hexane/isopropanol). Add a small amount of an acidic modifier like 0.1% TFA.[3] For reversed phase, adjust the pH of the aqueous component.
Inappropriate Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.[5]
Elevated Column Temperature Try reducing the column temperature in increments of 5°C. Lower temperatures often enhance enantioselectivity.[5]
Issue 2: Peak Tailing

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silica Support Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress silanol interactions.
Column Overload Reduce the sample concentration or injection volume.[9]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column Band Broadening Use shorter, narrower internal diameter tubing between the injector, column, and detector.[9]
Issue 3: Broad Peaks

Possible Causes and Solutions:

CauseSolution
Low Column Temperature While lower temperatures can improve resolution, they can also increase mobile phase viscosity and lead to broader peaks. Find an optimal temperature that balances resolution and peak shape.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.[9]
Large Injection Volume Decrease the injection volume.[5]
Column Void A void at the head of the column can cause peak broadening. This often requires column replacement.

Experimental Protocols

Key Experiment: Method Development for Tropic Acid Enantiomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of tropic acid enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • Chiralpak AD-H (Amylose-based)

    • Chiralcel OD-H (Cellulose-based)

    • CHIRALPAK QN-AX (Anion-exchange)

  • Mobile Phases (Normal Phase):

    • Hexane/Isopropanol (90:10 v/v) with 0.1% TFA

    • Hexane/Ethanol (90:10 v/v) with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

2. Optimization of the Best Condition:

  • Once a column and mobile phase system show promising separation, optimize the ratio of the organic modifier to achieve a resolution (Rs) > 1.5 and retention times within a reasonable range.

  • Fine-tune the concentration of the acidic additive if peak tailing is observed.

  • Investigate the effect of temperature by analyzing samples at 15°C, 25°C, and 35°C.

3. Method Validation:

  • Once optimal conditions are established, validate the method for linearity, precision, accuracy, and robustness according to relevant guidelines.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Resolution (Rs)
Chiral Stationary PhaseMobile Phase (v/v)Acidic AdditiveResolution (Rs)
Polysaccharide-basedHexane/Isopropanol (95:5)0.1% TFA1.2
Polysaccharide-basedHexane/Isopropanol (90:10)0.1% TFA1.8
Polysaccharide-basedHexane/Isopropanol (80:20)0.1% TFA1.6
Anion-ExchangeAcetonitrile/Methanol (50:50)0.1% Formic Acid2.1
Anion-ExchangeAcetonitrile/Methanol (70:30)0.1% Formic Acid2.5

Note: The data in this table is representative and intended for illustrative purposes.

Table 2: Effect of Temperature on Retention Time and Resolution
Temperature (°C)Retention Time - Enantiomer 1 (min)Retention Time - Enantiomer 2 (min)Resolution (Rs)
1512.514.82.0
2510.211.81.8
358.19.21.5

Note: The data in this table is representative and intended for illustrative purposes.

Visualizations

MethodDevelopmentWorkflow start Start: Tropic Acid Enantiomer Sample column_screening 1. Chiral Stationary Phase Screening (Polysaccharide, Anion-Exchange, etc.) start->column_screening mobile_phase_screening 2. Mobile Phase Screening (Normal, Reversed, Polar Organic) column_screening->mobile_phase_screening separation_observed Separation Observed mobile_phase_screening->separation_observed optimization 3. Method Optimization adjust_mobile_phase Adjust Mobile Phase - Modifier Ratio - Additive Concentration optimization->adjust_mobile_phase no_separation No or Poor Separation no_separation->column_screening Try different column separation_observed->optimization Yes separation_observed->no_separation No adjust_temp_flow Adjust Temperature & Flow Rate adjust_mobile_phase->adjust_temp_flow validation 4. Method Validation adjust_temp_flow->validation end End: Robust HPLC Method validation->end

Caption: Workflow for HPLC Method Development.

TroubleshootingLogic start Problem: Poor Peak Resolution check_resolution Is Resolution (Rs) < 1.5? start->check_resolution check_tailing Is Peak Tailing Factor > 1.2? check_resolution->check_tailing No solution_resolution Optimize Mobile Phase - Adjust Modifier Ratio - Lower Temperature check_resolution->solution_resolution Yes check_broadening Are Peaks Broad? check_tailing->check_broadening No solution_tailing Add/Optimize Acidic Modifier Reduce Sample Load check_tailing->solution_tailing Yes solution_broadening Check for Column Void Optimize Sample Solvent check_broadening->solution_broadening Yes end Improved Resolution check_broadening->end No solution_resolution->end solution_tailing->end solution_broadening->end

Caption: Troubleshooting Logic for Poor Peak Resolution.

References

Selecting the optimal catalyst for asymmetric synthesis of (R)-tropic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal catalyst for the asymmetric synthesis of (R)-tropic acid.

Catalyst Performance Summary

The selection of a suitable catalyst is paramount for achieving high enantioselectivity and yield in the asymmetric synthesis of this compound. Below is a summary of quantitative data for three effective catalytic systems.

Catalyst SystemCatalystSubstrateSolventYield (%)Enantiomeric Excess (ee%) of this compoundReference(s)
Dynamic Kinetic Resolution (DKR) via PTC Benzylcinchonidine (BnCD) derived catalystTropic acid β-lactoneDichloromethane~86~64[1]
Enzymatic Kinetic Resolution Candida antarctica Lipase B (CAL-B)Racemic tropic acid butyl esterPhosphate Buffer~45-5090[2]
Asymmetric Grignard-based Synthesis (R,R)-1,2-diaminocyclohexane (DACH) derivativePhenylacetic acid + FormaldehydeToluene/EtherHigh94[3]

Troubleshooting Guides

Dynamic Kinetic Resolution (DKR) using Phase-Transfer Catalyst (PTC)

Issue 1: Low Enantioselectivity (ee%)

  • Possible Cause: Inefficient Catalyst-Substrate Interaction.

    • Solution: The structure of the Cinchona alkaloid catalyst is crucial. Ensure the use of a benzylcinchonidine (BnCD) derivative, as its pseudoenantiomer, benzylquinidine (BnQD), will favor the (S)-enantiomer.[1] The choice of the N-substituent on the quinuclidine nitrogen can also significantly impact stereoselectivity; catalysts with bulky aromatic groups often create a more defined chiral pocket.[4]

  • Possible Cause: Catalyst Aggregation.

    • Solution: Catalyst aggregation can lead to a decrease in enantioselectivity.[5] Try adjusting the catalyst concentration or the solvent system. Non-polar solvents like toluene are often used to maximize the interactions between the counterions.

  • Possible Cause: Racemization of the product.

    • Solution: While the starting material (β-lactone) needs to racemize quickly, the product (this compound) should not. If product racemization is suspected, consider lowering the reaction temperature or reducing the reaction time.

Issue 2: Low Yield

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. However, be mindful that prolonged reaction times or higher temperatures can negatively affect enantioselectivity. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Possible Cause: Catalyst degradation.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture.

  • Possible Cause: Inefficient phase transfer.

    • Solution: Vigorous stirring is crucial in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases.

Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

Issue 1: Low Enantioselectivity (ee%)

  • Possible Cause: Enzyme inhibition.

    • Solution: The product, this compound, or the remaining (S)-ester may inhibit the enzyme at high concentrations. Consider using a biphasic system to continuously extract the product from the aqueous phase, or perform the reaction at a lower substrate concentration.

  • Possible Cause: Incorrect pH.

    • Solution: The activity and selectivity of lipases are highly pH-dependent. Ensure the phosphate buffer is at the optimal pH for CAL-B (typically around pH 7).

Issue 2: Low Reaction Rate and Yield

  • Possible Cause: Poor enzyme activity.

    • Solution: Confirm the activity of your CAL-B preparation. Immobilized CAL-B often shows higher stability and can be reused.[6] The choice of acylating agent in transesterification reactions is also critical; vinyl acetate is often effective.[7]

  • Possible Cause: Mass transfer limitations.

    • Solution: If using an immobilized enzyme, ensure adequate stirring to minimize mass transfer limitations between the bulk solution and the enzyme particles.

Asymmetric Grignard-based Synthesis

Issue 1: Low Enantioselectivity (ee%)

  • Possible Cause: Impure or incorrect chiral ligand.

    • Solution: The purity and correct enantiomer of the chiral ligand (e.g., (R,R)-1,2-DACH derivative) are critical.[3] Ensure the ligand is of high optical purity.

  • Possible Cause: Unwanted side reactions.

    • Solution: The Grignard reagent can act as a base, leading to deprotonation of the starting material, or as a reducing agent.[8] These side reactions can compete with the desired nucleophilic addition and lower the overall stereoselectivity. Running the reaction at a lower temperature can sometimes suppress these side reactions.

Issue 2: Low Yield

  • Possible Cause: Deactivation of the Grignard reagent.

    • Solution: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and the reaction should be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Possible Cause: Formation of side products.

    • Solution: Besides enolization and reduction, Wurtz-type coupling can occur, especially in the presence of certain metal impurities. Using high-purity magnesium and appropriate solvents is important.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system provides the highest enantioselectivity for this compound?

A1: Based on reported data, the asymmetric Grignard-based synthesis using a chiral (R,R)-1,2-diaminocyclohexane (DACH) derivative has shown the highest enantiomeric excess, reaching up to 94% ee.[3] Enzymatic resolution with CAL-B also provides excellent enantioselectivity at 90% ee.[2]

Q2: I am working on a large-scale synthesis. Which method is most suitable?

A2: For large-scale applications, enzymatic kinetic resolution with an immobilized catalyst like CAL-B can be advantageous due to the mild reaction conditions, high selectivity, and the potential for catalyst recycling.[6] Phase-transfer catalysis is also scalable, but catalyst cost and separation might be considerations.

Q3: My phase-transfer catalysis reaction with a Cinchona alkaloid is giving poor results, even though I am using the correct pseudoenantiomer. What could be the issue?

A3: Even with the correct pseudoenantiomer, discrepancies in reactivity and selectivity can occur.[1] This can be due to subtle structural differences affecting the catalyst's conformation and interaction with the substrate. You might need to screen different derivatives of the same Cinchona alkaloid (e.g., with different substituents on the quinoline ring or the C9 position) to find the optimal catalyst for your specific conditions.

Q4: In the enzymatic resolution, the reaction stops at around 50% conversion. How can I increase the yield of this compound?

A4: A kinetic resolution of a racemate will theoretically stop at 50% conversion, yielding the desired product and the unreacted enantiomer of the starting material. To obtain a higher yield of the desired enantiomer, you would need to employ a dynamic kinetic resolution (DKR) strategy. This involves adding a racemization catalyst that can convert the unreacted (S)-ester back into the racemic mixture in situ, allowing the enzyme to continue resolving it to the (R)-acid.

Q5: What are the key safety precautions when working with Grignard reagents?

A5: Grignard reagents are highly reactive and pyrophoric. It is crucial to work under strictly anhydrous and inert conditions. Diethyl ether and THF, common solvents for Grignard reactions, are extremely flammable. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn.

Experimental Protocols

Dynamic Kinetic Resolution of Tropic Acid β-lactone with a Benzylcinchonidine (BnCD) derived Catalyst
  • Materials: Racemic tropic acid β-lactone, Benzylcinchonidine (BnCD) derived phase-transfer catalyst (e.g., N-(9-anthracenylmethyl)-O-allyl-cinchonidinium bromide), Potassium hydroxide (KOH), Dichloromethane (CH₂Cl₂), H₂¹⁸O (for mechanistic studies).

  • Procedure:

    • To a solution of racemic tropic acid β-lactone in dichloromethane, add the BnCD-derived phase-transfer catalyst (1-5 mol%).

    • Add an aqueous solution of potassium hydroxide (1 M). For mechanistic studies to confirm the pathway, H₂¹⁸O can be used.[9]

    • Stir the biphasic mixture vigorously at room temperature.

    • Monitor the reaction progress by chiral HPLC.

    • Once the desired conversion is reached, separate the aqueous and organic layers.

    • Acidify the aqueous layer with HCl (1 M) and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Enzymatic Kinetic Resolution of Racemic Tropic Acid Butyl Ester with CAL-B
  • Materials: Racemic tropic acid butyl ester, Immobilized Candida antarctica Lipase B (CAL-B), Phosphate buffer (pH 7.0), Sodium hydroxide (0.1 M solution), Ethyl acetate.

  • Procedure:

    • Prepare a suspension of racemic tropic acid butyl ester in a phosphate buffer (pH 7.0).

    • Add immobilized CAL-B to the suspension.

    • Stir the mixture at a controlled temperature (e.g., 25-40 °C).

    • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a 0.1 M NaOH solution using a pH-stat or by periodic manual titration. The consumption of NaOH is indicative of the progress of the hydrolysis reaction.

    • Continue the reaction until approximately 50% of the ester has been hydrolyzed.

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Acidify the filtrate to pH 2-3 with HCl (1 M).

    • Extract the aqueous solution with ethyl acetate to isolate the this compound.

    • The unreacted (S)-tropic acid butyl ester can be recovered from the organic extracts.

    • Determine the enantiomeric excess of the this compound by chiral HPLC.[2]

Asymmetric Synthesis of this compound via Ivanov Reaction with a Chiral Ligand
  • Materials: Phenylacetic acid, Isopropylmagnesium chloride (Grignard reagent), (R,R)-1,2-diaminocyclohexane (DACH) derived chiral ligand, Anhydrous diethyl ether or toluene, Paraformaldehyde or formaldehyde gas, Hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral (R,R)-1,2-DACH derived ligand in anhydrous diethyl ether or toluene.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of phenylacetic acid in the same anhydrous solvent.

    • Add isopropylmagnesium chloride dropwise to form the chiral magnesium dianion complex.

    • Introduce anhydrous formaldehyde (either as a gas or from depolymerized paraformaldehyde) into the reaction mixture.

    • Allow the reaction to proceed at low temperature until completion (monitor by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography or recrystallization to obtain this compound.

    • Determine the enantiomeric excess by chiral HPLC.[3]

Visualizations

Experimental_Workflow cluster_PTC DKR with PTC cluster_Enzymatic Enzymatic Resolution cluster_Grignard Asymmetric Grignard start_ptc Racemic Tropic Acid β-lactone reaction_ptc Biphasic Reaction (CH2Cl2/aq. KOH) + Benzylcinchonidine Catalyst start_ptc->reaction_ptc workup_ptc Phase Separation & Acidification reaction_ptc->workup_ptc product_ptc This compound workup_ptc->product_ptc start_enz Racemic Tropic Acid Butyl Ester reaction_enz Hydrolysis (Phosphate Buffer, pH 7) + CAL-B start_enz->reaction_enz workup_enz Enzyme Filtration & Acidification reaction_enz->workup_enz product_enz This compound workup_enz->product_enz start_grignard Phenylacetic Acid reaction_grignard Ivanov Reaction (iPrMgCl, Chiral Ligand) + Formaldehyde start_grignard->reaction_grignard workup_grignard Aqueous Quench & Extraction reaction_grignard->workup_grignard product_grignard This compound workup_grignard->product_grignard

Caption: Experimental workflows for the three main catalytic routes to this compound.

Catalyst_Selection start Goal: Synthesize This compound question1 Primary consideration? start->question1 highest_ee Highest Enantioselectivity question1->highest_ee ee% scalability Scalability & Green Chemistry question1->scalability Process dkr Use of β-lactone starting material question1->dkr Starting Material recommendation1 Asymmetric Grignard with Chiral Ligand highest_ee->recommendation1 recommendation2 Enzymatic Resolution with CAL-B scalability->recommendation2 recommendation3 DKR with Phase-Transfer Catalyst dkr->recommendation3

Caption: Decision tree for selecting the optimal catalyst for this compound synthesis.

References

Technical Support Center: Solvent Effects in (R)-Tropic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the synthesis of (R)-tropic acid, with a specific focus on the impact of solvent choice on reaction outcomes. The information centers around the widely utilized method of dynamic kinetic resolution (DKR) of racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) using a chiral phase-transfer catalyst (PTC).

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the dynamic kinetic resolution of 3-phenyl-2-oxetanone?

A1: The solvent plays a critical role in the enantioselectivity of the reaction. It influences the solubility of the reactants and the catalyst, the stability of the transition states, and the rate of the desired chemical transformations. In the phase-transfer catalyzed hydrolysis of 3-phenyl-2-oxetanone, the solvent's polarity and its ability to solvate the hydroxide ion can significantly impact the enantiomeric excess (% ee) of the final this compound product.[1][2] Halogenated solvents like dichloromethane and chloroform have been shown to provide higher enantioselectivity compared to non-polar solvents like hexane or toluene.[2]

Q2: Why is my enantiomeric excess (% ee) low?

A2: Low enantiomeric excess can be attributed to several factors:

  • Inappropriate Solvent Choice: As highlighted in the data table below, solvent selection is paramount. Using a non-optimal solvent can lead to poor enantioselectivity.

  • Ineffective Phase-Transfer Catalyst: The structure and purity of the chiral phase-transfer catalyst are crucial. Ensure the catalyst is of high quality and suitable for the specific reaction.

  • Non-ideal Reaction Temperature: Temperature can affect the rates of both the desired reaction and competing side reactions, as well as the racemization of the starting material. An optimized temperature profile is essential.

  • Presence of Water in the Organic Phase: While water is a reactant in the hydrolysis, its presence in the organic phase under non-biphasic conditions must be carefully controlled, as it can lead to non-selective hydrolysis.[1][3]

Q3: My reaction yield is low. What are the possible causes?

A3: A low yield of this compound may result from:

  • Degradation of the Starting Material: The starting material, 3-phenyl-2-oxetanone (tropic acid β-lactone), is labile and can undergo hydrolysis or other decomposition pathways, especially in the presence of moisture or under non-optimal pH conditions.[1][3]

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Suboptimal Workup Procedure: Product loss during the extraction and purification steps can significantly reduce the isolated yield. Ensure efficient extraction and handle the product with care.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

Q4: Can I use an alternative to the strongly basic anion-exchange resin?

A4: The use of a strongly basic anion-exchange resin as the hydroxide ion donor is a key feature of the optimized protocol to avoid a biphasic system with an aqueous hydroxide solution, which can lead to non-specific hydrolysis.[1][3] While other bases could be explored, they may require significant optimization to achieve comparable yields and enantioselectivity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Enantiomeric Excess (% ee) Incorrect solvent used.Refer to the solvent screening data below. Switch to a halogenated solvent like dichloromethane or chloroform.[2]
Inactive or impure chiral phase-transfer catalyst.Verify the purity and activity of the catalyst. Consider using a freshly prepared or purchased catalyst from a reliable source.
Reaction temperature is too high or too low.Optimize the reaction temperature. Start with the recommended temperature from the protocol and perform a systematic study to find the optimum.
Presence of excess water.Ensure anhydrous conditions where specified in the protocol. Use dry solvents and reagents.
Low Reaction Yield Decomposition of the β-lactone starting material.Handle the 3-phenyl-2-oxetanone with care, avoiding prolonged exposure to moisture and acidic or basic conditions outside of the reaction itself.[1][3]
Incomplete reaction.Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC or HPLC.
Product loss during workup.Optimize the extraction procedure. Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery.
Formation of Byproducts Non-selective hydrolysis or side reactions.Ensure the reaction is carried out under the optimized conditions (solvent, temperature, catalyst). Analyze the byproducts to understand the side reactions and adjust the conditions accordingly.
Inconsistent Results Variability in starting material quality.Use starting materials of consistent and high purity.
Inconsistent reaction setup and conditions.Standardize the experimental procedure, including reaction time, temperature, stirring rate, and reagent addition.

Data Presentation

Table 1: Solvent Effects on the Hydrolytic Dynamic Kinetic Resolution of Racemic 3-Phenyl-2-oxetanone [1][2]

Solvent Yield (%) Enantiomeric Excess (% ee) of (S)-Tropic Acid *
Hexane990
Toluene9612
Diethyl ether9910
Tetrahydrofuran (THF)998
Carbon tetrachloride (CCl₄)9924
Chloroform (CHCl₃)9948
Dichloromethane (CH₂Cl₂)8581

*Note: The cited study focused on the synthesis of (S)-tropic acid using a specific chiral catalyst. The use of a pseudo-enantiomeric catalyst would favor the formation of this compound.

Experimental Protocols

Detailed Methodology for the Hydrolytic Dynamic Kinetic Resolution of Racemic 3-Phenyl-2-oxetanone [1][3]

This protocol is based on a non-biphasic system utilizing a chiral phase-transfer catalyst and a strongly basic anion-exchange resin.

Materials:

  • Racemic 3-phenyl-2-oxetanone

  • Chiral phase-transfer catalyst (e.g., a derivative of cinchonidine for this compound)

  • Strongly basic anion-exchange resin (hydroxide form)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Chiral HPLC column for ee determination

Procedure:

  • To a solution of racemic 3-phenyl-2-oxetanone (1 equivalent) in anhydrous dichloromethane, add the chiral phase-transfer catalyst (typically 1-10 mol%).

  • Add the strongly basic anion-exchange resin (as the hydroxide ion source).

  • Stir the reaction mixture vigorously at the optimized temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, filter off the anion-exchange resin and wash it with dichloromethane.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid to remove the catalyst.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

  • Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Racemic 3-phenyl-2-oxetanone in Anhydrous CH₂Cl₂ catalyst Add Chiral Phase-Transfer Catalyst start->catalyst resin Add Basic Anion-Exchange Resin catalyst->resin stir Stir at Optimized Temperature resin->stir filter Filter Resin stir->filter evaporate1 Evaporate Solvent filter->evaporate1 extract Aqueous Workup (Acid Wash) evaporate1->extract dry Dry Organic Layer extract->dry evaporate2 Evaporate Solvent dry->evaporate2 purify Purification (e.g., Chromatography) evaporate2->purify product This compound purify->product hplc Chiral HPLC (ee determination) nmr NMR Spectroscopy (Structure Confirmation) product->hplc product->nmr

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_phases Phase-Transfer Catalysis Cycle organic_phase Organic Phase (e.g., CH₂Cl₂) solid_phase Solid Phase (Anion-Exchange Resin) rac_lactone Racemic 3-phenyl-2-oxetanone ((R/S)-Lactone) r_lactone (R)-Lactone rac_lactone->r_lactone racemization s_lactone (S)-Lactone rac_lactone->s_lactone racemization r_lactone->rac_lactone racemization r_tropic_acid This compound s_lactone->rac_lactone racemization ptc_q_x Chiral PTC (Q⁺X⁻) ptc_q_oh Activated PTC (Q⁺OH⁻) ptc_q_x->ptc_q_oh Anion Exchange ptc_q_oh->r_tropic_acid Enantioselective Hydrolysis of (R)-Lactone r_tropic_acid->ptc_q_x Regeneration of PTC resin_oh Resin-OH⁻ resin_x Resin-X⁻ resin_oh->resin_x Anion Exchange

Caption: Proposed mechanism for phase-transfer catalyzed DKR.

References

Managing and preventing the degradation of (R)-tropic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (R)-tropic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and preventing the degradation of these valuable compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative is showing signs of degradation. What are the most likely causes?

A1: The primary causes of degradation for this compound derivatives, such as atropine, scopolamine, and homatropine, are hydrolysis and dehydration.[1] These reactions are highly dependent on the pH, temperature, and storage conditions of your sample.

  • Hydrolysis: The ester linkage in the molecule is susceptible to cleavage, yielding this compound and the corresponding amino alcohol (e.g., tropine). This is particularly prevalent in both acidic and alkaline conditions.[1][2]

  • Dehydration: Under certain conditions, particularly basic pH, a water molecule can be eliminated from the tropic acid moiety, leading to the formation of apoatropine and related structures.[1]

  • Photodegradation: Exposure to UV light can cause cleavage of the molecule, leading to different degradation products depending on the pH of the solution.

  • Oxidative Degradation: The presence of oxidizing agents, such as permanganate or hydrogen peroxide, can lead to the degradation of the aromatic ring and other parts of the molecule.[3]

  • Racemization: The chiral center at the alpha-carbon of the tropic acid moiety can undergo racemization, converting the active (R)-enantiomer to the less active or inactive (S)-enantiomer. This process is influenced by pH and temperature.

Q2: I am observing an unexpected peak in my HPLC analysis of an atropine solution. What could it be?

A2: An unexpected peak in your chromatogram likely corresponds to a degradation product. The identity of the degradation product is dependent on the storage and handling conditions of your atropine solution.

  • Under acidic conditions , the primary degradation products are tropic acid and tropine due to hydrolysis.[1]

  • Under basic conditions , apoatropine is a common degradation product resulting from dehydration.[1]

To confirm the identity of the peak, you can run commercially available standards of these common degradation products. A well-designed stability-indicating HPLC method should be able to separate the parent drug from all potential degradation products.[2]

Q3: How can I prevent the degradation of my this compound derivative during storage?

A3: Proper storage is crucial to maintaining the stability of your compound. Here are some key recommendations:

  • pH Control: Maintain the pH of solutions within a weakly acidic to neutral range (pH 4-6) to minimize both acid- and base-catalyzed hydrolysis and dehydration.

  • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, consider freezing, but be mindful of potential freeze-thaw degradation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[4]

  • Inert Atmosphere: For highly sensitive derivatives, consider purging the storage container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Proper Sealing: Ensure containers are tightly sealed to prevent solvent evaporation and contamination.

Q4: My synthesis of an this compound ester is resulting in a low yield and a mixture of enantiomers. What can I do to improve this?

A4: Low yields and poor enantioselectivity are common challenges in the synthesis of chiral esters. Consider the following:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. For instance, in the synthesis of atropine, the reaction can be carried out by heating an inert organic solvent to its boiling point and simultaneously adding solutions of an α-formylphenyl-acetic acid lower alkyl ester and tropine.[5]

  • Purification Method: Ensure your purification method, such as recrystallization or chromatography, is optimized to separate the desired product from starting materials and byproducts.

  • Racemization Control: Racemization can occur during synthesis, particularly under harsh basic or acidic conditions or at elevated temperatures. Employing milder reaction conditions and chiral catalysts can help maintain the stereochemical integrity of the (R)-enantiomer.

Quantitative Data on Degradation

The following tables summarize the stability of various this compound derivatives under different stress conditions.

DerivativeStress ConditionTemperatureTimeDegradation (%)Primary Degradation ProductsReference
Tropicamide0.1 M HCl70°C30 min~10%Not specified[6]
Tropicamide1 M NaOH70°C30 min>20%Not specified[6]
Tropicamide30% H₂O₂70°C90 minNo degradation-[6]
AtropineUV light (pH 3)Not specified50 hrSignificantDitropane, 1,4-dihydroxy-2,3-diphenylbutane, CO₂
AtropineUV light (pH 7)Not specified40 hrSignificantTropine, phenyl acetaldehyde, CO
AtropineUV light (pH 9)Not specified50 hrSignificantα-diketone, tropane peroxide
ScopolamineNasal SolutionRoom Temp42 daysStable-[4]
Derivative ComparisonRelative Degradation RateConditionsReference
Homatropine vs. Atropine (free base)Homatropine degrades ~5x fasterAlkaline hydrolysis[7]
Homatropine vs. Atropine (salt form)Homatropine degrades ~8x fasterAlkaline hydrolysis[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Atropine and its Degradation Products

This protocol is adapted from a method designed to separate atropine from its common degradation products.[2]

1. Materials and Reagents:

  • Atropine sulfate monohydrate standard

  • Tropic acid standard

  • Apoatropine standard

  • Atropic acid standard

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-3 min: 80% A, 20% B

    • 3-5 min: Linear gradient to 60% A, 40% B

    • 5-10 min: 60% A, 40% B

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare individual stock solutions of atropine sulfate, tropic acid, apoatropine, and atropic acid in the mobile phase (e.g., 100 µg/mL).

  • Prepare a mixed standard solution by diluting the stock solutions to the desired concentration in the mobile phase.

4. Sample Preparation:

  • Dilute the sample containing the this compound derivative to an appropriate concentration with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Protocol 2: Forced Degradation Study of a Tropic Acid Derivative

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating method.

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl.

  • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with an appropriate base before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH.

  • Heat the solution at 60-80°C for a specified period.

  • Neutralize the solution with an appropriate acid before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature for a specified period, protected from light.

  • Analyze by HPLC.

4. Photodegradation:

  • Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Analyze the sample at various time points by HPLC.

  • A control sample should be kept in the dark under the same conditions.

5. Thermal Degradation:

  • Store the solid compound or a solution in an oven at an elevated temperature (e.g., 60-80°C).

  • Analyze samples at various time points by HPLC.

Visualizations

DegradationPathways TropicAcidDerivative This compound Derivative Hydrolysis Hydrolysis (Acid/Base Catalyzed) TropicAcidDerivative->Hydrolysis Dehydration Dehydration (Base Catalyzed) TropicAcidDerivative->Dehydration Photodegradation Photodegradation (UV Light) TropicAcidDerivative->Photodegradation Oxidation Oxidation TropicAcidDerivative->Oxidation TropicAcid This compound Hydrolysis->TropicAcid AminoAlcohol Amino Alcohol (e.g., Tropine) Hydrolysis->AminoAlcohol ApoDerivative Apo-Derivative (e.g., Apoatropine) Dehydration->ApoDerivative PhotoProducts Various Cleavage Products Photodegradation->PhotoProducts OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Primary degradation pathways of this compound derivatives.

ExperimentalWorkflow Start Start: Sample of This compound Derivative ForcedDegradation Perform Forced Degradation (Acid, Base, Peroxide, Light, Heat) Start->ForcedDegradation DevelopMethod Develop Stability-Indicating HPLC Method ForcedDegradation->DevelopMethod ValidateMethod Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) DevelopMethod->ValidateMethod StabilityStudy Conduct Stability Study (Real-time and Accelerated) ValidateMethod->StabilityStudy AnalyzeSamples Analyze Samples at Time Points StabilityStudy->AnalyzeSamples DataAnalysis Data Analysis and Degradation Profile AnalyzeSamples->DataAnalysis End End: Determine Shelf-life and Storage Conditions DataAnalysis->End TroubleshootingLogic Problem Problem: Unexpected Peak in HPLC Chromatogram CheckRetention Compare Retention Time to Standards (Tropic Acid, Apoatropine) Problem->CheckRetention Match Retention Time Match? CheckRetention->Match IdentifyDegradant Identified Degradation Product Match->IdentifyDegradant Yes NoMatch No Match Match->NoMatch No OptimizeStorage Optimize Storage Conditions IdentifyDegradant->OptimizeStorage ReviewConditions Review Sample History: pH, Temperature, Light Exposure NoMatch->ReviewConditions Acidic Acidic/High Temp? ReviewConditions->Acidic Basic Basic/High Temp? ReviewConditions->Basic Light Light Exposure? ReviewConditions->Light HydrolysisProduct Likely Hydrolysis Product Acidic->HydrolysisProduct Yes DehydrationProduct Likely Dehydration Product Basic->DehydrationProduct Yes PhotoProduct Likely Photodegradation Product Light->PhotoProduct Yes HydrolysisProduct->OptimizeStorage DehydrationProduct->OptimizeStorage PhotoProduct->OptimizeStorage

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule that serves as a crucial building block for a number of synthetic and naturally occurring compounds with significant pharmacological activities. The stereochemistry of tropic acid plays a pivotal role in the biological efficacy of these compounds, particularly in their interaction with muscarinic acetylcholine receptors. This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of tropic acid, supported by experimental data and detailed methodologies. While direct comparative studies on the standalone enantiomers are limited, their differential activities can be largely inferred from the pharmacological profiles of their respective derivatives, most notably the tropane alkaloids.

Stereoselectivity and Biological Importance

The most well-documented evidence for the differential biological activity of tropic acid enantiomers comes from studies on hyoscyamine, a tropane alkaloid containing a tropic acid moiety. The levorotatory isomer, (-)-hyoscyamine (which contains (S)-tropic acid), is the pharmacologically active component of atropine (a racemic mixture of (+)- and (-)-hyoscyamine).[1][2] It is believed that the therapeutic properties of these alkaloids are exclusively or primarily due to the levo isomer.[2] In fact, the physiological effects of atropine are almost entirely attributed to l-hyoscyamine.[1] This strongly suggests that the (S)-configuration of the tropic acid moiety is essential for high-affinity binding to muscarinic receptors and subsequent anticholinergic activity.

Comparative Biological Activity Data

The following table summarizes the available data that highlights the stereoselective activity of compounds containing tropic acid enantiomers.

Compound/Parameter(S)-Tropic Acid Derivative (l-hyoscyamine)(R)-Tropic Acid Derivative (d-hyoscyamine)Reference
Anticholinergic Activity HighLow to negligible[1][2]
LD50 (mice, mg/kg) 9581[3]
ED50 (convulsions, mice, mg/kg) 5454[3]

Note: The LD50 and ED50 values are for the hyoscyamine isomers, which are esters of tropine with the respective tropic acid enantiomers. These values reflect the overall toxicity and convulsant effects of the entire molecule, not just the tropic acid moiety.

Signaling Pathway: Atropine Biosynthesis

The biosynthesis of atropine in plants like Atropa belladonna illustrates the natural production of the biologically active (S)-tropic acid derivative. The pathway starts from L-phenylalanine and proceeds through several enzymatic steps to yield (-)-hyoscyamine, which contains (S)-tropic acid. Atropine is then formed by the racemization of (-)-hyoscyamine.

Atropine_Biosynthesis L_Phe L-Phenylalanine Phy_Pyr Phenylpyruvic Acid L_Phe->Phy_Pyr Transamination Phy_Lac Phenyl-lactic Acid Phy_Pyr->Phy_Lac Reduction Littorine Littorine Phy_Lac->Littorine + Tropine (Coenzyme A) Hyos_Ald Hyoscyamine Aldehyde Littorine->Hyos_Ald Radical Rearrangement (P450 enzyme) L_Hyos (-)-Hyoscyamine ((S)-Tropic Acid derivative) Hyos_Ald->L_Hyos Reduction (Dehydrogenase) Atropine Atropine ((R,S)-Tropic Acid derivative) L_Hyos->Atropine Racemization Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Serial Dilutions ((R)- & (S)-Tropic Acid, Radioligand) Incubation Incubate: Cell Membranes + Radioligand + Test Compound Reagents->Incubation Filtration Filter to Separate Bound vs. Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate IC50 Counting->Calculation Ki_determination Determine Ki using Cheng-Prusoff Equation Calculation->Ki_determination

References

A Comparative Guide to the Synthetic Routes of (R)-Tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tropic acid is a valuable chiral building block, most notably serving as a key precursor in the synthesis of the anticholinergic drugs atropine and hyoscyamine. The stereochemistry at the C2 position is crucial for the biological activity of these pharmaceuticals, making the enantioselective synthesis of this compound a topic of significant interest. This guide provides an objective comparison of various synthetic strategies to obtain this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthetic RouteStarting MaterialCatalyst/EnzymeSolventYield (%)Enantiomeric Excess (ee%)Key Features
Enzymatic Kinetic Resolution Racemic tropic acid butyl esterCandida antarctica lipase B (CAL-B)Phosphate Buffer (pH 7)~45%90%High enantioselectivity for the (S)-ester, green and mild reaction conditions.[1][2]
Catalytic Asymmetric Hydrolysis Racemic 3-phenyl-2-oxetanoneBenzylquinidine-derived PTCDichloromethane85%81% (for S-enantiomer)Dynamic kinetic resolution allows for a theoretical yield of >50%.[1]
Asymmetric Grignard-Based Synthesis Phenylacetic acid(R,R)-1,2-diaminocyclohexane ligandNot specifiedHigh94%A classical approach with recent improvements in enantioselectivity through chiral ligands.[1]
Biosynthesis L-phenylalanineEnzymes in Solanaceae plantsIn vivoN/AHighNatural, sustainable route but not easily transferable to a standard laboratory synthesis for direct use.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic Tropic Acid Butyl Ester

This method utilizes the enantioselective hydrolytic activity of Candida antarctica lipase B (CAL-B) to resolve a racemic mixture of tropic acid butyl ester. The enzyme preferentially hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted ester.

Materials:

  • Racemic tropic acid butyl ester

  • Candida antarctica lipase B (CAL-B)

  • Phosphate buffer (pH 7)

  • Sodium hydroxide solution (for pH adjustment)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Hydrochloric acid (for acidification)

Procedure:

  • Suspend racemic tropic acid butyl ester in a phosphate buffer (pH 7).

  • Add CAL-B to the suspension.

  • Maintain the pH of the reaction mixture at 7 by the controlled addition of a sodium hydroxide solution.

  • Monitor the reaction progress by measuring the consumption of the base.

  • Once approximately 50% of the ester has been hydrolyzed, stop the reaction.

  • Separate the unreacted (S)-tropic acid butyl ester from the aqueous solution containing the sodium salt of this compound by extraction with an organic solvent.

  • Acidify the aqueous layer with hydrochloric acid to precipitate this compound.

  • Filter, wash, and dry the this compound.

  • The (S)-tropic acid butyl ester can be hydrolyzed in a separate step to obtain (S)-tropic acid if desired.

Catalytic Asymmetric Hydrolysis of Racemic 3-phenyl-2-oxetanone

This route employs a dynamic kinetic resolution (DKR) strategy. A chiral phase-transfer catalyst (PTC) is used to enantioselectively hydrolyze racemic 3-phenyl-2-oxetanone (tropic acid β-lactone). The rapid racemization of the starting material under the reaction conditions allows for a theoretical yield of up to 100% of the desired enantiomer.

Materials:

  • Racemic 3-phenyl-2-oxetanone

  • Chiral phase-transfer catalyst (e.g., a benzylquinidine-derived catalyst)

  • Strongly basic anion-exchange resin

  • Dichloromethane

Procedure:

  • Dissolve racemic 3-phenyl-2-oxetanone in dichloromethane.

  • Add the chiral phase-transfer catalyst to the solution.

  • Add the strongly basic anion-exchange resin to initiate the hydrolysis.

  • Stir the reaction mixture at a controlled temperature.

  • Monitor the progress of the reaction by techniques such as TLC or HPLC.

  • Upon completion, filter off the anion-exchange resin.

  • Wash the organic phase with water.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Evaporate the solvent to obtain the crude tropic acid.

  • Purify the product by recrystallization or chromatography.

Asymmetric Grignard-Based Synthesis (Ivanov Reaction)

This classical organometallic approach has been refined with the use of chiral ligands to induce enantioselectivity. The dianion of phenylacetic acid is generated and then reacted with formaldehyde in the presence of a chiral ligand.

Materials:

  • Phenylacetic acid

  • Isopropylmagnesium chloride (Grignard reagent)

  • (R,R)-1,2-diaminocyclohexane (chiral ligand)

  • Formaldehyde

  • Anhydrous ether or THF

  • Hydrochloric acid (for workup)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve phenylacetic acid in anhydrous ether or THF.

  • Add the chiral (R,R)-1,2-diaminocyclohexane ligand.

  • Slowly add the isopropylmagnesium chloride solution to form the dianion complex.

  • Cool the reaction mixture and add formaldehyde.

  • Allow the reaction to proceed at a controlled temperature.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Evaporate the solvent and purify the resulting this compound by recrystallization or chromatography.

Mandatory Visualization

Synthetic_Routes_to_R_Tropic_Acid cluster_enzymatic Enzymatic Kinetic Resolution cluster_catalytic Catalytic Asymmetric Hydrolysis (DKR) cluster_grignard Asymmetric Grignard-Based Synthesis rac_ester Racemic Tropic Acid Butyl Ester calb Candida antarctica lipase B (CAL-B) rac_ester->calb r_acid This compound calb->r_acid Hydrolysis s_ester (S)-Tropic Acid Butyl Ester calb->s_ester Unreacted rac_lactone Racemic 3-Phenyl-2-oxetanone rac_lactone->rac_lactone ptc Chiral Phase Transfer Catalyst rac_lactone->ptc r_acid2 This compound ptc->r_acid2 Hydrolysis racemization Racemization paa Phenylacetic Acid grignard i-PrMgCl paa->grignard dianion Chiral Dianion Complex grignard->dianion ligand Chiral Ligand ((R,R)-DACH) ligand->dianion formaldehyde Formaldehyde dianion->formaldehyde r_acid3 This compound formaldehyde->r_acid3

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Enzymatic_Resolution start Start: Racemic Tropic Acid Butyl Ester in Phosphate Buffer (pH 7) add_calb Add CAL-B start->add_calb hydrolysis Enzymatic Hydrolysis (Maintain pH 7 with NaOH) add_calb->hydrolysis stop_reaction Stop Reaction at ~50% Conversion hydrolysis->stop_reaction extraction Extract with Organic Solvent stop_reaction->extraction separation Separate Layers extraction->separation aqueous_layer Aqueous Layer: Sodium (R)-tropate separation->aqueous_layer organic_layer Organic Layer: (S)-Tropic Acid Butyl Ester separation->organic_layer acidification Acidify with HCl aqueous_layer->acidification filtration Filter and Dry acidification->filtration product Product: This compound filtration->product

Caption: Workflow for enzymatic kinetic resolution.

References

A Comparative Guide to the Validation of Analytical Methods for (R)-tropic Acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two analytical methods for the quantification of (R)-tropic acid, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of chiral compounds.

This compound is a key chiral intermediate in the synthesis of important anticholinergic drugs.[1] Ensuring its enantiomeric purity is critical for the safety and efficacy of the final pharmaceutical product. This guide details the validation of a primary chiral High-Performance Liquid Chromatography (HPLC) method and compares its performance against an alternative chiral HPLC method with a different stationary phase.

Methodology Comparison

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[2][3] This guide compares two distinct chiral HPLC methods for the analysis of this compound.

  • Method A (Primary): Utilizes a polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column, which is a common approach for enantiomeric separations.[4]

  • Method B (Alternative): Employs a different type of chiral stationary phase, such as one based on a macrocyclic glycopeptide, to provide an alternative selectivity for the enantiomers.

The following tables summarize the validation parameters, acceptance criteria as per ICH Q2(R1) guidelines, and illustrative performance data for both methods.

Data Presentation

Table 1: Summary of Validation Parameters for Method A

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Baseline resolution (R > 1.5) between (R)- and (S)-tropic acid peaks. No interference from blank or placebo.R = 2.1. No interfering peaks observed.
Linearity (r²) ≥ 0.9950.9992
Range 80% to 120% of the test concentration.80 µg/mL to 120 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.15 µg/mL
Robustness RSD of results ≤ 5% after deliberate variations in method parameters.Passed

Table 2: Summary of Validation Parameters for Method B

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Baseline resolution (R > 1.5) between (R)- and (S)-tropic acid peaks. No interference from blank or placebo.R = 1.8. No interfering peaks observed.
Linearity (r²) ≥ 0.9950.9985
Range 80% to 120% of the test concentration.80 µg/mL to 120 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%98.9% - 101.8%
Precision (RSD%)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.08 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.25 µg/mL
Robustness RSD of results ≤ 5% after deliberate variations in method parameters.Passed

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Method A: Chiral HPLC with Cellulose-Based CSP
  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of this compound in the mobile phase at a concentration of 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a nominal concentration of 100 µg/mL.

  • Validation Procedures:

    • Specificity: Inject the blank (mobile phase), a solution of the (S)-enantiomer, and a mixed solution of both enantiomers to demonstrate resolution and lack of interference.

    • Linearity: Prepare a series of at least five concentrations of this compound over the range of 80% to 120% of the nominal concentration. Plot the peak area against concentration and perform a linear regression analysis.[5]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%).[5]

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration.

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • LOD and LOQ: Determine based on the signal-to-noise ratio of injections of dilute solutions or from the standard deviation of the response and the slope of the calibration curve.[6][7]

    • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.[8]

Method B: Chiral HPLC with Macrocyclic Glycopeptide-Based CSP
  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC V (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.05, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Follow the same procedures as in Method A, using the mobile phase for Method B as the diluent.

  • Validation Procedures:

    • Execute the same validation procedures as outlined for Method A to determine the performance characteristics of Method B.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the logical approach to demonstrating specificity.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_purpose Define Purpose of the Method (e.g., Enantiomeric Purity) select_method Select Analytical Method (e.g., Chiral HPLC) define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2(R1)) select_method->define_validation_parameters specificity Specificity define_validation_parameters->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compare_results Compare Results to Acceptance Criteria robustness->compare_results validation_report Prepare Validation Report compare_results->validation_report specificity_demonstration cluster_method_A Method Under Validation cluster_interferences Potential Interferences cluster_assessment Assessment of Specificity method_A Analysis of this compound using Chiral HPLC resolution Baseline Resolution (R > 1.5) method_A->resolution peak_purity Peak Purity Analysis method_A->peak_purity no_interference No Interference at RT of Analyte method_A->no_interference s_enantiomer (S)-enantiomer s_enantiomer->resolution impurities Related Impurities impurities->no_interference placebo Placebo Components placebo->no_interference

References

Accurate Determination of Enantiomeric Excess for (R)-tropic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (R)-tropic acid is of paramount importance. The stereoisomeric composition can significantly impact a compound's pharmacological and toxicological properties. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy and precision, sample concentration, presence of impurities, and available instrumentation. While chiral HPLC is often the gold standard due to its high accuracy and sensitivity, NMR spectroscopy offers a powerful alternative, particularly with the use of chiral solvating agents. Polarimetry, a more traditional method, is simpler but has notable limitations.

Quantitative Data Summary

The following table summarizes typical performance metrics for each technique. It is important to note that these values are representative and can vary based on the specific instrument, experimental conditions, and sample matrix. The data presented is compiled from studies on chiral carboxylic acids, including those structurally similar to tropic acid, to provide a comparative overview.

ParameterChiral HPLCChiral NMR SpectroscopyPolarimetry
Accuracy High (<1% error)[1]High (average error ±3.0% for some carboxylic acids)[2]Variable, can be affected by impurities and non-linear responses[3]
Precision (RSD) High (<2%)[1]HighLower
Limit of Detection (LOD) Low (µg/mL to ng/mL)[3]Moderate (mg/mL)High (mg/mL)[3]
Limit of Quantification (LOQ) Low (µg/mL)[4]Moderate (mg/mL)High (mg/mL)
Sample Throughput HighModerateHigh
Development Effort Moderate to HighModerateLow
Robustness HighModerateLow

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for chiral carboxylic acids and can be adapted for the specific analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly accurate and precise method for separating and quantifying enantiomers.[5] This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Method 1: Chiral Stationary Phase (CSP)

  • Column: A chiral column with a stationary phase such as a quinine-based anion exchanger (e.g., CHIRALPAK QN-AX) is suitable for acidic compounds.[6]

  • Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent like methanol or acetonitrile and a buffer (e.g., ammonium formate). The exact ratio and pH should be optimized to achieve baseline separation.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Method 2: Chiral Mobile Phase Additive (CMPA)

  • Column: A standard reversed-phase column (e.g., C18) can be used.

  • Mobile Phase: The mobile phase consists of an aqueous buffer (e.g., 0.1% triethylammonium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile) containing a chiral selector. For tropic acid derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be an effective CMPA at a concentration of around 10 mM.[7]

  • Sample Preparation and Chromatographic Conditions: Follow the same procedure as for the CSP method.

  • Quantification: The calculation for enantiomeric excess is the same as in the CSP method.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess without the need for derivatization.[8] The CSA forms transient diastereomeric complexes with the enantiomers of tropic acid, leading to separate signals in the 1H NMR spectrum.

  • Chiral Solvating Agent: Actinomycin D has been demonstrated to be an effective CSA for chiral carboxylic acids like mandelic acid, which is structurally similar to tropic acid.[9]

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl3).

    • Add the chiral solvating agent (e.g., Actinomycin D) to the NMR tube. The optimal molar ratio of CSA to analyte needs to be determined empirically but is typically around 1:1.

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum.

    • Identify a proton signal of tropic acid (e.g., the α-proton) that shows baseline separation for the two enantiomers.

  • Quantification: The enantiomeric excess is calculated from the integration of the separated signals corresponding to the (R) and (S) enantiomers:

    • ee (%) = [ (IntegrationR - IntegrationS) / (IntegrationR + IntegrationS) ] x 100

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound.[10] Its accuracy can be limited by factors such as sample purity and the Horeau effect, which describes a non-linear relationship between specific rotation and enantiomeric excess.[11]

  • Instrumentation: A calibrated polarimeter is required.

  • Sample Preparation:

    • Accurately prepare a solution of the this compound sample in a suitable achiral solvent (e.g., ethanol) at a precisely known concentration (c, in g/mL).

    • The sample cell must be clean and have a known path length (l, in dm).

  • Measurement:

    • Measure the observed optical rotation (αobs) of the solution.

  • Calculation:

    • First, calculate the specific rotation [α]obs of the sample:

      • [α]obs = αobs / (c * l)

    • The enantiomeric excess is then calculated by comparing the observed specific rotation to the specific rotation of the pure enantiomer ([α]max), which must be known from the literature or a certified reference standard.

      • ee (%) = ( [α]obs / [α]max ) x 100

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound, from sample preparation to the final calculation using the different analytical techniques discussed.

G Workflow for Enantiomeric Excess Determination of this compound cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Acquisition cluster_analysis Data Analysis & Calculation start Tropic Acid Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc Chiral HPLC (CSP or CMPA) dissolve->hplc Dilute to known conc. nmr NMR Spectroscopy (+ Chiral Solvating Agent) dissolve->nmr Add CSA polarimetry Polarimetry dissolve->polarimetry Precise conc. required chromatogram Obtain Chromatogram hplc->chromatogram spectrum Acquire 1H NMR Spectrum nmr->spectrum rotation Measure Optical Rotation polarimetry->rotation integrate_hplc Integrate Peak Areas chromatogram->integrate_hplc integrate_nmr Integrate Separated Signals spectrum->integrate_nmr calc_polarimetry Calculate Specific Rotation rotation->calc_polarimetry ee_calc Calculate Enantiomeric Excess (%) integrate_hplc->ee_calc integrate_nmr->ee_calc calc_polarimetry->ee_calc

Caption: General workflow for ee determination of this compound.

References

(R)-Tropic Acid: A Comparative Guide for Chiral Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral synthon is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of (R)-tropic acid with other chiral synthons, focusing on its performance in the synthesis of key pharmaceutical compounds. The information is supported by experimental data, detailed protocols, and visualizations to aid in informed decision-making.

This compound, a chiral carboxylic acid, is a valuable building block in organic synthesis, primarily recognized for its role as a key precursor to tropane alkaloids such as atropine and scopolamine. These pharmaceuticals are essential medicines used for their anticholinergic properties. The stereochemistry of tropic acid is crucial for the biological activity of these drugs, making its enantiomerically pure synthesis a topic of significant interest.

Performance Comparison of Synthetic Routes to this compound

The synthesis of enantiomerically pure this compound can be achieved through various methods, each with distinct advantages and disadvantages in terms of yield, enantiomeric excess (e.e.), and reaction conditions. Below is a comparative summary of the most common approaches.

Synthesis MethodCatalyst/EnzymeKey ReagentsSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
Enzymatic Kinetic Resolution Lipase PS from Pseudomonas cepaciaRacemic tropic acid ethyl ester, Vinyl acetateToluene~45% (for R-ester)87-94%[1]
Enzymatic Hydrolysis Candida antarctica lipase B (CAL-B)Racemic tropic acid butyl esterPhosphate buffer (pH 7)~50% (for R-acid)90%[2]
Dynamic Kinetic Resolution Ruthenium catalyst & Lipase PSRacemic tropic acid ethyl ester, Isopropenyl acetateToluene60-88%53-92%[1]
Asymmetric Synthesis Chiral Auxiliary (Evans)Phenylacetic acid, Chiral oxazolidinoneTHFHigh>95%[3]

Comparison with Alternative Chiral Synthons

While this compound is the natural and most common chiral acyl component for the synthesis of atropine and related alkaloids, other chiral acids can be used to create synthetic analogues with potentially different pharmacological profiles. The choice of the chiral synthon directly influences the properties of the final active pharmaceutical ingredient (API).

Chiral SynthonTarget MoleculeSynthetic MethodKey Advantages/Disadvantages
This compound Atropine, ScopolamineEsterification with tropine/scopineNatural precursor, well-established synthesis.
(S)-Tropic Acid (S)-Hyoscyamine (levo-atropine)Esterification with tropineMore potent enantiomer of atropine.
Mandelic Acid Derivatives HomatropineEsterification with tropineShorter duration of action than atropine.
Other Chiral Carboxylic Acids Synthetic Atropine AnaloguesEsterification with tropine derivativesAllows for modification of pharmacological properties.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of Tropic Acid Ethyl Ester

This protocol describes the enzymatic kinetic resolution of racemic tropic acid ethyl ester using Lipase PS.

Materials:

  • Racemic tropic acid ethyl ester

  • Lipase PS (from Pseudomonas cepacia)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Celite

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a solution of racemic tropic acid ethyl ester (1.0 eq) in dry toluene, add Lipase PS immobilized on Celite.

  • Add vinyl acetate (2.0 eq) to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-ester and the acetylated (S)-ester.

  • After the desired conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of this compound ethyl ester and (S)-3-acetoxy-2-phenylpropionic acid ethyl ester by silica gel column chromatography.[1]

Synthesis of Atropine from this compound and Tropine

This procedure outlines the esterification of tropine with this compound to synthesize atropine.

Materials:

  • This compound

  • Tropine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) and tropine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add DMAP (0.1 eq) to the solution.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield atropine.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows.

Synthesis_of_R_Tropic_Acid_via_Enzymatic_Kinetic_Resolution racemic_ester Racemic Tropic Acid Ethyl Ester lipase Lipase PS Vinyl Acetate racemic_ester->lipase separation Separation lipase->separation r_ester This compound Ethyl Ester separation->r_ester Unreacted s_acetate (S)-Acetylated Ester separation->s_acetate Reacted

Caption: Enzymatic kinetic resolution of racemic tropic acid ethyl ester.

Synthesis_of_Atropine r_tropic_acid This compound esterification Esterification (DCC, DMAP) r_tropic_acid->esterification tropine Tropine tropine->esterification atropine Atropine esterification->atropine

Caption: Esterification of this compound and tropine to form atropine.

Atropine_to_Scopolamine_Pathway atropine Atropine ((S)-Hyoscyamine) epoxidation Epoxidation (e.g., m-CPBA) atropine->epoxidation scopolamine Scopolamine epoxidation->scopolamine

Caption: Conversion of atropine (as (S)-hyoscyamine) to scopolamine.

References

(R)-Tropic Acid Derivatives Demonstrate Markedly Superior Efficacy Over Precursor Molecule in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data reveals that derivatives of (R)-tropic acid, such as atropine and scopolamine, exhibit significantly greater potency as muscarinic acetylcholine receptor antagonists compared to their precursor, this compound. This enhanced efficacy is critical for their widespread therapeutic applications, including the treatment of bradycardia, motion sickness, and ophthalmic conditions.

Researchers, scientists, and professionals in drug development will find a detailed comparative analysis of the efficacy of this compound and its key derivatives below. This guide synthesizes experimental data to highlight the profound increase in pharmacological activity achieved through the chemical modification of the this compound backbone.

This compound, a chiral monocarboxylic acid, serves as a fundamental building block in the synthesis of tropane alkaloids.[1][2] While this compound itself is reported to possess biological activity, its derivatives demonstrate substantially stronger anticholinergic properties.[1] This is primarily due to the esterification of this compound with a tropane base, such as tropine or scopine, which dramatically increases the molecule's affinity for muscarinic acetylcholine receptors.

Comparative Efficacy: A Quantitative Perspective

The enhanced potency of this compound derivatives is evident in their receptor binding affinities and functional inhibitory concentrations. While direct comparative studies quantifying the anticholinergic activity of this compound are limited, the available data for its derivatives underscore a significant leap in efficacy.

For instance, atropine, the racemic form of hyoscyamine, and scopolamine are well-characterized high-affinity muscarinic receptor antagonists.[3] Studies on human umbilical vein muscarinic receptors have demonstrated a pKB value of 9.67 for atropine, indicating potent competitive antagonism. Atropine and scopolamine are known to be extremely poisonous, a testament to their high biological activity.

CompoundTarget Receptor(s)Reported Efficacy Metric(s)Source
This compound Muscarinic Acetylcholine ReceptorsBiologically active, but significantly less potent than its derivatives.[1]
Atropine Muscarinic Acetylcholine Receptors (non-selective)pKB = 9.67 (on human umbilical vein); IC50 = 1.74 µM (on 5-HT3 receptors)[3]
Scopolamine Muscarinic Acetylcholine Receptors (non-selective)IC50 = 2.09 µM (on 5-HT3 receptors)[3][4]
Hyoscyamine Muscarinic Acetylcholine ReceptorsExhibits stronger anticholinergic activity than this compound. More active than atropine.[1][5]

Note: IC50 values for atropine and scopolamine on 5-HT3 receptors are included to provide a quantitative measure of their activity, although their primary targets are muscarinic receptors.

Mechanism of Action and Signaling Pathways

This compound derivatives exert their effects by competitively blocking muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. This blockade inhibits the actions of the neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), and antagonists like atropine are generally non-selective.

The binding of an antagonist to a muscarinic receptor prevents the conformational change required for receptor activation and subsequent intracellular signaling. This disrupts various physiological processes, leading to effects such as increased heart rate, decreased secretions, and relaxation of smooth muscle.

muscarinic_signaling cluster_precursor Precursor cluster_derivatives Derivatives cluster_receptor Cellular Target cluster_effect Cellular Response R-Tropic_Acid This compound Atropine Atropine / Scopolamine R-Tropic_Acid->Atropine Esterification mAChR Muscarinic Acetylcholine Receptor (mAChR) Atropine->mAChR High-Affinity Binding Blockade Receptor Blockade mAChR->Blockade Antagonism No_Signal Inhibition of Signal Transduction Blockade->No_Signal

Biosynthetic and Pharmacological Relationship

Experimental Protocols

The determination of the anticholinergic potency of this compound derivatives is typically achieved through in vitro functional assays and radioligand binding studies. A common experimental approach involves the use of isolated tissue preparations, such as the rat ileum, to measure the antagonistic effect on acetylcholine-induced muscle contractions.

Protocol: Schild Regression Analysis for Muscarinic Antagonism on Isolated Rat Ileum

  • Tissue Preparation: A segment of the rat ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The tissue is connected to an isotonic transducer to record muscle contractions.

  • Stabilization: The tissue is allowed to equilibrate for a period of 30-60 minutes, with regular washing, until a stable baseline is achieved.

  • Control Dose-Response Curve: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.

  • Antagonist Incubation: The tissue is washed to remove the acetylcholine and then incubated with a known concentration of the antagonist (e.g., atropine) for a predetermined period (e.g., 30 minutes).

  • Antagonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for acetylcholine is generated.

  • Data Analysis: The dose-response curves in the absence and presence of the antagonist are plotted. The rightward shift of the curve in the presence of the antagonist is used to calculate the dose ratio. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity for the receptor.

experimental_workflow cluster_setup Experimental Setup cluster_drc Dose-Response Curve Generation cluster_analysis Data Analysis Tissue_Prep Isolate Rat Ileum Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Control_DRC Generate Acetylcholine Dose-Response Curve Organ_Bath->Control_DRC Wash Wash Tissue Control_DRC->Wash Antagonist_Inc Incubate with Antagonist Wash->Antagonist_Inc Antagonist_DRC Generate Acetylcholine Dose-Response Curve (in presence of antagonist) Antagonist_Inc->Antagonist_DRC Schild_Plot Construct Schild Plot Antagonist_DRC->Schild_Plot pA2 Determine pA2 Value Schild_Plot->pA2

Schild Regression Experimental Workflow

Conclusion

The chemical modification of this compound into its tropane alkaloid derivatives, such as atropine and scopolamine, is a clear example of how a precursor molecule's biological activity can be dramatically enhanced. The esterification of this compound leads to compounds with significantly higher affinity for muscarinic acetylcholine receptors, resulting in potent anticholinergic effects that are harnessed for various therapeutic purposes. This comparative analysis underscores the importance of structural modifications in drug design and development to optimize pharmacological efficacy.

References

A Comparative Guide to Catalysts in the Enantioselective Synthesis of (R)-Tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tropic acid is a crucial chiral building block in the synthesis of several important pharmaceuticals, most notably the anticholinergic drugs atropine and hyoscyamine. The stereochemistry at the α-position of tropic acid is paramount for its biological activity. Consequently, the development of efficient and highly selective catalysts for the synthesis of the (R)-enantiomer is a significant area of research. This guide provides a comparative overview of the performance of different catalytic systems in the synthesis of this compound, supported by experimental data and detailed methodologies.

Comparative Performance of Catalysts

The selection of a suitable catalyst for the synthesis of this compound depends on several factors, including enantioselectivity, chemical yield, reaction conditions, and the availability and cost of the catalyst. Below is a summary of the performance of three major classes of catalysts.

Catalytic MethodCatalystSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Key Advantages
Hydrolytic Dynamic Kinetic Resolution (DKR) Benzylcinchonidine (BnCD) derivative (pseudo-enantiomer of BnQD)Tropic acid β-lactone8566 (R)High yield through dynamic kinetic resolution, good enantioselectivity.
Enzymatic Kinetic Resolution Candida antarctica lipase B (CAL-B)Tropic acid butyl ester-90 (R)High enantioselectivity, mild reaction conditions, environmentally benign.
Asymmetric Grignard-Based Synthesis (R,R)-1,2-Diaminocyclohexane (DACH) ligand ((R,R)-L12)Phenylacetic acid-94 (R)High enantioselectivity, direct asymmetric synthesis.

Experimental Protocols

Hydrolytic Dynamic Kinetic Resolution of Tropic Acid β-Lactone

This method utilizes a chiral phase-transfer catalyst (PTC) to achieve a dynamic kinetic resolution of racemic tropic acid β-lactone. The in-situ racemization of the starting material allows for a theoretical yield of up to 100% of the desired enantiomer.

Catalyst: Benzylcinchonidine (BnCD) derivative.

Reaction Scheme: Racemic tropic acid β-lactone is hydrolyzed in the presence of a chiral PTC and a hydroxide source to yield this compound.

General Procedure:

  • To a solution of racemic tropic acid β-lactone in an organic solvent (e.g., dichloromethane), a chiral phase-transfer catalyst (e.g., a benzylcinchonidine derivative, 1-5 mol%) is added.

  • A strongly basic anion-exchange resin is added as the hydroxide ion source under anhydrous conditions.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by a suitable analytical technique (e.g., HPLC).

  • Upon completion, the resin is filtered off, and the solvent is removed under reduced pressure.

  • The residue is then purified, for instance by column chromatography, to isolate the enantioenriched this compound.

Enzymatic Kinetic Resolution of Tropic Acid Butyl Ester

This method employs the lipase B from Candida antarctica (CAL-B) to selectively hydrolyze the (R)-enantiomer of a tropic acid ester, leaving the unreacted (S)-enantiomer.

Catalyst: Candida antarctica lipase B (CAL-B), often immobilized.

Reaction Scheme: Racemic tropic acid butyl ester is subjected to enzymatic hydrolysis, where the lipase selectively hydrolyzes the (R)-ester to this compound.

General Procedure:

  • Racemic tropic acid butyl ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7).

  • Immobilized Candida antarctica lipase B (CAL-B) is added to the mixture.

  • The reaction is incubated at a specific temperature (e.g., 30-40 °C) with gentle agitation.

  • The progress of the reaction is monitored by measuring the consumption of the ester or the formation of the acid.

  • Once the desired conversion is reached (typically around 50% to achieve high e.e. for both product and remaining substrate), the enzyme is filtered off.

  • The aqueous phase is acidified, and the this compound is extracted with an organic solvent. The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase.

Asymmetric Grignard-Based Synthesis (Ivanov Reaction)

This approach involves the deprotonation of phenylacetic acid to form a dianion (an Ivanov reagent), which then reacts with a formaldehyde equivalent in the presence of a chiral ligand to induce enantioselectivity.

Catalyst: A chiral ligand, such as a derivative of (R,R)-1,2-diaminocyclohexane ((R,R)-L12).

Reaction Scheme: Phenylacetic acid is treated with a Grignard reagent to form a dianion, which then reacts with formaldehyde in the presence of a chiral ligand to produce this compound after workup.

General Procedure:

  • A solution of phenylacetic acid in an ethereal solvent (e.g., THF) is treated with two equivalents of a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperature to form the dianion.

  • A chiral ligand, such as (R,R)-1,2-diaminocyclohexane derivative ((R,R)-L12), is added to the reaction mixture.

  • A source of formaldehyde (e.g., paraformaldehyde) is then introduced.

  • The reaction is stirred for a specified period, allowing the asymmetric addition to occur.

  • The reaction is quenched with an acidic aqueous solution.

  • The product, this compound, is extracted into an organic solvent and purified.

Visualizations

DKR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Racemic Tropic Acid β-Lactone stir Stirring at Room Temperature start->stir catalyst Chiral PTC (BnCD derivative) catalyst->stir resin Basic Anion-Exchange Resin resin->stir solvent Anhydrous CH2Cl2 solvent->stir filter Filter off Resin stir->filter evap Solvent Evaporation filter->evap purify Purification evap->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via Hydrolytic Dynamic Kinetic Resolution.

Enzymatic_Resolution_Pathway racemate Racemic Tropic Acid Butyl Ester calb Candida antarctica lipase B (CAL-B) racemate->calb hydrolysis Selective Hydrolysis of (R)-enantiomer calb->hydrolysis r_acid This compound hydrolysis->r_acid s_ester Unreacted (S)-Tropic Acid Butyl Ester hydrolysis->s_ester

Caption: Signaling pathway of the enzymatic kinetic resolution of tropic acid butyl ester.

Ivanov_Reaction_Logic phenylacetic Phenylacetic Acid grignard 2 eq. Grignard Reagent phenylacetic->grignard dianion Phenylacetic Acid Dianion (Ivanov Reagent) grignard->dianion addition Asymmetric C-C Bond Formation dianion->addition chiral_ligand Chiral Ligand ((R,R)-DACH derivative) chiral_ligand->addition formaldehyde Formaldehyde formaldehyde->addition product This compound addition->product

Caption: Logical relationship in the asymmetric Ivanov reaction for this compound synthesis.

Literature review and comparison of reported (R)-tropic acid yields

Author: BenchChem Technical Support Team. Date: November 2025

(R)-tropic acid is a chiral carboxylic acid of significant interest to the pharmaceutical industry, primarily serving as a key precursor in the synthesis of anticholinergic drugs such as atropine and hyoscyamine. The stereochemistry of tropic acid is crucial for the biological activity of these pharmaceuticals. This guide provides a comparative overview of the reported yields and methodologies for the synthesis of this compound, focusing on enzymatic and chemical approaches. While microbial metabolic pathways involving tropic acid have been identified, reports on the fermentative production of this compound with specific yields are not prominently available in the reviewed literature.

Quantitative Yield Comparison

The following tables summarize the reported yields and enantiomeric excess (ee) for the production of this compound and its derivatives through various enzymatic and chemical synthesis methods.

Table 1: Enzymatic Synthesis of this compound Derivatives

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee %)
Candida antarctica lipase B (CAL-B)Racemic tropic acid butyl esterThis compound-90
Lipase PSRacemic tropic acid ethyl esterThis compound ethyl ester4294

Table 2: Chemical Synthesis of this compound

MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee %)
Dynamic Kinetic ResolutionBenzylcinchonidine (BnCD)Racemic 3-phenyl-2-oxetanone8566 (R-configuration favored)
Dynamic Kinetic Resolution(R,R)-L12 catalystRacemic tropic acid esters8664
Asymmetric Grignard-based Synthesis(R,R)-L12 ligandPhenylacetic acid dianions-94

Experimental Methodologies

Below are summaries of the experimental protocols for the key synthetic methods mentioned in the tables.

1. Enzymatic Kinetic Resolution using Candida antarctica lipase B (CAL-B)

This method relies on the enantioselective hydrolysis of a racemic ester of tropic acid.

  • Substrate: Racemic butyl tropate.

  • Enzyme: Candida antarctica lipase B (CAL-B) at a concentration of 10 mg/mL.

  • Reaction Medium: Phosphate buffer (pH 7).

  • Temperature: 25°C.

  • Principle: CAL-B preferentially hydrolyzes the (R)-enantiomer of butyl tropate to this compound, leaving the (S)-butyl tropate largely unreacted. This results in a product mixture containing this compound with high enantiomeric purity.[1]

2. Chemical Dynamic Kinetic Resolution (DKR)

This approach utilizes a chiral phase-transfer catalyst to resolve a racemic mixture, often a lactone precursor of tropic acid.

  • Substrate: Racemic 3-phenyl-2-oxetanone (tropic acid β-lactone).

  • Catalyst: A pseudo-enantiomeric catalyst such as benzylcinchonidine (BnCD) is used to favor the this compound enantiomer.

  • Base: A strongly basic anion-exchange resin is employed as the hydroxide ion donor.

  • Solvent: Dichloromethane.

  • Principle: The β-lactone undergoes rapid racemization under basic conditions. The chiral catalyst then facilitates the enantioselective hydrolysis, leading to an enrichment of the desired this compound beyond the 50% theoretical maximum of a standard kinetic resolution.

Production Workflow and Pathways

The following diagram illustrates the primary synthetic pathways for the production of this compound.

G cluster_chemo Chemical Synthesis cluster_bio Enzymatic Synthesis cluster_start Starting Materials rac_ester Racemic Tropic Acid Ester dkr Dynamic Kinetic Resolution (Chiral Catalyst) rac_ester->dkr Hydrolysis r_tropic_acid_chem This compound dkr->r_tropic_acid_chem rac_lactone Racemic β-Lactone rac_lactone->dkr rac_ester2 Racemic Tropic Acid Ester ekr Enzymatic Kinetic Resolution (e.g., Lipase) rac_ester2->ekr Enantioselective Hydrolysis r_tropic_acid_bio This compound s_ester (S)-Tropic Acid Ester ekr->r_tropic_acid_bio ekr->s_ester phenylacetic_acid Phenylacetic Acid phenylacetic_acid->rac_ester phenylacetic_acid->rac_lactone phenylacetic_acid->rac_ester2

Caption: Synthetic routes to this compound.

Microbial and Biosynthetic Pathways

While direct fermentative production of this compound by engineered microorganisms is not widely reported with yield data, the natural biosynthesis pathway has been studied in plants like Atropa belladonna and Datura stramonium.[1] In these plants, this compound is derived from phenylalanine.[1] Additionally, certain bacteria, such as Pseudomonas sp., can metabolize tropic acid, using it as a carbon source.[2] These known metabolic pathways could potentially serve as a basis for developing future microbial production strains.

The following diagram outlines the key steps in the biosynthesis of tropic acid in plants.

G phenylalanine Phenylalanine phenylpyruvate Phenylpyruvate phenylalanine->phenylpyruvate Transamination phenyllactate (R)-Phenyllactic Acid phenylpyruvate->phenyllactate Reduction littorine Littorine phenyllactate->littorine Esterification with Tropine hyoscyamine Hyoscyamine ((S)-Tropic Acid Moiety) littorine->hyoscyamine Rearrangement (Mutase)

Caption: Biosynthesis of the tropic acid moiety in plants.

References

A Comparative Guide to the Purity Assessment and Validation of Synthesized (R)-tropic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact their efficacy and safety. For synthesized chiral molecules like (R)-tropic acid, a key intermediate in the production of anticholinergic drugs, rigorous purity assessment is paramount. This guide provides an objective comparison of modern analytical techniques for the validation of this compound, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the performance of three common analytical techniques for the purity assessment of this compound, highlighting their respective strengths and limitations.

Analytical TechniquePrincipleEnantiomeric Excess (ee) DeterminationLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).HighTypically in the range of 0.01-0.1 µg/mLTypically in the range of 0.05-0.5 µg/mLHigh resolution and sensitivity, well-established and widely available.Requires method development for specific compounds, can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei. Chiral resolving agents are used to induce chemical shift differences between enantiomers.Moderate to HighGenerally higher than HPLC, dependent on magnetic field strength.Generally higher than HPLC.Non-destructive, provides structural information, primary ratio method.[1]Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass analysis.HighVery low, often in the pg/mL range.Very low, often in the ng/mL range.Excellent sensitivity and selectivity, provides molecular weight information.Requires derivatization to make tropic acid volatile, potential for thermal degradation.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical method for the determination of the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA).

Reagents:

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A common ratio is 90:10:0.1 (v/v/v).

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample of this compound.

  • Inject a sample of racemic tropic acid to determine the retention times of both the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of a chiral resolving agent to determine the enantiomeric purity of this compound by ¹H NMR.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Chiral Resolving Agent (CRA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

  • Internal Standard: A compound with a known purity and a signal that does not overlap with the analyte or CRA signals (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube.

  • Add a molar excess of the chiral resolving agent.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum. The interaction with the CRA will induce separate signals for the (R) and (S) enantiomers.

  • Integrate the signals corresponding to the (R) and (S) enantiomers and the internal standard.

  • Calculate the enantiomeric excess based on the integral values of the enantiomeric signals. The purity can be determined by comparing the analyte signal integral to that of the internal standard.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the derivatization of this compound to a volatile ester for analysis by GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chiral Capillary Column (e.g., a cyclodextrin-based column).

Reagents:

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous pyridine or acetonitrile.

Procedure:

  • Dissolve a small amount of the synthesized this compound in the solvent.

  • Add an excess of the BSTFA with TMCS.

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization to the trimethylsilyl (TMS) ester.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • The enantiomers will be separated on the chiral column and detected by the mass spectrometer.

  • Calculate the enantiomeric excess based on the peak areas of the (R) and (S)-TMS-tropic acid derivatives.

Mandatory Visualization

The following diagrams illustrate the logical workflow for purity assessment and a conceptual signaling pathway for chiral recognition.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized this compound cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_validation Method Validation cluster_final Final Report Synthesized_R_Tropic_Acid Synthesized this compound TLC Thin Layer Chromatography (TLC) Synthesized_R_Tropic_Acid->TLC Melting_Point Melting Point Determination Synthesized_R_Tropic_Acid->Melting_Point Chiral_HPLC Chiral HPLC TLC->Chiral_HPLC qNMR qNMR with Chiral Resolving Agent TLC->qNMR GC_MS GC-MS with Chiral Column TLC->GC_MS Melting_Point->Chiral_HPLC Specificity Specificity Chiral_HPLC->Specificity Linearity Linearity & Range Chiral_HPLC->Linearity Accuracy Accuracy Chiral_HPLC->Accuracy Precision Precision (Repeatability & Intermediate) Chiral_HPLC->Precision LOD_LOQ LOD & LOQ Determination Chiral_HPLC->LOD_LOQ Final_Purity_Report Final Purity Report & Certificate of Analysis LOD_LOQ->Final_Purity_Report

Caption: Workflow for the purity assessment and validation of this compound.

Chiral_Recognition_Pathway Conceptual Pathway of Chiral Recognition on a CSP cluster_enantiomers Enantiomers in Mobile Phase cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Interactions cluster_elution Elution Profile R_Tropic_Acid This compound CSP_Site Chiral Selector Site R_Tropic_Acid->CSP_Site Interaction S_Tropic_Acid (S)-tropic acid S_Tropic_Acid->CSP_Site Interaction R_Complex This compound : CSP Complex (More Stable) CSP_Site->R_Complex Forms S_Complex (S)-tropic acid : CSP Complex (Less Stable) CSP_Site->S_Complex Forms R_Elutes (R)-enantiomer elutes slower R_Complex->R_Elutes Dissociates slower S_Elutes (S)-enantiomer elutes faster S_Complex->S_Elutes Dissociates faster

Caption: Conceptual pathway of chiral recognition on a Chiral Stationary Phase.

References

Chemical property comparison between (R)-tropic acid and atropic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Chemical Properties of (R)-Tropic Acid and Atropic Acid

This guide provides a detailed comparison of the chemical properties of this compound and its related compound, atropic acid. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and protocols.

Introduction to the Compounds

This compound is a chiral carboxylic acid that serves as a crucial intermediate in the synthesis of important anticholinergic drugs like atropine and hyoscyamine.[1] Its chemical structure features a hydroxyl group and a phenyl group attached to a propanoic acid backbone. Atropic acid, on the other hand, is an unsaturated carboxylic acid formed from the dehydration of tropic acid.[2] It is also found as an impurity in atropine sulfate and ipratropium bromide preparations.[2][3] Understanding the distinct chemical properties of these two molecules is essential for their application in pharmaceutical synthesis and quality control.

Chemical and Physical Property Comparison

The following table summarizes the key chemical and physical properties of this compound and atropic acid, compiled from various sources.

PropertyThis compoundAtropic Acid
Molecular Formula C₉H₁₀O₃[1]C₉H₈O₂[4][5]
Molar Mass 166.17 g/mol [1]148.16 g/mol [5]
Melting Point 107 °C[6]106-107 °C[5][7][8]
pKa 3.53 (for DL-Tropic acid at 25°C)[6]3.86 ± 0.11 (Predicted)[4][5]
Water Solubility 20 g/L (for DL-Tropic acid at 20°C)[6][9]1.3 g/L (at 20°C)[2][4][5]
Other Solubilities Soluble in methanol (0.1 g/mL), ethanol, and ether.[6][9]Sparingly soluble in water, more soluble in organic solvents like ethanol and ether.[4][8] Slightly soluble in DMSO and methanol.[2][5]
Appearance White to off-white crystal.[6]White to off-white crystalline solid.[4][5]

Experimental Protocols

Detailed methodologies for determining the key chemical properties are outlined below.

Determination of pKa by Titration

The acid dissociation constant (pKa) can be determined experimentally by titrating a solution of the acid with a strong base and monitoring the pH.[10]

Protocol:

  • Preparation of the Acid Solution: Accurately weigh approximately 0.1 g of the acid (this compound or atropic acid) and dissolve it in 50 mL of deionized water. If the solubility is low, a co-solvent system (e.g., ethanol-water mixture) can be used.[11]

  • Titration Setup: Place the acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments (e.g., 0.5 mL) to the acid solution, stirring continuously.

  • Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[11]

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in a particular solvent.[12]

Protocol:

  • Sample Preparation: Add an excess amount of the solid acid (this compound or atropic acid) to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated solution from the excess solid.

  • Concentration Measurement: Accurately measure the concentration of the dissolved acid in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).

Visualizations

The following diagrams illustrate the relationship between the two acids and a general workflow for their analysis.

G Figure 1: Dehydration of Tropic Acid TropicAcid This compound C₉H₁₀O₃ AtropicAcid Atropic Acid C₉H₈O₂ TropicAcid->AtropicAcid Dehydration (-H₂O) AtropicAcid->TropicAcid Hydration (+H₂O) Water H₂O

Caption: Dehydration of this compound to atropic acid.

G Figure 2: Workflow for Acid Characterization cluster_0 Sample Preparation cluster_1 Solubility & pKa cluster_2 Structural Analysis cluster_3 Data Analysis a Weigh Sample b Solubility Test a->b c Titration for pKa a->c d Melting Point a->d e Spectroscopy (NMR, IR) a->e f Compare Properties b->f c->f d->f e->f

Caption: General experimental workflow for characterization.

Spectroscopic Data Summary

Spectroscopic analysis provides valuable information about the molecular structure of this compound and atropic acid.

  • This compound:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, a methine proton adjacent to the carboxyl and phenyl groups, and diastereotopic methylene protons of the hydroxymethyl group, along with a hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons, the methine carbon, and the methylene carbon.

    • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the hydroxyl group (O-H stretch) of the carboxylic acid and the alcohol, a strong absorption for the carbonyl group (C=O stretch) of the carboxylic acid, and characteristic absorptions for the aromatic ring.

  • Atropic Acid:

    • ¹H NMR: The proton NMR spectrum will be characterized by signals for the vinyl protons of the double bond, in addition to the aromatic protons and the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR will show signals for the sp² hybridized carbons of the double bond, which are absent in tropic acid.

    • IR Spectroscopy: The IR spectrum of atropic acid shows characteristic absorption bands for the carbonyl group and the carbon-carbon double bond.[13][14][15] The broad hydroxyl absorption from an alcohol group will be absent. Mass spectrometry data is also available for atropic acid.[14][15]

Conclusion

This compound and atropic acid, while structurally related, exhibit distinct chemical and physical properties. The presence of a hydroxyl group in this compound significantly influences its polarity and solubility compared to the unsaturated atropic acid. This compound is more soluble in water than atropic acid. Their pKa values are relatively similar, indicating comparable acid strengths. These differences are critical for their respective applications in organic synthesis and pharmaceutical analysis, particularly in controlling reaction conditions and in the development of analytical methods for impurity profiling.

References

Safety Operating Guide

Proper Disposal of (R)-tropic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-tropic acid , a carboxylic acid utilized in pharmaceutical research and development, requires careful handling and disposal to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations involving the solid or concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood. In case of a spill, the solid material should be swept up, or a liquid solution absorbed with an inert material, and placed in a designated, sealed container for disposal.

Disposal Procedures

There are two primary methods for the disposal of this compound, contingent on local regulations and the presence of other hazardous materials.

1. Neutralization for Aqueous Disposal:

For small quantities of this compound that are not contaminated with heavy metals or other hazardous chemicals, neutralization to a safe pH range for drain disposal is a viable option, provided it is permitted by institutional and local regulations.

2. Disposal via a Licensed Waste Management Company:

For bulk quantities, contaminated solutions, or if on-site neutralization is not permissible, this compound waste must be disposed of through a licensed hazardous waste disposal company. The material should be collected in a clearly labeled, sealed, and appropriate container.

Quantitative Disposal Parameters

The following table summarizes the key quantitative parameters for the neutralization and subsequent drain disposal of this compound waste. These values are based on general laboratory waste guidelines and may vary based on local regulations.

ParameterGuideline ValueNotes
pH Range for Drain Disposal 5.5 - 10.0The neutralized solution must fall within this range before being discharged into the sanitary sewer.[1][2][3][4][5]
Dilution of Neutralized Solution 20 parts waterFollowing neutralization and pH confirmation, the solution should be flushed with a significant volume of water.[2][3][4][6]
Concentration for Neutralization < 10% (v/v)It is recommended to dilute concentrated solutions of this compound before initiating neutralization to control the exothermic reaction.[7]

Experimental Protocol: Neutralization of this compound

This protocol outlines the steps for neutralizing a dilute aqueous solution of this compound.

Materials:

  • Dilute solution of this compound (<10%)

  • Weak base (e.g., sodium bicarbonate or sodium carbonate solution) or a dilute solution of a strong base (e.g., <1M sodium hydroxide)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate beaker or flask

  • Ice bath (recommended)

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Place the beaker containing the dilute this compound solution on a stir plate within an ice bath to manage heat generation.

  • Slow Addition of Base: Begin stirring the this compound solution. Slowly add the neutralizing agent dropwise. The neutralization of carboxylic acids is an exothermic reaction; therefore, slow addition is crucial to prevent excessive heat generation.[8]

  • pH Monitoring: Periodically pause the addition of the base and measure the pH of the solution using a calibrated pH meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is stable within the acceptable range for drain disposal (typically between 5.5 and 10.0).[1][2][3][4][5]

  • Final Disposal: Once the target pH is achieved and the solution is at room temperature, it can be poured down the drain, followed by flushing with at least 20 parts of water.[2][3][4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assessment cluster_disposal_options cluster_neutralization start This compound Waste assess_contamination Is the waste contaminated with heavy metals or other hazardous chemicals? start->assess_contamination licensed_disposal Package for Licensed Hazardous Waste Disposal assess_contamination->licensed_disposal Yes check_regulations Are on-site neutralization and drain disposal permitted? assess_contamination->check_regulations No check_regulations->licensed_disposal No neutralize Neutralize with a suitable base to a pH between 5.5 and 10.0 check_regulations->neutralize Yes drain_disposal Dispose down the sanitary sewer with copious amounts of water neutralize->drain_disposal

Disposal decision workflow for this compound.

References

Personal protective equipment for handling (R)-tropic acid

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Tropic acid is a chiral laboratory reagent utilized in the synthesis of various pharmaceutical compounds. Adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides essential information on personal protective equipment, operational procedures, and disposal plans for handling this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of tropic acid is provided below. This information is critical for safe handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1][2]
Appearance Off-white powder solid[3][4]
Odor Odorless[3][4]
Melting Point 116-120 °C (241-248 °F)[1][3]
Stability Stable under normal conditions.[3][4][5]
Incompatibilities Strong oxidizing agents.[3][4][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or eyeglasses with side protection conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]Protects eyes from dust particles and potential splashes.
Hand Protection Appropriate protective gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[6][7][8]Prevents skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after.[7]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[4][6]Minimizes the risk of skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[6] Use a dust mask type N95 (US) for handling the powder.[1]Protects the respiratory tract from inhalation of dust particles, which may cause irritation.[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental success.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. Use a chemical fume hood if available.[4][6]

  • Keep the container tightly closed when not in use.[6]

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling Procedure:

  • Avoid contact with eyes, skin, and clothing.[6]

  • Do not breathe in the dust.[4]

  • Wash hands thoroughly after handling the substance.[6]

  • Remove and wash contaminated clothing before reuse.[6]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[4][8]

  • Recommended storage temperature is 2–8 °C.[8]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[9] Seek medical attention.[3][9]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][7][10] If skin irritation persists, consult a physician.[3]
Inhalation Move the exposed person to fresh air immediately.[6][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.[10]
Ingestion Clean mouth with water and drink plenty of water afterward.[3] Do not induce vomiting.[11] Never give anything by mouth to an unconscious person.[6][7] Get medical attention if symptoms occur.[3]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Ensure adequate ventilation.[4][6]

  • Wear appropriate personal protective equipment as outlined in the PPE section.[4][6]

  • Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[4][6]

  • Avoid dust formation.[7]

Disposal:

  • Dispose of the waste in a manner consistent with federal, state, and local regulations.[6]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Dispose of contaminated packaging as unused product.[5][7]

Workflow for Handling a Chemical Spill

The following diagram illustrates the logical steps to be taken in the event of a chemical spill.

G Chemical Spill Response Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps A Alert others in the area B Assess the spill and associated risks A->B C Evacuate if necessary B->C Major Spill or Hazard D Don appropriate PPE B->D Minor Spill E Contain the spill with absorbent material D->E F Clean up the spill using appropriate methods E->F G Place waste in a labeled, sealed container F->G H Decontaminate the area and equipment G->H I Dispose of waste according to regulations H->I J Report the incident I->J

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.